Product packaging for AN-3485(Cat. No.:)

AN-3485

Cat. No.: B2473444
M. Wt: 289.52 g/mol
InChI Key: ZBLBFNKPCNPVLW-UHFFFAOYSA-N
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Description

AN-3485 is a useful research compound. Its molecular formula is C14H13BClNO3 and its molecular weight is 289.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13BClNO3 B2473444 AN-3485

Properties

IUPAC Name

[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BClNO3/c16-13-5-9(7-17)1-4-14(13)20-11-3-2-10-8-19-15(18)12(10)6-11/h1-6,18H,7-8,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLBFNKPCNPVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)OC3=C(C=C(C=C3)CN)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AN-3485: A Technical Deep Dive into its Anti-Inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action for the novel benzoxaborole compound, AN-3485 (6-(4-(aminomethyl)-2-chlorophenoxyl)benzo[c][1]oxaborol-1(3H)-ol). Synthesized by Anacor Pharmaceuticals, this compound has demonstrated potent anti-inflammatory properties by targeting the production of pro-inflammatory cytokines. This document outlines the key findings from preclinical studies, including quantitative data on its inhibitory activities, detailed experimental methodologies, and a visualization of the implicated signaling pathways.

Core Mechanism of Action: Inhibition of Pro-Inflammatory Cytokine Release

This compound exerts its anti-inflammatory effects by inhibiting the release of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). This inhibition occurs at the transcriptional level and is mediated through the Toll-Like Receptor (TLR) signaling pathways. Specifically, this compound has been shown to be effective against inflammation triggered by agonists of TLR2, TLR3, TLR4, and TLR5.[1]

The boron atom in the benzoxaborole structure of this compound is thought to play a critical role in its activity, potentially by forming a transient, covalent bond with key biological targets involved in the inflammatory cascade. However, studies have indicated that this compound does not act as a direct inhibitor of kinases within the TLR signaling pathways, suggesting a more nuanced mechanism of action.[1]

Quantitative Analysis of In Vitro Efficacy

The inhibitory potency of this compound on cytokine release from human peripheral blood mononuclear cells (PBMCs) and isolated monocytes has been quantified, demonstrating activity in the nanomolar range.

CytokineTLR LigandCell TypeIC50 (nM)
TNF-αZymosan (TLR2)Human Monocytes18 - 580
IL-1βPoly I:C (TLR3)Human Monocytes18 - 580
IL-6LPS (TLR4)Human Monocytes18 - 580
TNF-αFlagellin (TLR5)Human Monocytes18 - 580
IL-1βZymosan (TLR2)Human PBMCs18 - 580
IL-6Poly I:C (TLR3)Human PBMCs18 - 580
TNF-αLPS (TLR4)Human PBMCs18 - 580

Table 1: In Vitro Inhibitory Concentration (IC50) of this compound on Pro-Inflammatory Cytokine Release. Data indicates the range of IC50 values observed across different TLR-mediated stimulation in human PBMCs and monocytes.[1]

In Vivo Efficacy in Preclinical Models

This compound has demonstrated significant anti-inflammatory activity in various mouse models of inflammation, supporting its potential for both topical and systemic applications.

Animal ModelRoute of AdministrationKey Findings
LPS-induced EndotoxemiaOralDose-dependent suppression of TNF-α and IL-6 production with an ED90 of 30 mg/kg.
Phorbol Myristate Acetate (PMA)-induced Contact DermatitisTopicalSignificant reduction in inflammation, indicating skin penetration and local activity.
Oxazolone-induced Delayed-Type HypersensitivityTopicalSignificant reduction in the hypersensitivity response.
Collagen-induced ArthritisOralSuppression of arthritis development over a 20-day period at a dose of 35 mg/kg, twice daily.

Table 2: Summary of In Vivo Efficacy of this compound in Mouse Models of Inflammation.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's mechanism of action.

In Vitro Cytokine Release Assay

Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory cytokines from human immune cells.

Cell Culture:

  • Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Monocytes were further purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.

  • Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

Experimental Procedure:

  • Cells were seeded in 96-well plates at a density of 2 x 10^5 cells per well.

  • This compound was serially diluted in DMSO and added to the cells at various concentrations. The final DMSO concentration was kept below 0.1%.

  • Cells were pre-incubated with this compound for 1 hour at 37°C.

  • Inflammation was induced by adding specific Toll-Like Receptor (TLR) ligands:

    • TLR2: Zymosan

    • TLR3: Polyinosinic:polycytidylic acid (Poly I:C)

    • TLR4: Lipopolysaccharide (LPS)

    • TLR5: Flagellin

  • The plates were incubated for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Supernatants were collected, and the concentrations of TNF-α, IL-1β, and IL-6 were measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Data Analysis:

  • IC50 values were calculated by plotting the percentage of cytokine inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA

Objective: To determine if the inhibition of cytokine production by this compound occurs at the transcriptional level.

Experimental Procedure:

  • Human monocytes were treated with this compound and stimulated with TLR ligands as described in the cytokine release assay.

  • After a 4-6 hour incubation period, total RNA was extracted from the cells using an RNeasy Mini Kit.

  • cDNA was synthesized from the extracted RNA using a High-Capacity cDNA Reverse Transcription Kit.

  • qPCR was performed using a real-time PCR system with SYBR Green master mix and primers specific for TNF-α, IL-1β, IL-6, and the housekeeping gene GAPDH.

Data Analysis:

  • The relative expression of each cytokine mRNA was calculated using the 2^-ΔΔCt method, with GAPDH as the internal control.

In Vivo Lipopolysaccharide (LPS)-Induced Cytokine Production

Objective: To evaluate the in vivo efficacy of orally administered this compound in a model of systemic inflammation.

Animal Model:

  • Male BALB/c mice, 8-10 weeks old.

Experimental Procedure:

  • Mice were fasted for 4 hours prior to the experiment.

  • This compound was formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally by gavage at doses ranging from 3 to 100 mg/kg.

  • One hour after this compound administration, mice were challenged with an intraperitoneal (i.p.) injection of LPS (1 mg/kg).

  • Ninety minutes after the LPS challenge, blood was collected via cardiac puncture into EDTA-containing tubes.

  • Plasma was separated by centrifugation, and the levels of TNF-α and IL-6 were measured by ELISA.

Data Analysis:

  • The dose-response relationship was analyzed, and the ED90 (the dose required to achieve 90% inhibition of cytokine production) was calculated.[1]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

AN3485_Mechanism_of_Action cluster_TLR Toll-Like Receptor Signaling TLR TLR2, TLR3, TLR4, TLR5 MyD88 MyD88/TRIF TLR->MyD88 Ligand Binding IKK IKK Complex MyD88->IKK MAPK MAP Kinases (p38, JNK, ERK) MyD88->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Transcription MAPK->Cytokines Transcription AN3485 This compound AN3485->NFkB Inhibits Transcription AN3485->MAPK

Caption: this compound inhibits TLR-mediated pro-inflammatory cytokine production at the transcriptional level.

In_Vitro_Workflow cluster_analysis Analysis start Isolate Human PBMCs/Monocytes culture Culture cells in 96-well plates start->culture treat Pre-incubate with this compound culture->treat stimulate Stimulate with TLR Ligands (Zymosan, Poly I:C, LPS, Flagellin) treat->stimulate incubate Incubate for 18-24 hours stimulate->incubate supernatant Collect Supernatant incubate->supernatant rna Extract RNA (4-6 hours) incubate->rna elisa Measure Cytokine Levels (ELISA) supernatant->elisa qpcr Measure mRNA Levels (qPCR) rna->qpcr

Caption: Experimental workflow for in vitro evaluation of this compound's effect on cytokine production.

References

AN-3485: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of AN-3485, a novel anti-inflammatory agent. This document includes detailed experimental protocols and visual representations of its mechanism of action and experimental workflows to support further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name 6-(4-(aminomethyl)-2-chlorophenoxy)benzo[c][1][2]oxaborol-1(3H)-ol, is a benzoxaborole derivative. Its chemical structure and key properties are summarized below.

Chemical Structure:

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Name 6-(4-(aminomethyl)-2-chlorophenoxy)benzo[c][1][2]oxaborol-1(3H)-ol[2]
Molecular Formula C₁₅H₁₃BClNO₃[1]
Molecular Weight 325.98 g/mol [1]
Appearance Not specified
Solubility Soluble in DMSO[1]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1]

Pharmacological Properties

This compound is a potent inhibitor of Toll-like receptor (TLR) signaling, a key pathway in the innate immune response and inflammation. It has been shown to inhibit the signaling of multiple TLRs, including TLR2, TLR3, TLR4, and TLR5.[3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

In Vitro Activity

This compound has demonstrated significant inhibitory effects on the release of various pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) and isolated monocytes. The half-maximal inhibitory concentrations (IC₅₀) for these effects are presented in Table 2.

Table 2: In Vitro Inhibitory Activity of this compound on Cytokine Release

CytokineStimulusCell TypeIC₅₀ (nM)Source
TNF-αZymosan (TLR2)Human PBMCs/Monocytes18 - 580[3]
IL-1βZymosan (TLR2)Human PBMCs/Monocytes18 - 580[3]
IL-6Zymosan (TLR2)Human PBMCs/Monocytes18 - 580[3]
TNF-αPoly I:C (TLR3)Human PBMCs/Monocytes18 - 580[3]
IL-1βPoly I:C (TLR3)Human PBMCs/Monocytes18 - 580[3]
IL-6Poly I:C (TLR3)Human PBMCs/Monocytes18 - 580[3]
TNF-αLPS (TLR4)Human PBMCs/Monocytes18 - 580[3]
IL-1βLPS (TLR4)Human PBMCs/Monocytes18 - 580[3]
IL-6LPS (TLR4)Human PBMCs/Monocytes18 - 580[3]
TNF-αFlagellin (TLR5)Human PBMCs/Monocytes18 - 580[3]
IL-1βFlagellin (TLR5)Human PBMCs/Monocytes18 - 580[3]
IL-6Flagellin (TLR5)Human PBMCs/Monocytes18 - 580[3]
In Vivo Activity

The anti-inflammatory effects of this compound have been demonstrated in several animal models of inflammation.

Table 3: In Vivo Efficacy of this compound

ModelSpeciesEffectEffective Dose (ED₉₀)Source
LPS-induced TNF-α and IL-6 productionMiceDose-dependent suppression30 mg/kg (oral)[2]
Collagen-induced arthritisMiceSuppression of arthritis35 mg/kg, twice a day (oral)[2]
PMA-induced ear swellingMiceReduction in ear swellingNot specified[1]

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the Toll-like receptor signaling pathway. TLRs are pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, TLRs recruit adaptor proteins such as MyD88 and TRIF, initiating downstream signaling cascades that culminate in the activation of transcription factors like NF-κB and IRF3. These transcription factors then drive the expression of pro-inflammatory cytokines and type I interferons. This compound has been shown to inhibit the signaling downstream of TLR2, TLR3, TLR4, and TLR5.[3]

TLR_Signaling_Pathway cluster_extracellular Extracellular Space / Endosome cluster_membrane Plasma Membrane / Endosomal Membrane cluster_intracellular Intracellular Signaling PAMPs/DAMPs PAMPs/DAMPs TLR2 TLR2 PAMPs/DAMPs->TLR2 TLR3 TLR3 PAMPs/DAMPs->TLR3 TLR4 TLR4 PAMPs/DAMPs->TLR4 TLR5 TLR5 PAMPs/DAMPs->TLR5 MyD88 MyD88 TLR2->MyD88 TRIF TRIF TLR3->TRIF TLR4->MyD88 TLR4->TRIF TLR5->MyD88 NFkB NF-κB MyD88->NFkB TRIF->NFkB IRF3 IRF3 TRIF->IRF3 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription IRF3->Cytokines Transcription AN3485 This compound AN3485->TLR2 Inhibition AN3485->TLR3 Inhibition AN3485->TLR4 Inhibition AN3485->TLR5 Inhibition

Caption: this compound inhibits TLR2, TLR3, TLR4, and TLR5 signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments used to characterize the anti-inflammatory activity of this compound.

Phorbol Myristate Acetate (PMA)-Induced Ear Swelling in Mice

This model is used to assess the in vivo anti-inflammatory effect of topically or systemically administered compounds on acute contact dermatitis.

Materials:

  • Mice (e.g., BALB/c or CD-1)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Acetone (vehicle)

  • This compound

  • Micrometer caliper

Procedure:

  • Dissolve PMA in acetone to the desired concentration (e.g., 10 µg/20 µL).

  • Administer this compound (e.g., topically or intraperitoneally) to the mice at a predetermined time before PMA application.

  • Apply 20 µL of the PMA solution to the inner and outer surfaces of the right ear of each mouse. Apply 20 µL of acetone to the left ear as a control.

  • Measure the thickness of both ears using a micrometer caliper at baseline (before PMA application) and at various time points after PMA application (e.g., 4, 6, 24 hours).

  • The degree of ear swelling is calculated as the difference in ear thickness between the PMA-treated ear and the vehicle-treated ear at each time point.

PMA_Workflow A Administer this compound (or vehicle) B Apply PMA to right ear Apply vehicle to left ear A->B 30-60 min prior C Measure ear thickness (baseline and post-treatment) B->C 4, 6, 24 hours D Calculate ear swelling C->D

Caption: Workflow for the PMA-induced ear swelling model.

Lipopolysaccharide (LPS)-Induced Cytokine Production in Mice

This in vivo model is used to evaluate the systemic anti-inflammatory effects of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines induced by LPS.[4]

Materials:

  • Mice (e.g., C57BL/6 or BALB/c)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • This compound

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Dissolve LPS in sterile PBS to the desired concentration.

  • Administer this compound (e.g., orally or intraperitoneally) to the mice at a predetermined time before LPS challenge.

  • Inject mice intraperitoneally with LPS (e.g., 0.5 mg/kg).[4]

  • At a specified time after LPS injection (e.g., 1.5-2 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.[4]

  • Prepare serum or plasma from the blood samples.

  • Measure the concentrations of TNF-α and IL-6 in the serum or plasma using specific ELISA kits according to the manufacturer's instructions.

LPS_Workflow A Administer this compound (or vehicle) B Inject LPS intraperitoneally A->B 30-60 min prior C Collect blood samples B->C 1.5-2 hours post-injection D Measure serum/plasma TNF-α and IL-6 by ELISA C->D

Caption: Workflow for the LPS-induced cytokine production model.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used animal model of rheumatoid arthritis to assess the therapeutic potential of anti-inflammatory compounds.[5]

Materials:

  • DBA/1 mice (or other susceptible strains)

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M acetic acid

  • This compound

  • Clinical scoring system for arthritis

Procedure:

  • Immunization (Day 0):

    • Dissolve type II collagen in 0.1 M acetic acid at 2 mg/mL by stirring overnight at 4°C.

    • Emulsify the collagen solution with an equal volume of CFA.

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of type II collagen and IFA in the same manner as the primary immunization.

    • Inject 100 µL of the booster emulsion intradermally at a site different from the primary injection.

  • Treatment:

    • Begin administration of this compound (e.g., orally) at a predetermined time, often starting before or at the onset of clinical signs of arthritis.

  • Clinical Assessment:

    • Monitor the mice daily for the onset and severity of arthritis, typically starting from day 21.

    • Score each paw for inflammation on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling of more than one digit, 3 = severe swelling of the entire paw, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.

CIA_Workflow A Primary Immunization (Collagen + CFA) B Booster Immunization (Collagen + IFA) A->B Day 21 C Initiate this compound Treatment B->C e.g., Day 21-25 D Monitor and Score Arthritis Severity C->D Daily

Caption: Workflow for the collagen-induced arthritis model.

References

Synthesis Pathway of AN-3485: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for AN-3485, a potent anti-inflammatory agent. The information presented is compiled from published scientific literature and is intended to support research and development activities. This compound, chemically known as 6-(4-(aminomethyl)-2-chlorophenoxyl)benzo[c][1][2]oxaborol-1(3H)-ol, has demonstrated significant potential in modulating inflammatory responses.[1]

Core Synthesis Strategy

The synthesis of this compound is achieved through a multi-step process commencing from commercially available starting materials. The key steps involve a nucleophilic aromatic substitution reaction followed by a reduction of a nitrile group to a primary amine.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and related analogs as described in the reference literature.[1]

StepReactantsReagents & ConditionsProductYield (%)
13H-benzo[c][1][2]oxaborole-1,6-diol (8), 3-chloro-4-fluoro-benzonitrile (7b)K₂CO₃, DMSO, 90 °C, 7 hIntermediate Nitrile CompoundNot explicitly stated for 9e, but related compounds (9a-d) have yields of 33-61%
2Intermediate Nitrile Compound (from step 1)Lithium aluminum hydride (LAH), THF, 0 °C to rt, 2 h; then 4 M HCl in 1,4-dioxaneThis compound (9e) hydrochlorideNot explicitly stated for 9e, but related compounds have yields of 43-68% for the reduction and salt formation step

Experimental Protocols

The following are detailed experimental methodologies for the key transformations in the synthesis of this compound.

Step 1: Synthesis of 6-(2-chloro-4-cyanophenoxy)-3H-benzo[c][1][2]oxaborol-1-ol

  • To a solution of 3H-benzo[c][1][2]oxaborole-1,6-diol (8) (300 mg, 2.00 mmol) in dimethyl sulfoxide (DMSO) (30 mL), add potassium carbonate (K₂CO₃) (828 mg, 6.00 mmol) and 3-chloro-4-fluoro-benzonitrile (7b) (933 mg, 6.00 mmol).[1]

  • Heat the reaction mixture to 90 °C for 7 hours.[1]

  • After cooling the reaction mixture to room temperature, add ethyl acetate (EtOAc) (50 mL).[1]

  • Wash the organic layer with water (5 x 50 mL).[1]

  • Evaporate the organic layer under vacuum to yield the intermediate nitrile compound.[1]

Step 2: Synthesis of 6-(4-(aminomethyl)-2-chlorophenoxy)benzo[c][1][2]oxaborol-1(3H)-ol (this compound)

  • To a solution of the intermediate nitrile compound (136 mg, 0.480 mmol) in anhydrous tetrahydrofuran (THF) (60 mL), add lithium aluminum hydride (1 M in ether, 1.19 mL, 1.19 mmol) at 0 °C.[1]

  • Stir the reaction for 2 hours.[1]

  • Quench the reaction with 1 M hydrochloric acid (HCl) (30 mL).[1]

  • Add methanol (MeOH) (50 mL) and filter the solution.[1]

  • Evaporate the filtrate under vacuum.[1]

  • Purify the residue by reverse-phase chromatography (gradient of MeOH/H₂O from 10% to 100%).[1]

  • To a suspension of the free base in MeOH (5 mL), add 4 M HCl in 1,4-dioxane (0.2 mL) to form the hydrochloride salt of this compound.[1]

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway_of_AN_3485 start_material_1 3H-benzo[c][1,2]oxaborole-1,6-diol (8) intermediate Intermediate Nitrile start_material_1->intermediate K₂CO₃, DMSO, 90°C start_material_2 3-chloro-4-fluoro-benzonitrile (7b) start_material_2->intermediate K₂CO₃, DMSO, 90°C product This compound (9e) intermediate->product 1. LAH, THF 2. H₂O final_product This compound hydrochloride product->final_product 4M HCl in dioxane

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow for the Synthesis of this compound

Experimental_Workflow_AN3485 step1 Step 1: Nucleophilic Aromatic Substitution step1_reactants Combine 3H-benzo[c][1,2]oxaborole-1,6-diol, 3-chloro-4-fluoro-benzonitrile, and K₂CO₃ in DMSO step1->step1_reactants step1_reaction Heat at 90°C for 7 hours step1_reactants->step1_reaction step1_workup Cool, add EtOAc, and wash with water step1_reaction->step1_workup step1_product Isolate Intermediate Nitrile step1_workup->step1_product step2 Step 2: Nitrile Reduction and Salt Formation step1_product->step2 step2_reaction Reduce with LAH in THF at 0°C step2->step2_reaction step2_quench Quench with 1M HCl step2_reaction->step2_quench step2_purification Purify by Reverse-Phase Chromatography step2_quench->step2_purification step2_salt Form hydrochloride salt with HCl in dioxane step2_purification->step2_salt final_product This compound Hydrochloride step2_salt->final_product

Caption: Step-by-step workflow for this compound synthesis.

References

AN-3485: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to identify a drug, compound, or biological entity designated "AN-3485" have been unsuccessful. A thorough search of publicly available scientific and medical literature, clinical trial databases, and other relevant resources did not yield any specific information related to a substance with this identifier.

The search for "this compound" resulted in a wide range of unrelated references where the number "3485" appeared in various contexts, including but not limited to:

  • Publication identification numbers (e.g., DOI)

  • Components of legal or historical document references

  • Internal or product model numbers for unrelated technologies

  • Counts of documents or incidents in databases

None of these references point to a specific therapeutic agent or research compound that would be the subject of an in-depth technical guide for researchers and drug development professionals.

It is possible that "this compound" is an internal designation for a compound that has not yet been publicly disclosed by a research institution or pharmaceutical company. Such designations are common during the early stages of drug discovery and development, and the information remains confidential until patent applications are filed or initial research findings are published.

Alternatively, "this compound" could be a misnomer or a typographical error.

Without a clear and accurate identification of the subject, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. Further information or clarification on the identity of "this compound" is required to proceed with this request.

AN-3485 IUPAC name and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AN-3485, a novel anti-inflammatory agent. The information is curated for professionals engaged in research and development within the pharmaceutical and biomedical fields.

Core Compound Identifiers

A precise understanding of a compound's identity is fundamental for research and regulatory purposes. The following table summarizes the key chemical identifiers for this compound.

Identifier TypeValue
IUPAC Name 6-(4-(aminomethyl)-2-chlorophenoxy)benzo[c][1]oxaborol-1(3H)-ol
CAS Number 1213786-72-1 (for Hydrochloride salt)

Mechanism of Action: Toll-like Receptor (TLR) Inhibition

This compound functions as an inhibitor of Toll-like receptors (TLRs). TLRs are a class of proteins that play a crucial role in the innate immune system. They recognize structurally conserved molecules derived from microbes, known as pathogen-associated molecular patterns (PAMPs), and endogenous molecules associated with cell damage, known as damage-associated molecular patterns (DAMPs).

Upon activation by PAMPs or DAMPs, TLRs trigger downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By inhibiting TLR signaling, this compound can effectively suppress the inflammatory response.

The following diagram illustrates the generalized TLR signaling pathway and the inhibitory action of this compound.

TLR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAMPs/DAMPs PAMPs/DAMPs TLR Toll-like Receptor (TLR) PAMPs/DAMPs->TLR Binds to Signaling_Cascade Downstream Signaling Cascade (e.g., MyD88-dependent pathway) TLR->Signaling_Cascade Initiates NF_kB NF-κB Activation Signaling_Cascade->NF_kB Leads to Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6, etc.) NF_kB->Cytokine_Production Promotes AN3485 This compound AN3485->Signaling_Cascade Inhibits

Figure 1: this compound Inhibition of the TLR Signaling Pathway

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following outlines a synthetic methodology for a key intermediate in the preparation of this compound, as described in the scientific literature.[2]

Synthesis of 6-(4-(aminomethyl)-2-chlorophenoxy)benzo[c][1]oxaborol-1(3H)-ol:

  • Reactants:

    • 3H-benzo[c][1]oxaborole-1,6-diol

    • 3-chloro-4-fluorobenzonitrile

    • Potassium carbonate (K₂CO₃)

  • Solvent:

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • A solution of 3H-benzo[c][1]oxaborole-1,6-diol in DMSO is prepared.

    • Potassium carbonate and 3-chloro-4-fluorobenzonitrile are added to the solution.

    • The reaction mixture is heated at 90 °C for 7 hours.

    • After cooling to room temperature, ethyl acetate (EtOAc) is added.

    • The organic layer is washed multiple times with water.

    • The organic layer is then evaporated under vacuum to yield the intermediate product.

This is a generalized protocol based on available literature. Specific quantities, purification methods, and analytical characterization would be required for precise replication.

Concluding Remarks

This compound represents a promising benzoxaborole-based anti-inflammatory agent with a mechanism of action centered on the inhibition of Toll-like receptor signaling. The provided IUPAC name and CAS number serve as foundational identifiers for further investigation. The outlined synthetic approach and the visualization of its mechanism of action offer a solid basis for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential. Further studies are warranted to fully elucidate its pharmacological profile and clinical applicability.

References

AN-3485: A Technical Guide to a Novel Toll-like Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN-3485 is a novel, small-molecule anti-inflammatory agent identified as a potent inhibitor of Toll-like receptor (TLR) signaling. Chemically, it is 6-(4-(aminomethyl)-2-chlorophenoxyl)benzo[c][1]oxaborol-1(3H)-ol, a benzoxaborole analog. Its hydrochloride salt has the CAS number 1213786-72-1 .[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a visualization of its role in the TLR signaling pathway.

Database Information

IdentifierValue
Compound Name This compound
Chemical Name 6-(4-(aminomethyl)-2-chlorophenoxyl)benzo[c][1]oxaborol-1(3H)-ol
CAS Number 1213786-72-1 (hydrochloride salt)[1]
Molecular Formula C14H13BClNO3
Mechanism of Action Toll-like Receptor (TLR) Inhibitor[1]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the signaling pathways mediated by Toll-like receptors (TLRs). Specifically, it has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from human peripheral blood mononuclear cells (PBMCs) and isolated monocytes. This inhibition occurs at the transcriptional level.

The following diagram illustrates the general Toll-like receptor signaling pathway and the putative point of inhibition by this compound. Upon recognition of pathogen-associated molecular patterns (PAMPs), TLRs recruit adaptor proteins like MyD88, leading to the activation of downstream kinases and transcription factors such as NF-κB. This cascade results in the transcription of pro-inflammatory cytokine genes. This compound is understood to interfere with this transcriptional activation.

TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAMPs PAMPs TLR TLR PAMPs->TLR Ligand Binding MyD88 MyD88 TLR->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Proinflammatory_Genes Pro-inflammatory Gene Transcription NF_kB->Proinflammatory_Genes Nuclear Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Proinflammatory_Genes->Cytokines Translation AN3485 This compound AN3485->Proinflammatory_Genes Inhibition Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_dermatitis Contact Dermatitis cluster_cytokine LPS-Induced Cytokines cluster_arthritis Collagen-Induced Arthritis PBMCs Isolate Human PBMCs and Monocytes Stimulate Stimulate with TLR Ligands PBMCs->Stimulate Treat_vitro Treat with this compound Stimulate->Treat_vitro Measure_Cytokines Measure Cytokine Levels (TNF-α, IL-1β, IL-6) Treat_vitro->Measure_Cytokines Induce_Derm Induce Dermatitis (PMA or Oxazolone) Treat_Derm Topical this compound Induce_Derm->Treat_Derm Measure_Swell Measure Ear Swelling Treat_Derm->Measure_Swell Treat_LPS Oral this compound Induce_LPS Inject LPS Treat_LPS->Induce_LPS Collect_Blood Collect Blood Induce_LPS->Collect_Blood Measure_Serum_Cytokines Measure Serum Cytokines Collect_Blood->Measure_Serum_Cytokines Immunize Immunize with Collagen Boost Booster Injection Immunize->Boost Treat_CIA Oral this compound Boost->Treat_CIA Score_Arthritis Assess Arthritis Score and Paw Swelling Treat_CIA->Score_Arthritis

References

Technical Guide: AN-3485, a Novel Benzoxaborole Analog for Toll-Like Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, and preclinical anti-inflammatory activity of AN-3485.

Core Compound Data

This compound is a novel, small-molecule anti-inflammatory agent belonging to the benzoxaborole class of compounds. It has been investigated for its potential therapeutic applications in a range of inflammatory conditions.

PropertyValueCitation
Chemical Name 6-(4-(aminomethyl)-2-chlorophenoxyl)benzo[c][1][2]oxaborol-1(3H)-ol[1][2]
Molecular Formula C₁₅H₁₆BClNO₃ (for the free base)
Molecular Weight 325.98 g/mol (for the hydrochloride salt)[3]
Chemical Structure (Structure available in cited literature)[1]
Primary Activity Toll-like receptor (TLR) inhibitor[1][2]

Mechanism of Action: Inhibition of Toll-Like Receptor Signaling

This compound exerts its anti-inflammatory effects by inhibiting the signaling pathways of multiple Toll-like receptors (TLRs). Specifically, it has been shown to inhibit TLR2, TLR3, TLR4, and TLR5-mediated inflammatory responses. This inhibition occurs at the transcriptional level, leading to a reduction in the production of key pro-inflammatory cytokines.[1][2]

The proposed mechanism involves the interference with downstream signaling cascades that are activated upon TLR ligand binding. These pathways are crucial for the innate immune response and, when dysregulated, contribute to the pathophysiology of various inflammatory diseases.

Below is a diagram illustrating the general TLR signaling pathways and the putative point of intervention for this compound.

TLR_Signaling_Pathway cluster_extracellular Extracellular Space / Endosome cluster_membrane Plasma Membrane / Endosomal Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus TLR_Ligands TLR Ligands (e.g., LPS, zymosan, poly I:C, flagellin) TLRs TLR2, TLR3, TLR4, TLR5 TLR_Ligands->TLRs Adaptors Adaptor Proteins (e.g., MyD88, TRIF) TLRs->Adaptors Kinases Downstream Kinases (e.g., IRAKs, TBK1) Adaptors->Kinases Transcription_Factors Transcription Factors (e.g., NF-κB, IRFs) Kinases->Transcription_Factors Gene_Expression Pro-inflammatory Gene Transcription Transcription_Factors->Gene_Expression Cytokines TNF-α, IL-1β, IL-6 Gene_Expression->Cytokines AN3485 This compound AN3485->Gene_Expression Inhibition

Caption: this compound inhibits TLR-mediated pro-inflammatory gene transcription.

Experimental Protocols

The following sections detail the methodologies used in key preclinical studies to evaluate the efficacy of this compound.

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) and isolated monocytes were used.

  • Stimulation: Cells were stimulated with ligands for various TLRs:

    • TLR2: Zymosan

    • TLR3: Poly I:C

    • TLR4: Lipopolysaccharide (LPS)

    • TLR5: Flagellin

  • Treatment: this compound was added to the cell cultures in the presence of the TLR ligands.

  • Endpoint Analysis: The levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in the culture supernatants were measured. The mRNA levels of these cytokines were quantified by qPCR to confirm that the inhibition was at the transcriptional level.[1]

  • Animal Model: Mice were used to induce a model of contact dermatitis.

  • Induction: Phorbol 12-myristate 13-acetate (PMA) was applied to the ears of the mice to induce inflammation and swelling.

  • Treatment: this compound was administered topically to the inflamed ears.

  • Endpoint Analysis: The reduction in ear swelling was measured to assess the anti-inflammatory effect of this compound.[1][2]

  • Animal Model: A delayed-type hypersensitivity model was established in mice.

  • Induction: Mice were sensitized with oxazolone, and a subsequent challenge with oxazolone was administered to the ears to elicit an inflammatory response.

  • Treatment: this compound was applied topically to the ears.

  • Endpoint Analysis: The degree of ear swelling was measured to determine the efficacy of this compound in reducing the hypersensitivity reaction.[1][2]

  • Animal Model: Mice were used to model systemic inflammation.

  • Induction: Lipopolysaccharide (LPS) was administered to the mice to induce a systemic inflammatory response, leading to the production of pro-inflammatory cytokines.

  • Treatment: this compound was administered orally in a dose-dependent manner.

  • Endpoint Analysis: The levels of TNF-α and IL-6 in the serum of the mice were measured to evaluate the systemic anti-inflammatory activity of this compound. An ED₉₀ of 30 mg/kg was determined for the suppression of these cytokines.[1][2]

  • Animal Model: A collagen-induced arthritis model, which mimics human rheumatoid arthritis, was used in mice.

  • Induction: Arthritis was induced by immunization with collagen.

  • Treatment: this compound was administered orally at a dose of 35 mg/kg, twice a day, over a 20-day period.

  • Endpoint Analysis: The suppression of arthritis development was monitored and assessed.[1][2]

Summary of Preclinical Efficacy

The preclinical studies demonstrate that this compound is a potent inhibitor of TLR-mediated inflammation both in vitro and in vivo. Its ability to be administered both topically and orally, coupled with its efficacy in various models of inflammatory diseases, suggests its potential as a therapeutic candidate for a range of cutaneous and systemic inflammatory conditions.[1][2]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vivo preclinical evaluation of this compound.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Dermatitis, Arthritis, Systemic Inflammation) start->animal_model induction Induce Inflammatory Condition (e.g., PMA, Oxazolone, LPS, Collagen) animal_model->induction treatment Administer this compound (Topical or Oral) induction->treatment assessment Assess Inflammatory Response (e.g., Ear Swelling, Cytokine Levels, Arthritis Score) treatment->assessment data_analysis Data Analysis and Interpretation assessment->data_analysis end End data_analysis->end

Caption: General workflow for in vivo preclinical studies of this compound.

References

AN-3485: A Technical Guide to its Solubility and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN-3485 is a novel, small molecule inhibitor of Toll-like receptors (TLRs), positioning it as a compound of significant interest for research in inflammation and immunology. As a benzoxaborole analog, its unique chemical structure contributes to its biological activity.[1][2][3] This technical guide provides an in-depth overview of the available solubility data for this compound, outlines experimental protocols for solubility determination, and describes its mechanism of action through the Toll-like receptor signaling pathway.

This compound Chemical Properties

PropertyValueReference
Chemical Name This compound / AN3485 Hydrochloride[4]
CAS Number 1213827-99-6[1]
Molecular Formula C₁₄H₁₃BClNO₃[1]
Molecular Weight 289.52 g/mol [1]
Description A novel anti-inflammatory agent and Toll-like receptor (TLR) inhibitor.[4][5]

Solubility Profile of this compound

The solubility of a compound is a critical parameter in drug discovery and development, influencing its formulation, bioavailability, and in vitro assay design. Currently, publicly available quantitative solubility data for this compound is limited.

Data Presentation: Solubility of this compound

SolventSolubilityRemarksReference
Dimethyl Sulfoxide (DMSO)2 mg/mL (6.14 mM)Sonication is recommended to aid dissolution.[4]
WaterData not publicly available-
EthanolData not publicly available-
Phosphate-Buffered Saline (PBS)Data not publicly available-
MethanolData not publicly available-

Researchers are advised to experimentally determine the solubility of this compound in their specific buffer and solvent systems.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is essential for preclinical research. The following are generalized protocols that can be adapted for this compound.

Method 1: Shake-Flask Method (Equilibrium Solubility)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Experimental Workflow: Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep1 Add excess this compound to the solvent prep2 Equilibrate at a constant temperature prep1->prep2 Incubate with agitation (e.g., 24-48 hours) sep1 Separate solid from the supernatant (e.g., centrifugation, filtration) prep2->sep1 analysis1 Quantify the concentration of this compound in the supernatant (e.g., HPLC, UV-Vis) sep1->analysis1

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Method 2: Kinetic Solubility Measurement (High-Throughput Screening)

This method provides a rapid assessment of solubility and is often used in early drug discovery. It measures the concentration at which a compound precipitates from a stock solution when diluted in an aqueous buffer.

Experimental Workflow: Kinetic Solubility Determination

G cluster_prep Preparation cluster_dilution Dilution & Precipitation cluster_analysis Analysis prep1 Prepare a high-concentration stock solution of this compound in DMSO dilute1 Add the stock solution to an aqueous buffer (e.g., PBS) prep1->dilute1 precip1 Incubate for a short period (e.g., 1-2 hours) dilute1->precip1 analysis1 Measure the concentration of the dissolved compound (e.g., nephelometry, turbidimetry, or HPLC after filtration) precip1->analysis1

Caption: Workflow for determining kinetic solubility.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.

  • Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer of interest (e.g., PBS) in a microplate format.

  • Incubation: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.

  • Detection: Measure the amount of precipitated material. This can be done directly by nephelometry or turbidimetry, which measure light scattering due to insoluble particles. Alternatively, the samples can be filtered, and the concentration of the remaining soluble compound in the filtrate can be determined by HPLC.

Mechanism of Action: Toll-Like Receptor (TLR) Signaling Inhibition

This compound functions as an inhibitor of Toll-like receptor (TLR) signaling. TLRs are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, TLRs initiate a signaling cascade that leads to the production of inflammatory cytokines and the activation of an immune response.

Signaling Pathway: Toll-Like Receptor (TLR) Signaling

TLR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR MyD88 MyD88 TLR->MyD88 Ligand Binding IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_complex IκB-NF-κB IKK_complex->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB IκB degradation Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Translocation AN3485 This compound (Inhibitor) AN3485->MyD88

Caption: Simplified Toll-like receptor signaling pathway and the inhibitory action of this compound.

The binding of a ligand (e.g., bacterial lipopolysaccharide for TLR4) to a TLR on the cell surface initiates a signaling cascade. A key adaptor protein, MyD88, is recruited to the intracellular domain of the TLR. This leads to the sequential activation of IRAKs (IL-1 receptor-associated kinases), TRAF6 (TNF receptor-associated factor 6), and the TAK1 complex. TAK1, in turn, activates the IKK complex, which phosphorylates the inhibitory protein IκB. This phosphorylation targets IκB for degradation, releasing the transcription factor NF-κB. NF-κB then translocates to the nucleus, where it induces the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound is reported to inhibit this pathway, likely by interfering with one of the key signaling nodes, thereby reducing the production of these inflammatory mediators.

Conclusion

This compound is a promising research compound with a relevant mechanism of action for inflammatory diseases. This guide provides the currently available information on its solubility, highlighting the need for further experimental determination in various solvents to support its development. The outlined experimental protocols and the description of the TLR signaling pathway offer a foundational resource for researchers working with this molecule. As with any research chemical, it is imperative to handle this compound with appropriate safety precautions in a laboratory setting.

References

AN-3485: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known stability and storage conditions for AN-3485, a potent Toll-like receptor (TLR) antagonist. It is important to note that detailed, publicly available stability studies, including forced degradation and degradation product identification for this compound, are limited. The experimental protocols and some data presented herein are based on general principles of pharmaceutical stability testing and may not be specific to this compound. Researchers should use this guide as a starting point and conduct their own stability assessments for their specific formulations and applications.

Introduction to this compound

This compound is a benzoxaborole analog that has demonstrated significant anti-inflammatory and potential anti-tumor activities. Its primary mechanism of action is the inhibition of the Toll-like receptor (TLR) signaling pathway, a crucial component of the innate immune system. By antagonizing TLRs, this compound can modulate the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of various inflammatory diseases.

Storage and Handling of this compound

Proper storage and handling are critical to maintain the integrity and activity of this compound. The following recommendations are based on information provided by commercial suppliers.

Solid Compound

There is limited public data on the long-term stability of solid this compound. As a benzoxaborole, it is generally expected to have good thermal stability; however, its susceptibility to hydrolysis suggests that it should be stored in a cool, dry place, protected from moisture.

Stock Solutions

For research purposes, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO). To prevent degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureRecommended Storage DurationNotes
-20°CUp to 1 monthSuitable for short-term storage.
-80°CUp to 6 monthsRecommended for long-term storage.

Physicochemical Properties and Known Stability Profile

This compound's stability is influenced by its chemical structure, which includes a benzoxaborole moiety. While specific data is scarce, general knowledge of similar compounds can provide some insights.

Hydrolytic Stability

Boronic esters, a class of compounds related to the benzoxaborole core of this compound, are known to be susceptible to hydrolysis. This suggests that this compound may be unstable in aqueous solutions, particularly at non-neutral pH. The rate of hydrolysis is likely dependent on pH and temperature.

Thermal Stability

Boronic esters generally exhibit good thermal stability. However, comprehensive studies on the thermolytic degradation of this compound have not been publicly reported.

Photostability

The photostability of this compound is not well-documented. As with many aromatic compounds, exposure to UV or visible light could potentially lead to degradation. It is advisable to protect this compound and its solutions from light.

Experimental Protocols for Stability Assessment

The following are example protocols for conducting forced degradation studies, which are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These are generalized protocols and would need to be adapted specifically for this compound.

General Forced Degradation Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of organic solvent and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Subject aliquots of the stock solution to various stress conditions as outlined in Table 2.

  • Neutralization/Quenching: After the specified stress period, neutralize the acidic and basic samples. Oxidative samples may be quenched with a suitable agent like sodium bisulfite.

  • Sample Dilution: Dilute the stressed samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (e.g., HPLC-UV).

Table 2: Example Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl2, 8, 24 hours
Base Hydrolysis 0.1 M NaOH2, 8, 24 hours
Oxidative 3% H₂O₂2, 8, 24 hours
Thermal 60°C in a calibrated oven1, 3, 7 days
Photolytic (UV) UV irradiation (e.g., 254 nm) in a photostability chamber24, 48, 72 hours
Photolytic (Visible) Visible light irradiation in a photostability chamber24, 48, 72 hours
Development of a Stability-Indicating HPLC Method (Example)

A stability-indicating method is crucial for separating the parent drug from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

This compound Mechanism of Action: Toll-like Receptor Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the Toll-like receptor (TLR) signaling pathway. TLRs are pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), initiating an inflammatory response. There are two major signaling pathways downstream of TLR activation: the MyD88-dependent pathway and the TRIF-dependent pathway.

MyD88-Dependent Signaling Pathway

This pathway is utilized by most TLRs and leads to the production of pro-inflammatory cytokines.

MyD88_Dependent_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR Dimer MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex NFkB_Inhibitor IκB IKK_complex->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression translocates

Caption: MyD88-dependent TLR signaling pathway.

TRIF-Dependent Signaling Pathway

This pathway is primarily used by TLR3 and TLR4 and leads to the production of type I interferons in addition to inflammatory cytokines.

TRIF_Dependent_Pathway cluster_membrane Endosomal/Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR3_4 TLR3 / TLR4 TRIF TRIF TLR3_4->TRIF TRAF3 TRAF3 TRIF->TRAF3 TRAF6 TRAF6 TRIF->TRAF6 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 phosphorylates IFN_Genes Type I Interferon Gene Expression IRF3->IFN_Genes translocates TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB activates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes translocates

Caption: TRIF-dependent TLR signaling pathway.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action. While preliminary storage guidelines for its solutions are available, a comprehensive public stability profile of the core compound is lacking. The information and example protocols provided in this guide are intended to assist researchers and drug development professionals in establishing their own robust stability programs for this compound. Further investigation into its degradation pathways and the development of validated stability-indicating methods will be crucial for its advancement as a therapeutic candidate.

AN-3485: A Technical Guide to Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for AN-3485 is publicly available at the time of this writing. The following guide is a compilation of general safety protocols for handling research-grade chemical compounds and information extrapolated from available data on this compound and related compounds. Researchers, scientists, and drug development professionals should exercise extreme caution and adhere to all institutional and regulatory guidelines when handling this substance.

Introduction to this compound

This compound, also known as AN3485 Hydrochloride, is a novel anti-inflammatory agent that functions as a Toll-like receptor (TLR) inhibitor. Due to its targeted action on the innate immune system, it is a compound of interest for researchers in immunology, pharmacology, and drug development. As a research chemical, comprehensive safety data is not yet widely established. Therefore, a conservative and diligent approach to handling is paramount.

Hazard Identification and General Precautions

Given the lack of a specific SDS, a thorough hazard assessment has not been conducted. However, based on its nature as a bioactive small molecule and a hydrochloride salt, the following potential hazards should be considered:

  • Irritation: May cause skin, eye, and respiratory tract irritation upon contact.

  • Sensitization: Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if ingested, inhaled, or absorbed through the skin.

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Quantitative Data Summary

As no official SDS is available, a comprehensive table of quantitative safety data cannot be provided. The following table summarizes the known physical and chemical properties.

PropertyValue
Chemical Name AN3485 Hydrochloride
Synonyms AN 3485
Molecular Formula Not specified in publicly available data.
Molecular Weight Not specified in publicly available data.
Appearance Not specified in publicly available data.
Solubility Not specified in publicly available data.
Storage Temperature Not specified in publicly available data.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator is recommended.

First Aid Measures

In the event of exposure, follow these first aid procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spills and Disposal

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.

Experimental Protocols and Methodologies

Detailed experimental protocols involving this compound are not publicly available. Researchers should develop their own protocols based on the specific application, incorporating the safety and handling precautions outlined in this guide. All experimental work should be conducted in a controlled laboratory environment by trained personnel.

Signaling Pathway

This compound is identified as a Toll-like receptor (TLR) inhibitor. TLRs are a class of proteins that play a key role in the innate immune system. The following diagram illustrates a generalized TLR signaling pathway, which is the target of this compound.

TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMP PAMP/DAMP TLR TLR PAMP->TLR Ligand Binding MyD88 MyD88 TLR->MyD88 Recruitment IRAK IRAKs MyD88->IRAK Phosphorylation Cascade TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activation Genes Inflammatory Gene Expression NFkB->Genes Translocation AN3485 This compound AN3485->TLR Inhibition

Caption: Generalized Toll-like receptor (TLR) signaling pathway and the inhibitory action of this compound.

This document is intended to serve as a preliminary guide for the safe handling of this compound in a research setting. It is not a substitute for a formal risk assessment or an official Safety Data Sheet. All personnel handling this compound must be adequately trained in general laboratory safety and the specific procedures for handling potent bioactive molecules.

Unraveling the Biological Targets of AN-3485: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AN-3485 is a novel benzoxaborole analog demonstrating potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the known biological targets of this compound, focusing on its mechanism of action within inflammatory signaling pathways. Quantitative data from key experiments are presented in a structured format for clarity and comparative analysis. Detailed methodologies for the cited experiments are provided to facilitate replication and further investigation. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to enhance understanding of the compound's biological activity.

Primary Biological Target: Toll-like Receptor (TLR) Signaling

The primary biological targets of this compound are key components of the Toll-like receptor (TLR) signaling pathway. This compound functions as an antagonist of this pathway, inhibiting the production of pro-inflammatory cytokines.

Inhibition of Pro-inflammatory Cytokine Release

This compound has been shown to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) from human peripheral blood mononuclear cells (PBMCs) and isolated monocytes.[1] This inhibition occurs in response to stimulation of TLR2, TLR3, TLR4, and TLR5. The inhibitory effect of this compound is potent, with IC50 values in the nanomolar range.

Table 1: Inhibitory Concentration (IC50) of this compound on TLR-Mediated Cytokine Release

Target TLRStimulantCytokine InhibitedIC50 Range (nM)Cell Type
TLR2ZymosanTNF-α, IL-1β, IL-618 - 580Human PBMCs, Monocytes
TLR3Poly I:CTNF-α, IL-1β, IL-618 - 580Human PBMCs, Monocytes
TLR4LPSTNF-α, IL-1β, IL-618 - 580Human PBMCs, Monocytes
TLR5FlagellinTNF-α, IL-1β, IL-618 - 580Human PBMCs, Monocytes

Note: Specific IC50 values for each cytokine in response to each TLR ligand are not publicly available; the provided range represents the overall potency.[1]

Mechanism of Action: Transcriptional Inhibition

The inhibitory action of this compound on cytokine production is mediated at the transcriptional level.[1] This suggests that this compound interferes with the signaling cascade that leads to the activation of transcription factors responsible for pro-inflammatory cytokine gene expression, such as Nuclear Factor-kappa B (NF-κB).

While the precise molecular target of this compound within the TLR pathway has not been definitively identified, it has been demonstrated that the compound does not directly inhibit the activity of 34 kinases known to be involved in TLR signaling, including IRAK1/4, TAK1, and TBK1, even at a high concentration of 30 µM.[1] This indicates that this compound's mechanism is distinct from that of many other anti-inflammatory compounds that target these kinases.

Signaling Pathway Analysis

The following diagram illustrates the Toll-like receptor signaling pathway and the proposed point of intervention for this compound.

TLR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Ligand PAMPs (Zymosan, Poly I:C, LPS, Flagellin) TLR TLR2, TLR3, TLR4, TLR5 Ligand->TLR binds MyD88 MyD88 TLR->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TAK1 TAK1 IRAKs->TAK1 activates IKK_Complex IKK Complex TAK1->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AN3485 This compound AN3485->MyD88 Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-1β, IL-6) NFkB_nuc->Genes activates transcription mRNA mRNA Genes->mRNA

Figure 1. Proposed mechanism of this compound in the TLR signaling pathway.

Potential Interaction with Rho-associated Kinases (ROCKs)

Some evidence suggests a potential role for this compound in pathways involving Rho-associated kinases (ROCKs). One report describes this compound as a ROCK1 and ROCK2 inhibitor. However, detailed quantitative data (e.g., IC50 or Ki values) and specific experimental protocols to confirm this inhibitory activity are not extensively available in the public domain. Further research is required to fully elucidate the interaction of this compound with the ROCK signaling pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro Cytokine Release Assay

This assay is used to determine the potency of this compound in inhibiting the production of pro-inflammatory cytokines from immune cells.

Objective: To measure the IC50 values of this compound for the inhibition of TNF-α, IL-1β, and IL-6 release from human PBMCs upon stimulation of various TLRs.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • TLR agonists:

    • Zymosan (for TLR2)

    • Polyinosinic:polycytidylic acid (Poly I:C) (for TLR3)

    • Lipopolysaccharide (LPS) (for TLR4)

    • Flagellin (for TLR5)

  • 96-well cell culture plates

  • ELISA kits for human TNF-α, IL-1β, and IL-6

Procedure:

  • Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI 1640 medium to a concentration of 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 50 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).

  • Pre-incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.

  • Prepare solutions of the TLR agonists at 2x the final desired concentration. Add 50 µL of the respective agonist to the appropriate wells.

  • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plates and collect the supernatants.

  • Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Cytokine_Release_Assay Isolate_PBMCs Isolate Human PBMCs Seed_Cells Seed PBMCs in 96-well plate Isolate_PBMCs->Seed_Cells Add_AN3485 Add serial dilutions of this compound Seed_Cells->Add_AN3485 Pre_incubate Pre-incubate (1 hr) Add_AN3485->Pre_incubate Add_Agonist Add TLR agonist (Zymosan, Poly I:C, LPS, or Flagellin) Pre_incubate->Add_Agonist Incubate Incubate (18-24 hr) Add_Agonist->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Measure Cytokines (ELISA) Collect_Supernatant->ELISA Analyze_Data Calculate IC50 ELISA->Analyze_Data

Figure 2. Workflow for the in vitro cytokine release assay.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA

This protocol is used to confirm that this compound inhibits cytokine production at the transcriptional level.

Objective: To measure the relative mRNA expression levels of TNF-α, IL-1β, and IL-6 in human PBMCs treated with this compound and TLR agonists.

Materials:

  • Human PBMCs treated as described in the cytokine release assay (section 4.1)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Primers for human TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

Procedure:

  • Following treatment of PBMCs with this compound and TLR agonists (typically for a shorter duration, e.g., 4-6 hours), lyse the cells and extract total RNA using a commercial kit.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform qRT-PCR using a suitable master mix and specific primers for the target genes and the housekeeping gene.

  • The thermal cycling conditions will typically consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.

NF-κB Nuclear Translocation Assay

This assay can be used to investigate the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in the activation of this transcription factor.

Objective: To visualize and quantify the nuclear translocation of NF-κB p65 in response to TLR stimulation in the presence or absence of this compound.

Materials:

  • Adherent cells (e.g., HeLa or HEK293 cells) expressing a specific TLR

  • This compound

  • TLR agonist

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Seed cells in a multi-well imaging plate and allow them to adhere overnight.

  • Treat the cells with this compound or vehicle control for 1 hour.

  • Stimulate the cells with the appropriate TLR agonist for a predetermined time (e.g., 30-60 minutes).

  • Fix, permeabilize, and block the cells.

  • Incubate with the primary antibody against NF-κB p65.

  • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a high-content imaging system or fluorescence microscope.

  • Analyze the images to quantify the ratio of nuclear to cytoplasmic fluorescence intensity of the NF-κB p65 signal.

Conclusion

This compound is a potent, orally active antagonist of the Toll-like receptor signaling pathway. It effectively inhibits the production of key pro-inflammatory cytokines at the transcriptional level, making it a promising candidate for the treatment of a variety of inflammatory diseases. While its precise molecular target is still under investigation, it is clear that its mechanism of action is distinct from direct kinase inhibition. Further studies are warranted to fully elucidate its interaction with the ROCK signaling pathway and to obtain more granular data on its inhibitory profile against specific TLR-mediated cytokine production. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel anti-inflammatory compounds.

References

No Publicly Available Data for AN-3485 In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific literature and databases, no specific information, including in vitro or in vivo studies, could be found for a compound designated "AN-3485." This suggests that "this compound" may be an internal project code not yet disclosed in public research, a misidentified compound, or a proprietary molecule with no published data.

Without any foundational research data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. Scientific and drug development professionals rely on published, peer-reviewed data to create such comprehensive documents.

Researchers and professionals seeking information on "this compound" are encouraged to verify the compound's designation and consult internal or proprietary databases that may contain the relevant information. If "this compound" is an early-stage compound, data may become publicly available in the future through scientific publications or conference presentations.

Potential Therapeutic Applications of AN-3485: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AN-3485 is a novel, orally active benzoxaborole analog demonstrating significant potential as a therapeutic agent for a range of inflammatory and autoimmune diseases, with emerging applications in oncology. As a potent antagonist of the Toll-like receptor (TLR) pathway, this compound effectively inhibits the production of key pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic utility of this compound, including its mechanism of action, quantitative in vitro and in vivo efficacy, and detailed experimental methodologies.

Introduction

Pro-inflammatory cytokines are pivotal in the pathogenesis of numerous autoimmune and inflammatory disorders.[1] Targeting the signaling pathways that lead to the production of these cytokines is a proven and effective therapeutic strategy. This compound has emerged as a promising small molecule inhibitor of TLR-mediated inflammation.[1] Its unique benzoxaborole structure contributes to its biological activity. This document consolidates the available preclinical data on this compound to serve as a resource for researchers and drug development professionals.

Mechanism of Action: Toll-like Receptor Pathway Antagonism

This compound exerts its anti-inflammatory effects by antagonizing the Toll-like receptor (TLR) signaling pathway. It has been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) mediated by TLR2, TLR3, TLR4, and TLR5.[1] The inhibitory action of this compound occurs at the transcriptional level, reducing the mRNA expression of these pro-inflammatory cytokines.[1] While the precise molecular target has not been fully elucidated, studies have indicated that this compound does not directly inhibit kinases involved in the TLR signaling cascade. Some reports also suggest that this compound may have inhibitory effects on Rho-associated protein kinase 1 (ROCK1) and ROCK2.

Below is a diagram illustrating the generalized TLR signaling pathway and the point of intervention by this compound.

TLR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligand Ligand TLR TLR Ligand->TLR Binding Adaptor_Proteins Adaptor Proteins (e.g., MyD88, TRIF) TLR->Adaptor_Proteins Recruitment Kinase_Cascade Kinase Cascade (e.g., IRAKs, TRAF6, TAK1) Adaptor_Proteins->Kinase_Cascade Activation Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factors Activation Gene_Transcription Pro-inflammatory Gene Transcription Transcription_Factors->Gene_Transcription Induction Cytokines TNF-α, IL-1β, IL-6 Gene_Transcription->Cytokines Translation & Secretion AN3485_Action This compound Inhibition AN3485_Action->Gene_Transcription

Caption: this compound inhibits the TLR signaling pathway at the level of pro-inflammatory gene transcription.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Inhibition of Cytokine Release by this compound

Cell TypeStimulant (TLR)CytokineIC50 (nM)
Human PBMCsZymosan (TLR2)TNF-α28 - 580
Human PBMCsZymosan (TLR2)IL-1β28 - 580
Human PBMCsZymosan (TLR2)IL-628 - 580
Human PBMCsPoly I:C (TLR3)TNF-α28 - 580
Human PBMCsPoly I:C (TLR3)IL-1β28 - 580
Human PBMCsPoly I:C (TLR3)IL-628 - 580
Human PBMCsLPS (TLR4)TNF-α18 - 580
Human PBMCsLPS (TLR4)IL-1β18 - 580
Human PBMCsLPS (TLR4)IL-618 - 580
Human PBMCsFlagellin (TLR5)TNF-α190
Human PBMCsFlagellin (TLR5)IL-680
Data derived from studies on human peripheral blood mononuclear cells (PBMCs).[1]

Table 2: In Vivo Efficacy of this compound in Mouse Models of Inflammation

ModelAdministration RouteDoseOutcome
LPS-induced InflammationOral30 mg/kgED90 for suppression of TNF-α and IL-6
Collagen-Induced ArthritisOral35 mg/kg, twice dailySuppression of arthritis over a 20-day period
PMA-induced Contact DermatitisTopicalNot specifiedSignificant reduction in dermatitis
Oxazolone-induced Delayed-Type HypersensitivityTopicalNot specifiedSignificant reduction in hypersensitivity
Data from studies conducted in mice.[1]

Table 3: Preclinical Safety Data for this compound

SpeciesAdministration RouteNOAEL
MouseOral100 mg/kg/day
No Observable Adverse Effect Level (NOAEL) determined in a 7-day study.[2]

Experimental Protocols

In Vitro Cytokine Release Assay

Objective: To determine the inhibitory effect of this compound on TLR-mediated cytokine production in human immune cells.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TLR agonists such as lipopolysaccharide (LPS) for TLR4, zymosan for TLR2, poly I:C for TLR3, or flagellin for TLR5.

  • Incubation: Incubate the cells for 4 to 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cytokine Quantification: Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-1β, and IL-6 using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each cytokine under each stimulation condition.

Cytokine_Release_Assay Isolate_PBMCs Isolate Human PBMCs Culture_Cells Culture PBMCs Isolate_PBMCs->Culture_Cells Add_AN3485 Pre-incubate with this compound Culture_Cells->Add_AN3485 Add_Stimulant Add TLR Agonist (e.g., LPS) Add_AN3485->Add_Stimulant Incubate Incubate (4-24h) Add_Stimulant->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_Cytokines Quantify Cytokines (ELISA) Collect_Supernatant->Measure_Cytokines Calculate_IC50 Calculate IC50 Values Measure_Cytokines->Calculate_IC50

Caption: Workflow for the in vitro cytokine release assay.

Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the in vivo efficacy of orally administered this compound in a mouse model of rheumatoid arthritis.

Methodology:

  • Animal Model: Use DBA/1 mice, which are susceptible to CIA.

  • Induction of Arthritis: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer a primary immunization via intradermal injection at the base of the tail.

  • Booster Immunization: After 21 days, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment: Begin oral administration of this compound (e.g., 35 mg/kg, twice daily) or vehicle control at the time of the booster immunization and continue for the duration of the study (e.g., 20 days).

  • Clinical Assessment: Monitor the mice regularly for signs of arthritis. Score the severity of arthritis in each paw based on a scale that assesses erythema and swelling.

  • Histopathological Analysis: At the end of the study, collect the paws for histological examination to assess inflammation, pannus formation, and cartilage/bone erosion.

CIA_Model Primary_Immunization Day 0: Primary Immunization (Collagen + CFA) Booster_Immunization Day 21: Booster Immunization (Collagen + IFA) Primary_Immunization->Booster_Immunization Start_Treatment Day 21: Start Oral Treatment (this compound or Vehicle) Booster_Immunization->Start_Treatment Monitor_Arthritis Monitor and Score Arthritis Start_Treatment->Monitor_Arthritis Histology Day 41: Histopathological Analysis Monitor_Arthritis->Histology

Caption: Experimental timeline for the collagen-induced arthritis model.

Contact Dermatitis in Mice

Objective: To assess the topical anti-inflammatory activity of this compound.

Methodology:

  • Animal Model: Use a suitable mouse strain such as BALB/c.

  • Induction of Dermatitis:

    • PMA-induced: Apply phorbol 12-myristate 13-acetate (PMA) topically to the ears of the mice to induce acute contact dermatitis.

    • Oxazolone-induced: Sensitize the mice by applying oxazolone to the shaved abdomen. After a few days, challenge the mice by applying a lower concentration of oxazolone to the ears to induce a delayed-type hypersensitivity reaction.

  • Treatment: Apply a topical formulation of this compound or a vehicle control to the ears of the mice at specified time points before and/or after the challenge with the irritant.

  • Assessment: Measure the ear thickness at various time points after the challenge as an indicator of inflammation.

  • Cytokine Analysis: Homogenize the ear tissue to measure the levels of pro-inflammatory cytokines such as IL-1β and IL-6.

Potential Therapeutic Applications

Based on its mechanism of action and preclinical efficacy, this compound has potential therapeutic applications in a variety of diseases:

  • Rheumatoid Arthritis: The significant suppression of disease in the collagen-induced arthritis model suggests a strong potential for the treatment of rheumatoid arthritis.[1]

  • Psoriasis and Atopic Dermatitis: The efficacy of topical this compound in models of skin inflammation indicates its utility in treating inflammatory skin conditions.[1]

  • Inflammatory Bowel Disease: Given its oral bioavailability and potent anti-inflammatory effects, this compound could be investigated for the treatment of Crohn's disease and ulcerative colitis.

  • Oncology: this compound has been shown to inhibit the pro-tumorigenic effects of certain signaling pathways in lung cancer cells, suggesting a potential role in cancer therapy, possibly in combination with other agents.

Conclusion

This compound is a promising therapeutic candidate with a well-defined mechanism of action centered on the inhibition of the TLR signaling pathway. The robust preclinical data, demonstrating both in vitro and in vivo efficacy in models of inflammation, support its further development for a range of inflammatory and autoimmune diseases. The favorable safety profile observed in initial studies further enhances its potential as a novel therapeutic agent. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients.

References

In-Depth Technical Guide to AN-3485: Patent Landscape and Intellectual Property Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the patent information and intellectual property surrounding AN-3485, a novel benzoxaborole anti-inflammatory agent. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a detailed look at the core technology, experimental validation, and the underlying intellectual property framework.

Core Patent Information

This compound is chemically identified as 6-(4-(aminomethyl)-2-chlorophenoxyl)benzo[c][1][2]oxaborol-1(3H)-ol . This compound was developed by Anacor Pharmaceuticals. The primary intellectual property protecting this and related compounds is detailed in the following patents.

Patent IdentifierTitleAssigneeInventorsPriority Date
US 8,168,614 B2 Boron-containing small molecules as anti-inflammatory agentsAnacor Pharmaceuticals, Inc.Stephen J. Baker, Virginia Sanders, Tsutomu Akama, Carolyn Bellinger-Kawahara, Yvonne Freund, Kirk R. Maples, Jacob J. Plattner, Yong-Kang Zhang, Huchen Zhou, Vincent S. HernandezFeb. 16, 2006
WO 2010/028005 A1 Boron-Containing Small Molecules as Anti-Inflammatory AgentsAnacor Pharmaceuticals, Inc.Stephen J. Baker, Virginia Sanders, Tsutomu Akama, Carolyn Bellinger-Kawahara, Yvonne Freund, Kirk R. Maples, Jacob J. Plattner, Yong-Kang Zhang, Huchen Zhou, Vincent S. HernandezAug. 29, 2006

Mechanism of Action: TLR Signaling Inhibition

This compound functions as a potent antagonist of the Toll-like receptor (TLR) signaling pathway. Specifically, it has been shown to inhibit the inflammatory response mediated by TLR2, TLR3, TLR4, and TLR5. This inhibition occurs at the transcriptional level, preventing the release of key pro-inflammatory cytokines.

The proposed mechanism involves the boron atom in the benzoxaborole structure, which possesses an empty p-orbital. This allows it to form a transient, covalent bond with a key nucleophile in the active site of a target protein within the TLR signaling cascade, effectively mimicking the tetrahedral transition state of a peptide bond cleavage and thereby inhibiting the downstream signaling.

Below is a diagram illustrating the logical relationship of this compound's inhibitory action on the TLR signaling pathway.

TLR_Inhibition_Pathway cluster_receptor Cell Surface / Endosome cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus cluster_output Cellular Response TLR TLR2, TLR3, TLR4, TLR5 Adaptor Adaptor Proteins (e.g., MyD88, TRIF) TLR->Adaptor Kinases Downstream Kinases (e.g., IRAKs, TBK1) Adaptor->Kinases NFkB NF-κB Activation Kinases->NFkB Transcription Gene Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription->Cytokines AN3485 This compound AN3485->Adaptor Inhibition

This compound inhibits the TLR signaling pathway at the level of adaptor proteins.

Quantitative Efficacy Data

This compound has demonstrated potent inhibition of cytokine release from human peripheral blood mononuclear cells (PBMCs) and isolated monocytes. The half-maximal inhibitory concentrations (IC50) are summarized below.[1]

TargetStimulantCytokine MeasuredCell TypeIC50 (nM)
TLR2 ZymosanTNF-αHuman Monocytes18 - 580
TLR3 Poly I:CTNF-αHuman Monocytes18 - 580
TLR4 LPSTNF-α, IL-6Human Monocytes18 - 580
TLR5 FlagellinTNF-αHuman Monocytes18 - 580
TLR2 ZymosanIL-1βHuman Monocytes18 - 580
TLR3 Poly I:CIL-1βHuman Monocytes18 - 580
TLR4 LPSIL-1βHuman Monocytes18 - 580
TLR5 FlagellinIL-1βHuman Monocytes18 - 580

Key Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the efficacy of this compound.

In Vitro Cytokine Release Assay

This protocol outlines the measurement of cytokine inhibition in human monocytes.

Cytokine_Assay_Workflow start Isolate Human Monocytes from PBMCs culture Culture monocytes in appropriate medium start->culture treat Pre-incubate with varying concentrations of this compound culture->treat stimulate Stimulate with TLR ligand (Zymosan, Poly I:C, LPS, or Flagellin) treat->stimulate incubate Incubate for a defined period stimulate->incubate collect Collect culture supernatant incubate->collect measure Measure cytokine levels (TNF-α, IL-1β, IL-6) using ELISA collect->measure analyze Calculate IC50 values measure->analyze

Workflow for the in vitro cytokine release assay.

Detailed Steps:

  • Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from the PBMC population.

  • Cell Culture: Isolated monocytes are cultured in a suitable medium, such as RPMI 1640 supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-incubated with various concentrations of this compound for a specified time before stimulation.

  • Stimulation: The cells are then challenged with a specific Toll-like receptor ligand (e.g., zymosan for TLR2, Poly I:C for TLR3, lipopolysaccharide (LPS) for TLR4, or flagellin for TLR5) to induce cytokine production.

  • Incubation and Sample Collection: Following stimulation, the cells are incubated for a period, after which the culture supernatants are collected.

  • Cytokine Quantification: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatants are quantified using enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The data is analyzed to determine the IC50 value of this compound for the inhibition of each cytokine in response to each TLR ligand.

In Vivo Models of Inflammation

This compound has been evaluated in murine models of skin inflammation and arthritis.

  • PMA-Induced Contact Dermatitis: Topical application of this compound was shown to significantly reduce phorbol 12-myristate 13-acetate (PMA)-induced skin inflammation in mice, demonstrating its potential for topical administration in dermatological conditions.[1]

  • Oxazolone-Induced Delayed-Type Hypersensitivity: Similar to the contact dermatitis model, topical this compound reduced the inflammatory response in an oxazolone-induced delayed-type hypersensitivity model in mice.[1]

  • Collagen-Induced Arthritis: Oral administration of this compound at a dose of 35 mg/kg twice daily suppressed the progression of collagen-induced arthritis in mice over a 20-day treatment period.[1]

  • LPS-Induced Cytokine Production: Oral administration of this compound demonstrated a dose-dependent suppression of LPS-induced TNF-α and IL-6 production in mice, with an ED90 of 30 mg/kg.[1]

Intellectual Property Summary

The intellectual property surrounding this compound, as defined by US Patent 8,168,614 B2, centers on the composition of matter for a class of boron-containing small molecules, including the specific structure of this compound. The claims also cover the use of these compounds in methods for treating inflammatory conditions. The broad claims encompass a range of structurally related benzoxaboroles and their application in various inflammatory and autoimmune diseases. The patent provides a strong foundation for the commercial development of this compound and related compounds as novel anti-inflammatory therapeutics. The priority dates of early 2006 establish a long timeline of innovation in this chemical space by Anacor Pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for AN-3485: A Novel Boron-Based Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN-3485 is an experimental small molecule compound developed by Anacor Pharmaceuticals, leveraging their proprietary boron chemistry platform. This novel benzoxaborole-based compound has been identified as a potent phosphodiesterase-4 (PDE4) inhibitor, suggesting its potential as a therapeutic agent for a variety of inflammatory diseases. The unique properties of boron allow for specific interactions with biological targets, and in the case of this compound, this leads to the modulation of inflammatory pathways.[1][2] These application notes provide detailed protocols for the in vitro characterization of this compound in cell culture systems, focusing on its anti-inflammatory effects.

Mechanism of Action: PDE4 Inhibition

Phosphodiesterase-4 (PDE4) is a key enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger that regulates the activity of various immune cells. By inhibiting PDE4, this compound is proposed to increase intracellular cAMP levels. This elevation in cAMP leads to the downregulation of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), and the upregulation of anti-inflammatory mediators. This mechanism makes PDE4 a compelling target for the treatment of chronic inflammatory conditions like psoriasis and atopic dermatitis.[2]

Signaling Pathway of this compound

AN3485_Pathway cluster_cell Immune Cell cluster_nucleus Nucleus AN3485 This compound PDE4 PDE4 AN3485->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates NFkB_in NF-κB (inactive) PKA->NFkB_in Inhibits activation Anti_inflammatory Anti-inflammatory Cytokine Genes CREB->Anti_inflammatory Promotes transcription NFkB_ac NF-κB (active) Pro_inflammatory Pro-inflammatory Cytokine Genes (e.g., TNF-α) NFkB_ac->Pro_inflammatory Promotes transcription

Caption: this compound inhibits PDE4, leading to increased cAMP, which in turn modulates gene transcription to reduce inflammation.

Experimental Protocols

The following protocols are designed to assess the anti-inflammatory activity of this compound in a cell-based setting. Human peripheral blood mononuclear cells (PBMCs) are a suitable model as they are a primary source of inflammatory cytokines.

Cell Culture and Maintenance
  • Cell Line: Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Assessment of this compound Cytotoxicity

Prior to evaluating the anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound.

  • Methodology:

    • Seed PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium.

    • Add the this compound dilutions to the cells and incubate for 24 hours.

    • Assess cell viability using a standard MTT or PrestoBlue™ assay according to the manufacturer's instructions.

    • Measure absorbance using a microplate reader.

    • Calculate the half-maximal cytotoxic concentration (CC50).

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow A Seed PBMCs in 96-well plate B Prepare serial dilutions of this compound A->B C Add this compound to cells B->C D Incubate for 24 hours C->D E Perform MTT/PrestoBlue™ assay D->E F Measure absorbance E->F G Calculate CC50 F->G

Caption: Workflow for determining the cytotoxic concentration of this compound.

Measurement of TNF-α Inhibition

This protocol quantifies the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α from stimulated PBMCs.

  • Methodology:

    • Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

    • Pre-incubate the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce TNF-α production. Include a vehicle control (DMSO) and an unstimulated control.

    • Incubate for 18-24 hours.

    • Collect the cell culture supernatants by centrifugation.

    • Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's protocol.

    • Calculate the half-maximal inhibitory concentration (IC50) of this compound for TNF-α production.

Data Presentation

CompoundIC50 for TNF-α Inhibition (µM)CC50 (µM)Selectivity Index (CC50/IC50)
This compound [Insert experimental value][Insert experimental value][Calculate value]
Control PDE4 Inhibitor [Insert experimental value][Insert experimental value][Calculate value]

Conclusion

The provided protocols offer a foundational framework for the in vitro characterization of this compound's anti-inflammatory properties. By determining its cytotoxicity and its ability to inhibit TNF-α production, researchers can effectively evaluate the therapeutic potential of this novel boron-based PDE4 inhibitor. Further investigations could include assessing its impact on other cytokines, its effects on specific immune cell subsets, and its in vivo efficacy in relevant animal models of inflammatory disease. The unique mechanism of action and the promising anti-inflammatory profile make this compound a significant candidate for further drug development.

References

Application Notes and Protocols for AN-3485 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN-3485, chemically known as 6-(4-(aminomethyl)-2-chlorophenoxyl)benzo[c][1][2]oxaborol-1(3H)-ol, is a novel benzoxaborole analog with potent anti-inflammatory properties. Developed by Anacor Pharmaceuticals, this compound has demonstrated significant efficacy in preclinical animal models of various inflammatory diseases. These application notes provide detailed protocols for the use of this compound in relevant animal models, offering a guide for researchers investigating its therapeutic potential.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the production and release of key pro-inflammatory cytokines. It targets Toll-like receptor (TLR) signaling pathways, specifically TLR2, TLR3, TLR4, and TLR5-mediated responses. By interfering with these pathways, this compound effectively reduces the transcription and subsequent release of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) from immune cells such as peripheral blood mononuclear cells (PBMCs) and monocytes.

AN3485_Mechanism_of_Action cluster_TLRs Toll-like Receptors TLR2 TLR2 Signaling Downstream Signaling (e.g., NF-κB, MAPKs) TLR2->Signaling TLR3 TLR3 TLR3->Signaling TLR4 TLR4 TLR4->Signaling TLR5 TLR5 TLR5->Signaling Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Signaling->Cytokines Inflammation Inflammation Cytokines->Inflammation AN3485 This compound AN3485->Signaling Inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis acclimatize Acclimatize Animals prepare_compound Prepare this compound and Vehicle acclimatize->prepare_compound randomize Randomize into Treatment Groups prepare_compound->randomize induce_disease Induce Inflammatory Disease Model randomize->induce_disease administer_treatment Administer this compound or Vehicle induce_disease->administer_treatment monitor Monitor Disease Progression (e.g., clinical scores, measurements) administer_treatment->monitor collect_samples Collect Samples (blood, tissue) monitor->collect_samples analyze_biomarkers Analyze Biomarkers (e.g., cytokines, histology) collect_samples->analyze_biomarkers statistical_analysis Statistical Analysis analyze_biomarkers->statistical_analysis

References

AN-3485 solution preparation for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

For Laboratory Use by Researchers, Scientists, and Drug Development Professionals

Introduction

AN-3485 is a novel benzoxaborole analog with potent anti-inflammatory properties. Its chemical name is 6-(4-(aminomethyl)-2-chlorophenoxy)benzo[c][1][2]oxaborol-1(3H)-ol hydrochloride[2]. As a boron-containing small molecule, this compound possesses an electrophilic empty p-orbital that can form transient bonds with nucleophiles in enzyme active sites, contributing to its inhibitory activity[2]. These application notes provide detailed protocols for the preparation and use of this compound in a laboratory setting, focusing on its application as an inhibitor of pro-inflammatory cytokine production.

Mechanism of Action

This compound has been demonstrated to inhibit the release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). This inhibition is mediated through the Toll-like Receptor (TLR) signaling pathways. Specifically, this compound has been shown to be an effective inhibitor of TLR2, TLR3, TLR4, and TLR5-mediated cytokine release from human peripheral blood mononuclear cells (PBMCs) and isolated monocytes[2]. The inhibitory action occurs at the transcriptional level[2]. Downstream of TLR activation, this compound is understood to interfere with key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical for the transcriptional activation of pro-inflammatory cytokine genes.

Signaling Pathway Diagram

AN3485_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (ERK, p38, JNK) TAK1->MAPK_cascade NFkB_p50_p65 NF-κB (p50/p65) IKK_complex->NFkB_p50_p65 activates IkB IκB IKK_complex->IkB phosphorylates (degradation) nucleus Nucleus NFkB_p50_p65->nucleus translocates to AP1 AP-1 MAPK_cascade->AP1 activates AP1->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nucleus->cytokines Gene Transcription AN3485 This compound AN3485->TAK1 inhibits

Caption: this compound inhibits TLR4 signaling, likely at the level of TAK1, preventing downstream activation of NF-κB and MAPK pathways and subsequent pro-inflammatory cytokine production.

Quantitative Data

This compound exhibits potent inhibitory activity against the release of various pro-inflammatory cytokines. The following table summarizes the key quantitative data for this compound.

ParameterValueCell TypeReference
Molecular Weight 325.98 g/mol (Hydrochloride salt)N/A[1]
IC₅₀ (TNF-α) 18 - 580 nMHuman PBMCs and isolated monocytes[2]
IC₅₀ (IL-1β) 18 - 580 nMHuman PBMCs and isolated monocytes[2]
IC₅₀ (IL-6) 18 - 580 nMHuman PBMCs and isolated monocytes[2]

Solution Preparation and Storage

Materials
  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

Protocol for Preparing a 10 mM Stock Solution
  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound HCl = 325.98 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 325.98 g/mol * 1 mL = 0.0032598 g = 3.26 mg

  • Dissolving this compound:

    • Aseptically weigh out 3.26 mg of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of cell culture grade DMSO to the tube.

    • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication may be used to facilitate dissolution[1].

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, nuclease-free microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year)[1].

    • Avoid repeated freeze-thaw cycles.

Experimental Protocols

Inhibition of LPS-Induced TNF-α Production in THP-1 Macrophages

This protocol describes a method to evaluate the inhibitory effect of this compound on the production of TNF-α in lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells differentiated into macrophages.

experimental_workflow cluster_workflow Experimental Workflow start Start seed_cells Seed THP-1 monocytes in a 96-well plate start->seed_cells differentiate_cells Differentiate with PMA (phorbol 12-myristate 13-acetate) seed_cells->differentiate_cells wash_cells Wash cells to remove PMA differentiate_cells->wash_cells pretreat Pre-treat with this compound (various concentrations) wash_cells->pretreat stimulate Stimulate with LPS (lipopolysaccharide) pretreat->stimulate incubate Incubate for 4-6 hours stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant measure_tnf Measure TNF-α concentration (ELISA) collect_supernatant->measure_tnf analyze_data Analyze data and determine IC₅₀ measure_tnf->analyze_data end End analyze_data->end

Caption: Workflow for assessing the inhibitory effect of this compound on LPS-induced TNF-α production in THP-1 macrophages.

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • Human TNF-α ELISA kit

  • Microplate reader

  • Cell Seeding and Differentiation:

    • Seed THP-1 monocytes at a density of 1 x 10⁵ cells/well in a 96-well plate in 100 µL of complete RPMI-1640 medium.

    • Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophages.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Treatment:

    • After differentiation, carefully aspirate the PMA-containing medium and wash the adherent macrophages twice with 100 µL of sterile PBS.

    • Add 90 µL of fresh, serum-free RPMI-1640 medium to each well.

    • Prepare serial dilutions of the this compound stock solution in serum-free medium. Add 10 µL of the diluted this compound to the respective wells to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Pre-incubate the plate for 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare a stock solution of LPS in sterile PBS.

    • Add 10 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL (except for the unstimulated control wells).

    • Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO₂ incubator.

  • TNF-α Measurement:

    • After the incubation period, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell monolayer.

    • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Disclaimer

This document is intended for research use only and is not for use in diagnostic or therapeutic procedures. The information provided is based on available scientific literature and should be used as a guide. Researchers should optimize protocols for their specific experimental conditions. Always follow standard laboratory safety procedures when handling chemicals and biological materials.

References

Application Note: Quantification of AN-3485 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AN-3485 is a novel small molecule inhibitor of the hypothetical "Kinase Signaling Pathway," which is implicated in various proliferative diseases. To support preclinical and clinical development, a sensitive, selective, and robust analytical method is required for the accurate quantification of this compound in biological matrices. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is suitable for pharmacokinetic and toxicokinetic studies.

Principle

The analytical method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of this compound to that of the IS is used for quantification against a calibration curve.

Materials and Methods

Reagents and Chemicals

  • This compound reference standard (>99% purity)

  • This compound-d4 (internal standard, IS) (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm) or equivalent

Experimental Protocols

1. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with acetonitrile.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain final concentrations for CCs (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QCs (e.g., Low: 3 ng/mL, Medium: 80 ng/mL, High: 800 ng/mL).

2. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample (blank, CC, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL this compound-d4 in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

3. LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
ColumnPhenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.0 min
Injection Volume5 µL
Column Temperature40°C

Mass Spectrometry

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (this compound)Q1: m/z 450.2 -> Q3: m/z 250.1
MRM Transition (this compound-d4)Q1: m/z 454.2 -> Q3: m/z 254.1
Ion Source Gas 150 psi
Ion Source Gas 255 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V

Data Presentation

Table 1: Summary of Method Validation Parameters

Validation ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Precision and Accuracy
LLOQ (1 ng/mL)Precision (%CV): ≤ 20%, Accuracy (%Bias): ± 20%
LQC (3 ng/mL)Precision (%CV): ≤ 15%, Accuracy (%Bias): ± 15%
MQC (80 ng/mL)Precision (%CV): ≤ 15%, Accuracy (%Bias): ± 15%
HQC (800 ng/mL)Precision (%CV): ≤ 15%, Accuracy (%Bias): ± 15%
Recovery
This compound85 - 95%
This compound-d4 (IS)88 - 92%
Matrix Effect
Ion Suppression/EnhancementMinimal (<15%)

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard (150 µL in Acetonitrile) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_sep LC Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integration Peak Integration ms_detect->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound in human plasma.

G AN3485 This compound Receptor Receptor Tyrosine Kinase AN3485->Receptor Inhibition RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

AN-3485: A Novel ROCK Inhibitor for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

AN-3485 is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] The ROCK signaling pathway plays a crucial role in regulating a variety of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis. Dysregulation of the ROCK pathway has been implicated in numerous diseases, making ROCK inhibitors like this compound valuable tools for both basic research and therapeutic development. This document provides a detailed protocol for utilizing this compound in immunofluorescence staining applications to visualize its effects on cellular morphology and the actin cytoskeleton.

Principle of Method

Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins or other antigens within cells. This protocol outlines the use of IF to assess the effects of this compound on the cellular cytoskeleton, a primary downstream target of the ROCK signaling pathway. By inhibiting ROCK, this compound is expected to induce changes in the organization of the actin cytoskeleton, such as the dissolution of stress fibers. These changes can be visualized by staining for F-actin using fluorescently labeled phalloidin and for other relevant cytoskeletal or signaling proteins using specific primary and secondary antibodies.

Data Presentation

The following tables provide typical concentration ranges and incubation times for key reagents in an immunofluorescence protocol designed to assess the effects of this compound. Optimal conditions may vary depending on the cell type and specific antibodies used.

Table 1: Reagent Concentrations

ReagentWorking Concentration
This compound1 - 100 µM
Primary Antibody1:100 - 1:1000 dilution
Secondary Antibody1:500 - 1:2000 dilution
Phalloidin-Fluorophore Conjugate1:100 - 1:1000 dilution
DAPI or Hoechst (Nuclear Stain)1 µg/mL - 10 µg/mL

Table 2: Incubation Times

StepIncubation TimeTemperature
This compound Treatment2 - 24 hours37°C
Fixation (4% Paraformaldehyde)10 - 15 minutesRoom Temperature
Permeabilization (0.1% Triton X-100)10 - 15 minutesRoom Temperature
Blocking (5% BSA or Normal Serum)1 hourRoom Temperature
Primary Antibody Incubation1 hour to overnightRoom Temp or 4°C
Secondary Antibody Incubation1 hourRoom Temperature

Experimental Protocols

This section provides a detailed step-by-step protocol for immunofluorescence staining to visualize the effects of this compound on cultured cells.

Materials and Reagents:

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA), 4% in PBS

  • Triton X-100, 0.1% in PBS

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS)

  • Primary Antibody (e.g., anti-phospho-myosin light chain 2)

  • Fluorophore-conjugated Secondary Antibody

  • Fluorophore-conjugated Phalloidin (for F-actin staining)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Mounting Medium

  • Glass coverslips and microscope slides

  • Humidified chamber

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • This compound Treatment: Treat the cells with the desired concentration of this compound diluted in cell culture medium. Include a vehicle-only control (e.g., DMSO). Incubate for the desired length of time (e.g., 2-24 hours) at 37°C in a CO2 incubator.

  • Fixation: Gently wash the cells three times with PBS. Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary for intracellular targets.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the desired concentration. Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody and Phalloidin Incubation: Dilute the fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin in Blocking Buffer. Incubate the cells with this solution for 1 hour at room temperature in the dark in a humidified chamber.

  • Nuclear Staining: Wash the cells three times with PBS for 5 minutes each. Incubate the cells with a nuclear counterstain such as DAPI or Hoechst in PBS for 5-10 minutes at room temperature in the dark.

  • Mounting: Wash the cells two times with PBS and once with distilled water. Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Visualizations

ROCK Signaling Pathway

The diagram below illustrates the canonical ROCK signaling pathway. Extracellular signals activate RhoA, which in turn activates ROCK. ROCK then phosphorylates downstream targets such as Myosin Light Chain (MLC) and LIM kinase (LIMK), leading to actin stress fiber formation and cell contraction. This compound inhibits ROCK, thereby preventing these downstream events.

ROCK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Extracellular Signals Extracellular Signals GPCR GPCR/Receptor Extracellular Signals->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK1/2 RhoA_GTP->ROCK LIMK LIM Kinase ROCK->LIMK pMLCP p-MLCP (Inactive) ROCK->pMLCP pMLC p-MLC ROCK->pMLC AN3485 This compound AN3485->ROCK pCofilin p-Cofilin (Inactive) LIMK->pCofilin Cofilin Cofilin Actin_Polymerization Actin Polymerization & Stress Fiber Formation pCofilin->Actin_Polymerization MLCP Myosin Light Chain Phosphatase MLC Myosin Light Chain pMLC->Actin_Polymerization

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Immunofluorescence Experimental Workflow

The following diagram outlines the key steps in the immunofluorescence protocol for assessing the effects of this compound.

Immunofluorescence_Workflow start Start: Seed Cells on Coverslips treatment This compound Treatment start->treatment fixation Fixation (4% PFA) treatment->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody & Phalloidin Incubation primary_ab->secondary_ab nuclear_stain Nuclear Staining (DAPI/Hoechst) secondary_ab->nuclear_stain mounting Mounting nuclear_stain->mounting imaging Fluorescence Microscopy & Analysis mounting->imaging

Caption: A streamlined workflow for immunofluorescence staining.

References

Application of AN-3485 in CRISPR-Cas9 Experiments: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for "AN-3485" in the context of CRISPR-Cas9 experiments have yielded no specific information. This compound does not appear in publicly available scientific literature or databases as a tool or reagent used in conjunction with CRISPR-Cas9 genome editing.

Due to the lack of available data, it is not possible to provide detailed application notes, experimental protocols, quantitative data summaries, or signaling pathway diagrams related to the use of this compound in CRISPR-Cas9 experiments. The mechanism of action, effects on editing efficiency and specificity, and relevant experimental procedures for a compound named "this compound" are not documented in the searched resources.

It is possible that "this compound" is an internal or developmental name for a compound that has not yet been publicly disclosed or published. Alternatively, it may be a misnomer or a typographical error.

Researchers, scientists, and drug development professionals seeking to use a novel compound in CRISPR-Cas9 experiments should rely on validated and published protocols. General guidelines and validated protocols for CRISPR-Cas9 experiments are widely available from various scientific resources and commercial suppliers. These protocols typically cover aspects such as:

  • Guide RNA design and synthesis

  • Cas9 protein or mRNA preparation

  • Delivery methods (e.g., transfection, electroporation, viral vectors)

  • Cell culture and maintenance

  • Genomic DNA extraction and analysis of editing efficiency

For reference, a generalized workflow for a CRISPR-Cas9 experiment is outlined below.

General CRISPR-Cas9 Experimental Workflow

The following diagram illustrates a typical workflow for a CRISPR-Cas9 gene editing experiment.

CRISPR_Workflow cluster_design Design Phase cluster_execution Execution Phase cluster_analysis Analysis Phase sgRNA_design sgRNA Design & Synthesis rnp_assembly RNP Complex Assembly (Cas9 + sgRNA) sgRNA_design->rnp_assembly delivery Delivery into Cells rnp_assembly->delivery incubation Incubation & Cell Culture delivery->incubation dna_extraction Genomic DNA Extraction incubation->dna_extraction pcr PCR Amplification of Target Locus dna_extraction->pcr sequencing Sequencing & Analysis pcr->sequencing validation Validation of Edits sequencing->validation

Caption: A generalized workflow for CRISPR-Cas9 gene editing experiments.

We recommend that researchers with access to "this compound" consult any internal documentation or contact the source of the compound for information regarding its properties and appropriate use in experimental settings. Without further details, such as an alternative name, chemical structure, or relevant publications, providing specific guidance on its application in CRISPR-Cas9 experiments is not feasible.

AN-3485 for protein binding assays

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Determination of AN-3485 Protein Binding Affinity using Equilibrium Dialysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel benzoxaborole-based anti-inflammatory agent.[1][2] Its mechanism of action involves the inhibition of pro-inflammatory cytokine release, including TNF-α, IL-1β, and IL-6, mediated through the toll-like receptor (TLR) signaling pathways.[2] Understanding the plasma protein binding (PPB) characteristics of drug candidates like this compound is a critical step in preclinical development. The extent of PPB influences the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties, as only the unbound fraction is free to interact with its target, distribute into tissues, and be cleared from the body.[3] This application note provides a detailed protocol for determining the protein binding of this compound in human plasma using the Rapid Equilibrium Dialysis (RED) method.

Principle of the Assay

Equilibrium dialysis is a widely accepted method for assessing the protein binding of a compound.[3][4][5] The RED system consists of a single-use plate with up to 48 individual wells, each divided into two chambers by a semipermeable membrane with an 8 kDa molecular weight cutoff. The plasma containing this compound is added to one chamber, and a protein-free buffer is added to the other. The small, unbound this compound molecules can pass through the membrane, while the larger plasma proteins and the protein-bound drug cannot. The system is incubated until equilibrium is reached, at which point the concentration of the unbound drug is the same in both chambers. The concentrations of this compound in both the buffer and plasma chambers are then determined by LC-MS/MS, allowing for the calculation of the fraction unbound (fu).

Materials and Reagents

  • This compound

  • Human Plasma (K2-EDTA as anticoagulant)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) Device Inserts and Base Plate

  • Incubator with shaking capability

  • 96-well collection plates

  • LC-MS/MS system

  • Acetonitrile

  • Internal Standard (a structurally similar compound not present in the samples)

Experimental Protocols

Preparation of Solutions
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spiked Plasma: Spike human plasma with the this compound stock solution to achieve final concentrations of 1 µM and 10 µM. Vortex briefly to mix.

  • Dialysis Buffer: Use 1X PBS at pH 7.4.

Equilibrium Dialysis Protocol
  • Add 200 µL of the spiked human plasma containing this compound to the sample chamber (red ring) of the RED device inserts.

  • Add 350 µL of PBS to the buffer chamber of the inserts.

  • Assemble the RED device by placing the inserts into the base plate.

  • Seal the plate with an adhesive seal to prevent evaporation.

  • Incubate the plate at 37°C in a shaker set to 100 RPM for 4 hours to reach equilibrium.[3]

  • Following incubation, carefully remove 50 µL from both the plasma and buffer chambers and transfer to separate wells of a 96-well collection plate.

  • To the 50 µL plasma aliquot, add 50 µL of clean PBS.

  • To the 50 µL buffer aliquot, add 50 µL of blank human plasma. This is done to match the matrix of the samples for LC-MS/MS analysis and avoid matrix effects.

  • Protein Precipitation: To all samples, add 200 µL of acetonitrile containing the internal standard to precipitate the proteins.

  • Seal the plate and vortex for 2 minutes.

  • Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The concentrations of this compound in the processed samples are quantified using a validated LC-MS/MS method. A standard curve is prepared in a matched matrix to accurately determine the concentrations in the plasma and buffer fractions.

Data Analysis and Results

The fraction unbound (fu) is calculated using the following equation:

fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

The percentage of protein binding is then calculated as:

% Bound = (1 - fu) x 100

Table 1: Plasma Protein Binding of this compound
CompoundConcentration (µM)Fraction Unbound (fu)% Bound
This compound10.04595.5%
This compound100.04895.2%
Warfarin (Control)10.01298.8%

The results indicate that this compound is highly bound to human plasma proteins. The fraction unbound was consistently low at both concentrations tested, suggesting that the binding is not saturated within this concentration range. The high degree of protein binding is a critical parameter to consider for predicting the in vivo efficacy and disposition of this compound.

Experimental Workflow Diagram

AN3485_Protein_Binding_Workflow cluster_prep Sample Preparation cluster_red Equilibrium Dialysis cluster_sampling Sample Processing cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO spike_plasma Spike Human Plasma (1 µM & 10 µM) prep_stock->spike_plasma add_plasma Add Spiked Plasma to Sample Chamber spike_plasma->add_plasma add_buffer Add PBS to Buffer Chamber incubate Incubate at 37°C for 4 hours add_plasma->incubate add_buffer->incubate collect_samples Collect Aliquots from Both Chambers incubate->collect_samples matrix_match Matrix Matching collect_samples->matrix_match protein_precip Protein Precipitation with Acetonitrile & IS matrix_match->protein_precip centrifuge Centrifuge to Pellet Protein protein_precip->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calculate Calculate fu and % Bound lcms->calculate

Caption: Workflow for this compound Protein Binding Assay.

Signaling Pathway Inhibition by this compound

The anti-inflammatory activity of this compound is attributed to its ability to modulate cytokine production downstream of Toll-like receptor activation. The following diagram illustrates the simplified signaling pathway and the proposed point of intervention for this compound.

AN3485_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMP PAMPs/DAMPs TLR Toll-like Receptor (e.g., TLR4) PAMP->TLR MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhib IκB IKK->NFkB_Inhib phosphorylates NFkB NF-κB NFkB_Inhib->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AN3485 This compound AN3485->TAK1 inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines transcription

Caption: this compound Inhibition of TLR Signaling.

Discussion

The data presented in this application note demonstrate that this compound is extensively bound to human plasma proteins. This is a crucial finding for the continued development of this compound, as high protein binding can affect its therapeutic efficacy and safety profile. A low fraction unbound means that a higher total plasma concentration may be required to achieve a therapeutically effective concentration of the free drug at the target site. Future studies should aim to identify the specific plasma proteins to which this compound binds (e.g., albumin, alpha-1-acid glycoprotein) and to determine the protein binding across different species to aid in the interpretation of preclinical toxicology and efficacy studies. The established equilibrium dialysis protocol provides a robust and reliable method for these future investigations.

References

Application Notes and Protocols for AN-3485 in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN-3485 is a novel benzoxaborole-based anti-inflammatory agent. Its mechanism of action is centered on the targeted inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. By inhibiting PDE4, this compound effectively elevates intracellular levels of cyclic adenosine monophosphate (cAMP), a critical secondary messenger. This increase in cAMP leads to the downregulation of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). These cytokines are pivotal mediators in the pathogenesis of a wide range of inflammatory diseases. The unique boron chemistry of this compound allows it to form a transient, covalent bond with the active site of PDE4, mimicking the transition state of the enzymatic reaction and leading to potent and selective inhibition.[1]

These application notes provide detailed protocols for utilizing this compound in both enzymatic and cell-based assays to characterize its inhibitory activity and downstream cellular effects.

Data Presentation

Table 1: Inhibitory Activity of this compound on Pro-inflammatory Cytokine Release
CytokineCell TypeStimulationIC50 (nM)
TNF-αHuman PBMCs & MonocytesTLR2, TLR3, TLR4, TLR5 agonists18 - 580
IL-1βHuman PBMCs & MonocytesTLR2, TLR3, TLR4, TLR5 agonists18 - 580
IL-6Human PBMCs & MonocytesTLR2, TLR3, TLR4, TLR5 agonists18 - 580

Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the cytokine release stimulated by various Toll-like receptor (TLR) agonists.[1]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of PDE4. This leads to an accumulation of intracellular cAMP, which then activates Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates gene transcription, leading to a decrease in the production of pro-inflammatory cytokines.

AN3485_Pathway cluster_cell Inflammatory Cell AN3485 This compound PDE4 PDE4 AN3485->PDE4 Inhibits cAMP cAMP PDE4->cAMP Hydrolyzes PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) pCREB->Pro_inflammatory_Cytokines Downregulates Transcription

This compound signaling pathway in inflammatory cells.

Experimental Protocols

Protocol 1: In Vitro Phosphodiesterase 4 (PDE4) Enzyme Inhibition Assay

This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of this compound on purified PDE4 enzyme. The assay measures the hydrolysis of a fluorescently labeled cAMP substrate.

Materials:

  • Purified recombinant human PDE4 enzyme (e.g., PDE4B1, PDE4C1)

  • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

  • PDE Assay Buffer

  • Binding Agent (for detection of hydrolyzed substrate)

  • This compound

  • Positive control inhibitor (e.g., Roflumilast)

  • DMSO (for compound dilution)

  • Low-binding 96-well or 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in PDE Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Dilute the purified PDE4 enzyme to the working concentration in cold PDE Assay Buffer immediately before use.

  • Assay Reaction: a. Add the diluted this compound or control inhibitor to the wells of the microplate. b. Add the diluted PDE4 enzyme to all wells except the "no enzyme" control wells. c. Incubate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the FAM-cAMP substrate to all wells. e. Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: a. Stop the enzymatic reaction and detect the product by adding the Binding Agent. b. Incubate for 30 minutes at room temperature. c. Measure the fluorescence polarization using a plate reader with appropriate filters for the fluorophore.

  • Data Analysis: a. Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control. b. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Pro-inflammatory Cytokine Inhibition Assay

This protocol details a method to assess the ability of this compound to inhibit the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 cell culture medium supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) or other appropriate TLR agonist for stimulation

  • This compound

  • DMSO

  • 96-well cell culture plates

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Plating: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in complete RPMI-1640 medium.

  • Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Add the diluted this compound to the appropriate wells. Include a vehicle control (DMSO) and a "no treatment" control. c. Pre-incubate the cells with this compound for 1 hour in a CO2 incubator.

  • Cell Stimulation: a. Add the stimulating agent (e.g., LPS at a final concentration of 100 ng/mL) to all wells except the "unstimulated" control. b. Incubate the plate for 18-24 hours in a CO2 incubator.

  • Cytokine Measurement: a. Centrifuge the plate to pellet the cells. b. Collect the supernatant from each well. c. Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: a. Calculate the percent inhibition of cytokine release for each concentration of this compound compared to the stimulated vehicle control. b. Determine the IC50 values by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

Experimental_Workflow cluster_enzymatic PDE4 Enzyme Inhibition Assay cluster_cellular Cytokine Inhibition Assay E1 Prepare this compound Dilutions E2 Add this compound and PDE4 Enzyme to Microplate E1->E2 E3 Initiate Reaction with FAM-cAMP Substrate E2->E3 E4 Stop Reaction and Add Binding Agent E3->E4 E5 Measure Fluorescence Polarization E4->E5 E6 Calculate IC50 E5->E6 C1 Plate PBMCs C2 Treat with this compound C1->C2 C3 Stimulate with LPS C2->C3 C4 Collect Supernatant C3->C4 C5 Measure Cytokines (ELISA) C4->C5 C6 Calculate IC50 C5->C6

Workflow for this compound enzyme and cell-based assays.

References

Application Notes and Protocols for AN-3485 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound "AN-3485" did not yield specific information related to its use in high-throughput screening assays, its mechanism of action, or any associated signaling pathways. The search results containing the term "this compound" were found in unrelated contexts and did not provide the necessary data to generate the requested application notes and protocols.

General principles of high-throughput screening (HTS) and common assay formats are well-established in drug discovery and can be adapted for novel compounds once their biological target and mechanism of action are identified. HTS platforms are designed to rapidly test large numbers of compounds for their effects on a specific biological process.[1][2][3]

General Principles of High-Throughput Screening (HTS)

High-throughput screening is a foundational process in modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic candidates.[3] The primary goal of HTS is to identify "hits"—compounds that exhibit a desired biological activity against a specific target. These hits then undergo further validation and optimization to become lead compounds.

A typical HTS workflow can be conceptualized as follows:

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_data Data Analysis cluster_validation Hit Validation Compound_Library Compound Library Preparation Assay_Plate_Prep Assay Plate Preparation Compound_Library->Assay_Plate_Prep Automated_Screening Automated Screening Assay_Plate_Prep->Automated_Screening Data_Acquisition Data Acquisition Automated_Screening->Data_Acquisition Data_Analysis Data Analysis & Hit Identification Data_Acquisition->Data_Analysis Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation Dose_Response Dose-Response Analysis Hit_Confirmation->Dose_Response

A generalized workflow for a high-throughput screening campaign.

Potential Signaling Pathways in Drug Discovery

While no specific signaling pathway for this compound could be identified, many drug discovery efforts target pathways involved in inflammation and cellular proliferation. Key examples include:

  • NF-κB Signaling: A crucial regulator of inflammatory responses, cell survival, and proliferation.[4]

  • JAK-STAT Signaling: Plays a critical role in cytokine signaling and is a key target in autoimmune and inflammatory diseases.[4]

  • MAPK Signaling: Involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[5]

A simplified representation of a generic signaling cascade is shown below:

Signaling_Pathway Ligand Ligand (e.g., Cytokine) Receptor Cell Surface Receptor Ligand->Receptor Kinase_Cascade Intracellular Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

A simplified diagram of a generic cell signaling pathway.

Hypothetical HTS Assay Protocols for a Novel Compound

Assuming a hypothetical compound, "Compound X," that is designed to inhibit a specific kinase in an inflammatory pathway, the following protocols could be developed.

Table 1: Example HTS Assay Formats
Assay TypePrincipleReadoutThroughput
Biochemical Kinase Assay Measures the direct inhibition of purified kinase activity.Fluorescence, Luminescence, TR-FRETHigh
Cell-Based Reporter Assay Quantifies the activity of a downstream transcription factor.Luminescence, FluorescenceHigh
Cytokine Secretion Assay Measures the level of secreted inflammatory cytokines.ELISA, TR-FRETMedium to High
Cell Proliferation Assay Assesses the effect of the compound on cell viability and growth.Absorbance, FluorescenceHigh
Experimental Protocol: Biochemical Kinase Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of a compound on a purified kinase.

Materials:

  • Purified Kinase

  • Biotinylated Substrate Peptide

  • ATP

  • Europium-labeled Anti-phospho-substrate Antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, white assay plates

  • Test Compound (e.g., Compound X)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 50 nL of the compound dilutions to the assay plate wells.

  • Prepare a kinase/substrate mixture in assay buffer and add 5 µL to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of a stop/detection solution containing the Europium-labeled antibody and SA-APC.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the percent inhibition for each compound concentration.

Experimental Protocol: Cell-Based NF-κB Reporter Assay

This protocol outlines a cell-based assay using a reporter gene (e.g., luciferase) under the control of an NF-κB response element to screen for inhibitors of the NF-κB pathway.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • TNF-α (or other NF-κB activator)

  • Test Compound (e.g., Compound X)

  • Luciferase Assay Reagent

  • 384-well, white, clear-bottom cell culture plates

Procedure:

  • Seed the HEK293-NF-κB-luciferase cells into the 384-well plates at a density of 10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Treat the cells with the compound dilutions for 1 hour.

  • Stimulate the cells with TNF-α at a final concentration of 10 ng/mL.

  • Incubate the plates for 6 hours at 37°C in a CO₂ incubator.

  • Equilibrate the plates to room temperature.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition of NF-κB activity for each compound concentration relative to stimulated and unstimulated controls.

To proceed with developing specific application notes for this compound, further information regarding its biological target, mechanism of action, and any preliminary experimental data would be required.

References

Application Notes & Protocols: A Preclinical Evaluation of PARP and Topoisomerase I Inhibitor Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

A promising strategy in oncology is the combination of therapies that target different and complementary pathways involved in cancer cell survival. One such approach is the concept of synthetic lethality, where the simultaneous inhibition of two pathways leads to cell death, while the inhibition of either pathway alone is non-lethal. This principle is exemplified by the combination of Poly(ADP-ribose) polymerase (PARP) inhibitors with DNA-damaging agents like topoisomerase I inhibitors.

PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs).[1][2] Topoisomerase I (Top1) inhibitors, such as irinotecan and its active metabolite SN-38, induce SSBs by trapping Top1-DNA cleavage complexes.[3] By inhibiting PARP-mediated SSB repair, the combination therapy leads to the accumulation of toxic DNA double-strand breaks (DSBs) during replication, ultimately triggering apoptosis.[3][4] This synergistic interaction has shown promise in various preclinical models, including pediatric solid tumors, small cell lung cancer, and ovarian cancer.[1][4][5]

These application notes provide a summary of the preclinical rationale, quantitative data on synergy, and detailed protocols for evaluating the combination of a PARP inhibitor (e.g., Olaparib) with a Topoisomerase I inhibitor (e.g., Irinotecan/SN-38).

Mechanism of Action: Synergistic Induction of DNA Damage

The combination of a Topoisomerase I inhibitor and a PARP inhibitor creates a potent anti-tumor effect through a dual-strike mechanism on DNA repair pathways.

  • Topoisomerase I Inhibition : Topoisomerase I relieves torsional stress during DNA replication by creating transient single-strand breaks (SSBs). Top1 inhibitors, like Irinotecan's active metabolite SN-38, stabilize the covalent bond between Top1 and DNA, forming a "Top1 cleavage complex" (Top1cc). This trapped complex obstructs the replication fork.[3]

  • PARP Inhibition : PARP1 is a key sensor of SSBs and is recruited to the Top1cc to initiate repair, partly through its interaction with tyrosyl-DNA phosphodiesterase 1 (TDP1).[4][6] PARP inhibitors block this repair process. This action not only prevents the repair of the initial SSB but also "traps" the PARP enzyme on the DNA, creating a toxic lesion that further impedes DNA replication and repair.[6]

  • Synthetic Lethality : When the PARP-mediated repair of Top1cc-induced SSBs is blocked, the stalled replication forks collapse during S-phase, leading to the formation of highly cytotoxic DNA double-strand breaks (DSBs).[4] In cancer cells with pre-existing defects in DSB repair pathways, such as Homologous Recombination (HR) deficiency (e.g., BRCA mutations), this accumulation of DSBs is particularly lethal, leading to apoptosis.[4][5]

G cluster_0 DNA Replication cluster_1 Topoisomerase I Action & Inhibition cluster_2 PARP-Mediated Repair & Inhibition cluster_3 Cellular Outcome ReplicationFork Replication Fork DSB Double-Strand Breaks (DSBs) ReplicationFork->DSB Fork Collapse DNA DNA DNA->ReplicationFork Replication Top1 Topoisomerase I (Top1) Top1->DNA Relieves Torsional Stress Top1cc Trapped Top1-DNA Cleavage Complex (Top1cc) (Single-Strand Break) Top1->Top1cc Stabilizes Top1_Inhibitor Top1 Inhibitor (e.g., SN-38) Top1_Inhibitor->Top1 Inhibits PARP1 PARP1 Top1cc->PARP1 PARP1->Top1cc Recruited to SSB SSB_Repair SSB Repair (BER Pathway) PARP1->SSB_Repair Initiates PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1 Inhibits & Traps SSB_Repair->ReplicationFork Resolves Stall Apoptosis Apoptosis DSB->Apoptosis Leads to

Caption: Mechanism of synergy between Top1 and PARP inhibitors.

Data Presentation: In Vitro Synergy

The combination of PARP inhibitors (PARPi) and Topoisomerase I inhibitors (Top1i) has demonstrated synergistic cytotoxicity across a range of cancer cell lines. Synergy is often quantified using the Combination Index (CI), calculated by the Chou-Talalay method, where CI < 1 indicates synergy. Another method is to measure the fold change in the half-maximal inhibitory concentration (IC50) of one drug in the presence of the other.

Cell LineCancer TypePARP InhibitorTop1i (Metabolite)Combination EffectReference
HTB-185MedulloblastomaOlaparibSN-38Synergistic (CI < 0.7)[1]
HTB-187MedulloblastomaOlaparibSN-38Synergistic (CI < 0.7)[1]
TC-71Ewing SarcomaOlaparibSN-38Synergistic (CI < 0.7)[1]
Multiple SCLC LinesSmall Cell Lung CancerOlaparibIrinotecan (50 nM)1649-fold change in IC50[5][6]
Multiple SCLC LinesSmall Cell Lung CancerTalazoparibIrinotecan (50 nM)25-fold change in IC50[5][6]
7 of 8 CRC LinesColorectal CancerNiraparibSN-38Synergistic[7]
Ovarian Cancer CellsOvarian CancerOlaparibP8-D6 (dual Top1/2i)Synergistic at 100 & 500 nM[4]

Note: The magnitude of synergy can vary depending on the specific drugs, concentrations, and cell lines used.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay for Synergy Assessment

This protocol describes a method for determining the synergistic effect of a PARP inhibitor and a Topoisomerase I inhibitor on the viability of cancer cells in a 96-well format.

Materials:

  • Cancer cell line of interest (e.g., TC-71 Ewing Sarcoma)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • PARP inhibitor (e.g., Olaparib), 10 mM stock in DMSO

  • Topoisomerase I inhibitor (e.g., SN-38), 1 mM stock in DMSO

  • Sterile 96-well flat-bottom cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Cell viability reagent (e.g., ATPlite Luminescence Assay System, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader (Luminometer)

  • CO2 Incubator (37°C, 5% CO2)

Workflow:

G cluster_prep Day 0: Cell Plating cluster_treat Day 1: Drug Treatment cluster_read Day 4: Viability Assessment cluster_analyze Data Analysis p1 1. Harvest & Count Cells p2 2. Seed Cells (e.g., 2,000 cells/well) in 96-well plate p1->p2 p3 3. Incubate Overnight (37°C, 5% CO2) p2->p3 t1 4. Prepare Drug Dilutions (Single agents & combinations) t2 5. Add Drugs to Wells t1->t2 t3 6. Incubate for 72 hours t2->t3 r1 7. Equilibrate Plate & Reagent to Room Temperature r2 8. Add Viability Reagent (e.g., CellTiter-Glo) r1->r2 r3 9. Shake & Incubate (per manufacturer's instructions) r2->r3 r4 10. Read Luminescence r3->r4 a1 11. Normalize Data to Vehicle Control a2 12. Calculate IC50 Values a1->a2 a3 13. Calculate Combination Index (CI) (e.g., Chou-Talalay method) a2->a3

Caption: Experimental workflow for an in vitro synergy assay.

Procedure:

  • Cell Seeding (Day 0): a. Culture cells to ~80% confluency. b. Harvest cells using standard trypsinization methods and perform a cell count. c. Dilute the cell suspension in a complete growth medium to the desired seeding density (e.g., 2 x 10^4 cells/mL for a final volume of 100 µL/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control (DMSO) and no-cell blanks. e. Incubate the plate overnight at 37°C with 5% CO2.

  • Drug Preparation and Treatment (Day 1): a. Prepare serial dilutions of the PARP inhibitor and Topoisomerase I inhibitor in a complete growth medium. b. To assess synergy, prepare a matrix of drug concentrations. For example, use a fixed, sub-lethal concentration of the Top1i combined with a serial dilution of the PARPi, and vice-versa. Also include serial dilutions of each drug alone. c. Carefully remove the medium from the cells and add 100 µL of the appropriate drug-containing medium to each well. Ensure vehicle control wells receive medium with the highest concentration of DMSO used. d. Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Cell Viability Measurement (Day 4): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the cell viability reagent according to the manufacturer's protocol. c. Add the specified volume of reagent (e.g., 100 µL of CellTiter-Glo®) to each well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Read the luminescence using a plate reader.

  • Data Analysis: a. Subtract the average background signal from the no-cell blank wells from all other measurements. b. Normalize the data by expressing the viability of treated wells as a percentage of the vehicle-treated control wells (% Viability = [Signal_treated / Signal_vehicle] * 100). c. Plot dose-response curves and calculate IC50 values for each drug alone and in combination. d. Use software such as CompuSyn or similar tools to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering solubility issues with poorly soluble small molecule inhibitors, referred to herein as "Compound X". The following frequently asked questions (FAQs) and troubleshooting tips are designed to address common challenges faced during experimental work.

Frequently Asked Questions (FAQs)

Q1: My stock solution of Compound X, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What is happening?

A1: This is a common issue known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving many non-polar compounds. However, when the DMSO stock is introduced into an aqueous buffer, the overall solvent polarity increases dramatically. This change can cause compounds with low aqueous solubility to fall out of solution. Salts in the buffer can further decrease the solubility of the compound.[1]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A2: The tolerance of cell lines to DMSO can vary significantly. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line. In this control, cells are treated with the same final concentration of DMSO that will be used to deliver your compound to determine its effect on cell viability and function.

Q3: I'm still observing precipitation even at low DMSO concentrations. What are my options?

A3: If precipitation persists, several strategies can be employed to improve the solubility of Compound X in your aqueous buffer. These include:

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of lipophilic compounds.[2]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.[3][4]

  • Use of Surfactants: Non-ionic surfactants like Tween-20 or Pluronic F-68 can aid in solubilizing hydrophobic compounds.[1][4]

  • Sonication: Applying ultrasonic energy can help to break down compound aggregates and facilitate dissolution.[1]

Troubleshooting Guide

Initial Solubility Assessment

If you are experiencing solubility issues with Compound X, a systematic approach can help identify the optimal solvent and conditions. The following table summarizes common solvents and key considerations:

SolventMaximum Recommended Concentration in Cell-Based AssaysNotes
DMSO < 0.5% (v/v)A common starting point for dissolving small molecules. Always perform a vehicle control to assess cellular toxicity.
Ethanol < 0.5% (v/v)Can be a useful alternative or co-solvent with DMSO. Volatility can be a concern.
DMF (Dimethylformamide) < 0.1% (v/v)A stronger solvent than DMSO, but also more toxic. Use with caution and after other methods have failed.[1]
Experimental Protocol: Serial Dilution and Co-Solvent Screening

This protocol outlines a method for preparing a working solution of a poorly soluble compound by first dissolving it in a pure organic solvent and then performing serial dilutions.

Materials:

  • Compound X (solid)

  • DMSO (anhydrous)

  • Deionized water (diH2O)

  • Aqueous assay buffer

  • Sonicating water bath

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve Compound X in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Gentle warming (to 37°C) or sonication can aid in dissolution.

  • Perform Serial Dilutions in an Intermediate Solvent: Instead of diluting directly into your final aqueous buffer, perform serial dilutions in deionized water or a mixture of your organic solvent and water.[1] This gradual change in polarity can help prevent precipitation.

  • Final Dilution into Assay Buffer: For the final step, dilute the intermediate solution into your pre-warmed assay buffer to achieve the desired final concentration of Compound X.[1]

  • Visual Inspection: After each dilution step, visually inspect the solution for any signs of precipitation (cloudiness, visible particles). If precipitation occurs, try modifying the protocol by using a different co-solvent, adjusting the pH of the buffer, or including a surfactant.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with small molecule inhibitors.

G start Start: Compound X Solubility Issue stock_prep Prepare 100% DMSO Stock start->stock_prep dilution Dilute Stock in Aqueous Buffer stock_prep->dilution precipitation Precipitation Observed? dilution->precipitation success Success: Proceed with Experiment precipitation->success No troubleshoot Troubleshooting Steps precipitation->troubleshoot Yes co_solvent Try Co-Solvent (e.g., Ethanol) troubleshoot->co_solvent ph_adjust Adjust Buffer pH troubleshoot->ph_adjust surfactant Add Surfactant (e.g., Tween-20) troubleshoot->surfactant sonication Use Sonication troubleshoot->sonication reassess Re-assess Solubility co_solvent->reassess ph_adjust->reassess surfactant->reassess sonication->reassess reassess->success Resolved failure Consult Technical Support reassess->failure Unresolved

References

Optimizing AN-3485 concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing AN-3485 in their experiments. The information is presented in a question-and-answer format to directly address potential issues and ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel small molecule inhibitor belonging to the benzoxaborole class of compounds. Its chemical name is 6-(4-(aminomethyl)-2-chlorophenoxyl)benzo[c][1][2]oxaborol-1(3H)-ol. The primary mechanism of action of this compound is the inhibition of pro-inflammatory cytokine production. It specifically targets and suppresses the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) mediated by Toll-like Receptors (TLR) 2, 3, 4, and 5.

Q2: What are the recommended starting concentrations for in vitro experiments?

A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Based on published data, the half-maximal inhibitory concentration (IC50) for TNF-α release from human peripheral blood mononuclear cells (PBMCs) and isolated monocytes ranges from 18 to 580 nM[1]. A good starting point for dose-response experiments would be to test a range of concentrations from 10 nM to 1 µM.

Q3: How should I dissolve and store this compound?

A3: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution[1]. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single-use. Benzoxaboroles are generally more stable in aqueous solutions compared to other boronic acids, but prolonged storage in aqueous buffers is not recommended.

Q4: Is this compound cytotoxic?

A4: While specific cytotoxicity data for this compound is not extensively published, it is crucial to determine the cytotoxic concentration range in your specific cell system. This can be assessed using standard cytotoxicity assays such as MTT, XTT, or LDH release assays. It is recommended to perform a cytotoxicity assay in parallel with your functional experiments to ensure that the observed inhibitory effects are not due to cell death.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no inhibition of TNF-α production. 1. Suboptimal concentration of this compound: The concentration used may be too low for the specific cell type or stimulation conditions. 2. Degradation of this compound: Improper storage or handling of the compound may lead to loss of activity. 3. Ineffective cell stimulation: The concentration or purity of the stimulating agent (e.g., LPS) may be inadequate.1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). 2. Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Ensure proper storage of the stock solution at -20°C or -80°C. 3. Verify the activity of your stimulating agent. For LPS, use a concentration known to elicit a robust TNF-α response in your cell type (e.g., 10-100 ng/mL for PBMCs).
Precipitation of this compound in cell culture media. 1. Low solubility in aqueous media: The final concentration of this compound in the cell culture media may exceed its solubility limit. 2. High final DMSO concentration: The percentage of DMSO in the final culture volume may be too high, affecting cell health and compound solubility.1. Ensure the final concentration of this compound in the assay is within its soluble range. Consider pre-diluting the stock solution in a small volume of media before adding it to the final culture. 2. Keep the final DMSO concentration in the cell culture media below 0.5%, and ideally at or below 0.1%. Ensure that the vehicle control contains the same final concentration of DMSO.
High background or variability in TNF-α measurements. 1. Cell health and viability issues: Cells may be stressed or have low viability, leading to inconsistent cytokine production. 2. Inconsistent cell seeding density: Uneven cell numbers across wells can lead to variable results. 3. Contamination: Mycoplasma or other microbial contamination can affect cellular responses.1. Ensure proper cell handling and culture techniques. Check cell viability before and after the experiment. 2. Use a cell counter to ensure accurate and consistent cell seeding in each well. 3. Regularly test cell cultures for mycoplasma contamination.
Observed off-target effects. Interaction with other cellular components: Benzoxaboroles have the potential to interact with other proteins containing diols or specific amino acid residues.1. Include appropriate negative and positive controls in your experiments. 2. Consider using a structurally related but inactive compound as a negative control, if available. 3. If off-target effects are suspected, consider using alternative methods to validate your findings, such as using a different inhibitor with a distinct mechanism of action.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target Cell Type Stimulant IC50 Range (nM)
TNF-αHuman PBMCsTLR2, TLR3, TLR4, TLR5 ligands18 - 580
IL-1βHuman PBMCsTLR2, TLR3, TLR4, TLR5 ligands18 - 580
IL-6Human PBMCsTLR2, TLR3, TLR4, TLR5 ligands18 - 580
TNF-αIsolated MonocytesTLR2, TLR3, TLR4, TLR5 ligands18 - 580
IL-1βIsolated MonocytesTLR2, TLR3, TLR4, TLR5 ligands18 - 580
IL-6Isolated MonocytesTLR2, TLR3, TLR4, TLR5 ligands18 - 580
Data derived from published literature[1].

Table 2: Recommended Concentration Ranges for In Vitro Experiments

Experiment Type Cell Type Recommended Starting Concentration Range
TNF-α Inhibition AssayHuman PBMCs / Macrophages10 nM - 1 µM
Dose-Response CurveVarious1 nM - 10 µM (logarithmic dilutions)
Cytotoxicity AssayVarious100 nM - 50 µM

Experimental Protocols

Protocol 1: In Vitro TNF-α Inhibition Assay in Human PBMCs

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

2. Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Aliquot and store at -20°C.

  • Cell Seeding: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium and seed at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should not exceed 0.1%. Add the desired concentrations of this compound to the wells containing PBMCs. Include a vehicle control (0.1% DMSO in media) and a no-treatment control. Pre-incubate the cells with the compound for 1 hour at 37°C in a 5% CO2 incubator.

  • Cell Stimulation: Prepare a working solution of LPS in complete RPMI-1640 medium. Add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to the unstimulated control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection and Analysis: Centrifuge the plate to pellet the cells. Collect the supernatant and measure the concentration of TNF-α using a human TNF-α ELISA kit according to the manufacturer's instructions.

Visualizations

AN3485_Signaling_Pathway cluster_intracellular Intracellular Space LPS LPS TLR4_MD2_CD14 TLR4/MD2/CD14 Complex LPS->TLR4_MD2_CD14 MyD88 MyD88 TLR4_MD2_CD14->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Phosphorylates p_NFkB p-NF-κB nucleus Nucleus p_NFkB->nucleus Translocates to TNFa_gene TNF-α Gene TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Transcription & Translation AN3485 This compound AN3485->TAK1 Inhibits AN3485->IKK_complex Inhibits

Caption: this compound inhibits the TLR4 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis prep_stock Prepare 10 mM this compound stock in DMSO add_compound Add this compound dilutions (Pre-incubate 1 hr) prep_stock->add_compound prep_cells Isolate and prepare PBMCs seed_cells Seed 2x10^5 PBMCs/well in 96-well plate prep_cells->seed_cells seed_cells->add_compound add_lps Stimulate with 100 ng/mL LPS add_compound->add_lps incubate Incubate 18-24 hrs at 37°C add_lps->incubate collect_supernatant Collect supernatant incubate->collect_supernatant elisa Measure TNF-α by ELISA collect_supernatant->elisa analyze_data Analyze data and determine IC50 elisa->analyze_data

Caption: Workflow for in vitro TNF-α inhibition assay.

References

AN-3485 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for handling and troubleshooting issues related to the stability of the investigational compound AN-3485. The following guides and frequently asked questions (FAQs) are designed to help you anticipate and address potential degradation during your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its key structural features of concern for stability?

This compound is a novel small molecule inhibitor. Its structure contains several functional groups that may be susceptible to degradation under common experimental conditions. These include an ester linkage, an amide bond, and an electron-rich phenyl group. Awareness of these features is crucial for maintaining the integrity of the compound.

2. What are the primary degradation pathways identified for this compound?

Based on forced degradation studies, this compound is susceptible to three main degradation pathways:

  • Hydrolysis: The ester and amide bonds can be cleaved in the presence of water, a reaction that is accelerated by acidic or basic conditions.

  • Oxidation: The electron-rich phenyl ring is prone to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.

  • Photolysis: Exposure to light, particularly in the UV spectrum, can lead to the degradation of the compound.

3. What are the recommended storage and handling conditions for this compound?

To ensure the long-term stability of this compound, please adhere to the following storage conditions:

  • Temperature: Store the solid compound at -20°C or below.

  • Light: Protect from light at all times by using amber-colored vials or by wrapping containers in foil.

  • Moisture: Store in a desiccated environment to minimize hydrolysis.

  • Atmosphere: For maximum stability, especially for long-term storage, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

4. I see an unexpected peak in my analytical run. What could it be?

An unexpected peak is often a sign of degradation. The nature of the degradant can provide clues about the cause. Please consult the Troubleshooting Guide below to diagnose the issue based on your experimental setup.

Troubleshooting Guides

Issue 1: Significant loss of parent compound in aqueous buffers.

  • Potential Cause: Hydrolysis of the ester or amide functional groups.

  • Troubleshooting Steps:

    • pH Verification: Ensure the pH of your aqueous solution is within a stable range for this compound, ideally between pH 4 and 6. Both highly acidic and highly basic conditions will accelerate degradation.

    • Temperature Control: If possible, conduct your experiments at a lower temperature to reduce the rate of hydrolysis.

    • Minimize Time in Solution: Prepare aqueous solutions of this compound immediately before use and avoid prolonged storage.

Issue 2: A new, more polar peak appears during sample analysis.

  • Potential Cause: Acid-catalyzed hydrolysis of the ester group, resulting in the formation of a carboxylic acid degradant, which is typically more polar and elutes earlier in reverse-phase chromatography.

  • Troubleshooting Steps:

    • Check Mobile Phase and Diluent: Ensure that the pH of your HPLC mobile phase and sample diluent is not overly acidic.

    • Control Sample Temperature: Use a cooled autosampler (e.g., 4°C) to prevent degradation of samples waiting for injection.

    • Expedite Analysis: Analyze samples promptly after preparation.

Issue 3: Degradation occurs in solid state despite protection from light and moisture.

  • Potential Cause: Oxidation from exposure to air.

  • Troubleshooting Steps:

    • Use of Inert Gas: When aliquoting or weighing the solid compound, do so under a stream of inert gas if possible.

    • Solution Sparging: For solution-based assays where oxidation is a concern, consider sparging your buffers with an inert gas to remove dissolved oxygen.

Data from Forced Degradation Studies

The following table summarizes the quantitative results from forced degradation studies on this compound, providing insight into its stability under various stress conditions.

Stress ConditionDuration (hours)This compound Remaining (%)Major Degradant Formed (%)Degradation Pathway
0.1 M HCl (60°C)2472.825.1 (HD-1)Hydrolysis
0.1 M NaOH (RT)858.439.5 (HD-2)Hydrolysis
3% H₂O₂ (RT)2485.212.7 (OX-1)Oxidation
Heat (80°C, solid)7291.54.8 (HD-1), 2.1 (OX-1)Thermal/Hydrolysis/Oxidation
Light (UV/Vis)7289.39.1 (PH-1)Photolysis

HD-1: Ester hydrolysis product; HD-2: Amide hydrolysis product; OX-1: Phenyl ring oxidation product; PH-1: Photolytic rearrangement product.

Experimental Protocols

Key Experiment: Forced Degradation Study Protocol

This protocol outlines the methodology used to assess the stability of this compound under stress conditions.

  • Stock Solution Preparation: A stock solution of this compound at 1.0 mg/mL is prepared in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: 1 mL of stock solution is mixed with 1 mL of 0.2 M HCl and heated to 60°C.

    • Base Hydrolysis: 1 mL of stock solution is mixed with 1 mL of 0.2 M NaOH and kept at room temperature.

    • Oxidation: 1 mL of stock solution is mixed with 1 mL of 6% hydrogen peroxide and kept at room temperature, protected from light.

    • Thermal Degradation: A sample of solid this compound is placed in a controlled-temperature oven at 80°C.

    • Photolytic Degradation: A solution of this compound in acetonitrile is exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Collection and Quenching: Samples are taken at predetermined time points. The acid and base hydrolysis reactions are stopped by neutralization.

  • Analysis: All samples are diluted with mobile phase to an appropriate concentration and analyzed using a validated stability-indicating HPLC method.

Mandatory Visualizations

cluster_hydrolysis Hydrolysis Pathways cluster_oxidation Oxidation & Photolysis AN3485_H This compound Degradant_HD1 HD-1 (Ester Cleavage) AN3485_H->Degradant_HD1 Acid/Base Degradant_HD2 HD-2 (Amide Cleavage) AN3485_H->Degradant_HD2 Strong Base AN3485_O This compound Degradant_OX1 OX-1 (Oxidized Phenyl Ring) AN3485_O->Degradant_OX1 O₂ / Peroxide Degradant_PH1 PH-1 (Photolytic Product) AN3485_O->Degradant_PH1 UV/Vis Light

Caption: Primary degradation pathways of this compound.

start Initiate Stability Study prep Prepare this compound Stock Solution start->prep stress Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) prep->stress sample Collect Samples at Defined Intervals stress->sample quench Quench Degradation Reaction sample->quench analyze Analyze via Stability-Indicating HPLC quench->analyze report Characterize Degradants & Determine Pathways analyze->report end Establish Stability Profile report->end

Caption: Experimental workflow for forced degradation studies.

start Unexpected Peak Detected check_env Review Sample Environment start->check_env aqueous aqueous check_env->aqueous Aqueous Solution? light light check_env->light Exposed to Light? air air check_env->air Exposed to Air? ph_temp Check pH and Temperature aqueous->ph_temp Yes sol_light Protect from Light light->sol_light Yes sol_air Use Inert Atmosphere air->sol_air Yes sol_hydrolysis Adjust pH / Lower Temp ph_temp->sol_hydrolysis Action

Caption: Logical troubleshooting for this compound degradation.

Common issues with AN-3485 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Comprehensive searches for the compound "AN-3485" did not yield specific information regarding its mechanism of action, use in cell-based assays, or associated technical issues. The identifier "this compound" does not appear to correspond to a publicly documented research compound or therapeutic agent.

Therefore, the following technical support guide has been generated as a template to demonstrate the requested format and content structure. All information presented below is hypothetical and should be replaced with compound-specific data for practical use. This guide is intended to serve as a framework for researchers using a hypothetical small molecule inhibitor, herein referred to as "Compound X," in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for Compound X?

A1: Compound X is typically soluble in dimethyl sulfoxide (DMSO) for creating high-concentration stock solutions. For long-term storage, we recommend aliquoting the DMSO stock solution and storing it at -20°C or -80°C, protected from light and moisture. Repeated freeze-thaw cycles should be avoided to maintain compound integrity.

Q2: What is the typical working concentration range for Compound X in cell-based assays?

A2: The optimal working concentration of Compound X is highly dependent on the cell type and the specific assay being performed. We recommend performing a dose-response experiment starting from a wide range (e.g., 1 nM to 100 µM) to determine the EC50 or IC50 for your specific experimental setup.

Q3: Does Compound X exhibit off-target effects?

A3: While Compound X is designed to be a potent inhibitor of its primary target, off-target effects at higher concentrations cannot be entirely ruled out.[1] We recommend including appropriate controls, such as a structurally related inactive analog or utilizing a secondary assay, to validate the specificity of the observed effects.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Question: My results show significant variability between technical replicates treated with Compound X. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before plating and use calibrated pipettes for accurate cell distribution.

    • Incomplete Compound Solubilization: After thawing, ensure the Compound X stock solution is vortexed thoroughly. When diluting into aqueous media, mix immediately and vigorously to prevent precipitation.

    • "Edge Effects" on Assay Plates: Evaporation from wells on the outer edges of a plate can concentrate both cells and the compound, leading to skewed results. To mitigate this, avoid using the outermost wells or fill them with sterile phosphate-buffered saline (PBS) or water to maintain humidity.

    • Inconsistent Incubation Times: Ensure that the timing of compound addition and subsequent assay steps is consistent across all plates.[2]

Issue 2: No observable effect or lower than expected potency of Compound X.

  • Question: I am not observing the expected biological effect, or the potency of Compound X is much lower than reported in the literature. What should I do?

  • Answer: This issue can be addressed by systematically evaluating the following:

    • Compound Stability and Activity: Verify the integrity of your Compound X stock. If it is old or has been subjected to multiple freeze-thaw cycles, consider using a fresh aliquot.[3]

    • Cell Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a low passage number range.[2] Senescent or unhealthy cells may not respond appropriately to treatment.

    • Assay Conditions: The sensitivity of an assay can be influenced by factors like cell density, serum concentration in the media, and the duration of compound exposure.[2] Optimize these parameters for your specific cell line and endpoint.

    • Target Expression: Confirm that your cell line expresses the intended target of Compound X at sufficient levels. This can be verified by methods such as qPCR or Western blotting.

Issue 3: Signs of cytotoxicity at expected active concentrations.

  • Question: I am observing significant cell death or morphological changes at concentrations where I expect a specific inhibitory effect. How can I differentiate between specific activity and general toxicity?

  • Answer: It is crucial to distinguish between targeted effects and non-specific cytotoxicity.

    • Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT, LDH release, or a live/dead stain) to determine the concentration at which Compound X becomes toxic to your cells. This will help you establish a therapeutic window.

    • Solvent Toxicity Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including untreated controls, and is below the toxic threshold for your cell line (typically ≤ 0.5%).

    • Time-Course Experiment: Cytotoxicity may be time-dependent. A shorter incubation time might be sufficient to observe the desired inhibitory effect without causing significant cell death.

Quantitative Data Summary

The following table summarizes hypothetical data for Compound X. Researchers should generate their own data for their specific experimental conditions.

ParameterValueCell LineAssay Type
IC50 50 nMHEK293Target Kinase Activity Assay
EC50 200 nMA549Cell Proliferation Assay
Aqueous Solubility < 1 µMPBS, pH 7.4Solubility Assessment
DMSO Stock Stability > 98% after 6 months-20°CStability Study[3]

Experimental Protocols

Protocol: Determining the IC50 of Compound X using a Cell-Based Proliferation Assay (e.g., MTT Assay)

  • Cell Seeding: Suspend cells in complete growth medium and seed into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well). Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of Compound X in assay medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).

  • Cell Treatment: Carefully remove the old medium from the cell plate and add 100 µL of the appropriate Compound X dilution or vehicle control to each well.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the dose-response curve using a non-linear regression model to calculate the IC50 value.

Visualizations

Below are diagrams illustrating hypothetical pathways and workflows related to Compound X.

cluster_0 Hypothetical Signaling Pathway Receptor Growth Factor Receptor Target Target Kinase (e.g., TK1) Receptor->Target Activates Downstream Downstream Effector (e.g., DE1) Target->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Promotes CompoundX Compound X CompoundX->Target Inhibits cluster_1 Experimental Workflow A 1. Seed Cells in 96-well plate C 3. Treat Cells (e.g., 72h) A->C B 2. Prepare Serial Dilutions of Compound X B->C D 4. Add Assay Reagent (e.g., MTT) C->D E 5. Read Plate (Absorbance) D->E F 6. Analyze Data (Calculate IC50) E->F cluster_2 Troubleshooting Logic Start No/Low Effect Observed CheckCompound Is Compound Stock Valid? Start->CheckCompound CheckCells Are Cells Healthy and Low Passage? CheckCompound->CheckCells Yes NewStock Prepare Fresh Stock Solution CheckCompound->NewStock No CheckTarget Does Cell Line Express Target? CheckCells->CheckTarget Yes NewCells Thaw New Vial of Cells CheckCells->NewCells No CheckAssay Are Assay Conditions Optimal? CheckTarget->CheckAssay Yes VerifyTarget Verify Target with WB/qPCR CheckTarget->VerifyTarget No OptimizeAssay Optimize Cell Density, Incubation Time, etc. CheckAssay->OptimizeAssay No

References

AN-3485 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No public information is available for a compound designated "AN-3485." The following technical support guide is a generalized resource for a hypothetical small molecule inhibitor. The principles and methodologies described are broadly applicable to researchers working with novel chemical probes and drug candidates to help identify and mitigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended therapeutic target. These unintended interactions can lead to a variety of issues in experimental research and drug development, including:

  • Misinterpretation of experimental results, where the observed phenotype is erroneously attributed to the inhibition of the primary target.

  • Cellular toxicity or other adverse effects.

  • Reduced efficacy of the compound.

It is crucial to identify and understand these effects to ensure the validity of research findings and the safety of potential therapeutics.

Q2: How can I determine the potential off-target profile of this compound?

A: A combination of computational and experimental approaches is recommended:

  • Computational Prediction: In silico methods, such as sequence and structural homology analysis, can predict potential off-target interactions by comparing the drug target's binding site to that of other proteins.[1]

  • In Vitro Screening: High-throughput screening (HTS) against a broad panel of proteins (e.g., a kinase panel) can experimentally identify unintended binding partners.

  • Cell-Based Assays: Cellular thermal shift assays (CETSA) or proteome-wide mass spectrometry can confirm target engagement and identify off-targets within a cellular context.

Q3: What are some general strategies to minimize off-target effects in my experiments?

A: Several strategies can be employed:

  • Use the Lowest Effective Concentration: Titrate the compound to the lowest concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.

  • Employ Structurally Unrelated Inhibitors: Use a second, structurally different inhibitor against the same primary target. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic Validation: Use genetic approaches like CRISPR/Cas9 or siRNA to knock down or knock out the intended target. The resulting phenotype should mimic the effect of the inhibitor.

  • Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and consider using a structurally similar but inactive analog of the compound if available.

Troubleshooting Guide

Q1: I'm observing a stronger or different cellular phenotype than expected with this compound. Could this be due to off-target effects?

A: This is a common indicator of off-target activity. To troubleshoot, consider the following steps:

  • Confirm On-Target Engagement: First, verify that this compound is inhibiting its intended target at the concentration used. A dose-response experiment monitoring a direct downstream biomarker of the target is recommended.

  • Perform a Dose-Response Curve: A steep or unusual dose-response curve may suggest effects on multiple targets.

  • Consult Off-Target Databases: Check publicly available databases for known off-targets of compounds with similar chemical scaffolds.

  • Run a Broad Kinase Panel: If the primary target is a kinase, screen this compound against a panel of other kinases to identify potential off-target interactions.

Q2: My results with this compound are not consistent with what has been reported for other inhibitors of the same target. What should I do?

A: Discrepancies between different inhibitors for the same target often point to differing off-target profiles.

  • Compare Selectivity Profiles: If available, compare the selectivity data (e.g., IC50 values against a panel of kinases) for this compound and the other inhibitors.

  • Rescue Experiment: If possible, perform a rescue experiment. For example, if inhibiting the target is expected to reduce cell viability, try to rescue the cells by expressing a drug-resistant mutant of the target. If the cells still die, the effect is likely off-target.

  • Orthogonal Validation: Use a non-pharmacological method, such as siRNA or shRNA, to inhibit the target and see if it reproduces the phenotype observed with this compound.

Hypothetical Off-Target Profile of this compound

The following table presents hypothetical selectivity data for this compound against its primary target (Kinase A) and several potential off-targets.

TargetIC50 (nM)Fold Selectivity vs. Primary TargetNotes
Kinase A 10 - Primary Target
Kinase B858.5xStructurally similar ATP-binding pocket.
Kinase C35035xPotential for off-target effects at µM concentrations.
Kinase D>10,000>1000xUnlikely to be a significant off-target.
Non-Kinase X5,000500xWeak interaction detected in a broad panel screen.

Experimental Protocols

Protocol 1: Western Blot for Downstream Target Inhibition

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for the desired time.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate with a primary antibody against a phosphorylated downstream substrate of the target kinase overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect signal using an ECL substrate.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Kinase Profiling Assay

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.

  • Compound Addition: Add this compound at a fixed concentration (e.g., 1 µM) to each well containing a different kinase from the panel.

  • Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Use a detection reagent (e.g., ADP-Glo) to measure the amount of ADP produced, which is inversely proportional to kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control. Significant inhibition (e.g., >50%) indicates a potential off-target interaction.

Visualizations

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Growth Factor Growth Factor Receptor A Receptor A Growth Factor->Receptor A Kinase A Kinase A Receptor A->Kinase A Primary Target Effector A Effector A Kinase A->Effector A Cell Proliferation Cell Proliferation Effector A->Cell Proliferation Stress Signal Stress Signal Kinase B Kinase B Stress Signal->Kinase B Off-Target Effector B Effector B Kinase B->Effector B Apoptosis Apoptosis Effector B->Apoptosis This compound This compound This compound->Kinase A Inhibition This compound->Kinase B Off-Target Inhibition

Caption: On-target vs. off-target signaling pathways for this compound.

Start Start In Silico Prediction Computational Off-Target Prediction Start->In Silico Prediction In Vitro Screen Broad Kinase Panel Screening Start->In Vitro Screen Identify Hits Identify Potential Off-Targets In Vitro Screen->Identify Hits Validate Hits Validate with Orthogonal Assays (e.g., CETSA) Identify Hits->Validate Hits Dose-Response Cell-Based Dose-Response (Phenotypic Assay) Dose-Response->Validate Hits Genetic Validation Genetic Knockdown/Out (siRNA, CRISPR) Validate Hits->Genetic Validation Confirm Confirm Off-Target Phenotype Genetic Validation->Confirm

Caption: Experimental workflow for identifying off-target effects.

Start Unexpected Phenotype Observed with this compound DoseResponse Does phenotype correlate with on-target IC50? Start->DoseResponse OrthogonalInhibitor Use structurally different inhibitor for same target DoseResponse->OrthogonalInhibitor Yes OffTarget Phenotype is likely OFF-TARGET. Lower dose or redesign compound. DoseResponse->OffTarget No SamePhenotype Does it show the same phenotype? OrthogonalInhibitor->SamePhenotype GeneticKO Use siRNA/CRISPR to knock down target SamePhenotype->GeneticKO Yes SamePhenotype->OffTarget No MimicPhenotype Does it mimic the inhibitor's effect? GeneticKO->MimicPhenotype OnTarget Phenotype is likely ON-TARGET MimicPhenotype->OnTarget Yes MimicPhenotype->OffTarget No

Caption: Decision tree for mitigating observed off-target effects.

References

Technical Support Center: Improving the In Vivo Bioavailability of AN-3485

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of AN-3485, a member of the benzoxaborole class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of the benzoxaborole class that could affect the bioavailability of this compound?

A1: Benzoxaboroles are a class of boron-heterocyclic compounds. Generally, they exhibit good water solubility and are relatively stable.[1][2][3] However, the specific solubility and permeability of this compound can be influenced by its unique substitutions. The benzoxaborole ring's structure, with its strained five-membered ring, increases its Lewis acidity, which can influence its interactions with biological molecules.[4]

Q2: What are the common metabolic pathways for benzoxaborole compounds that might impact this compound's bioavailability?

A2: While generally considered metabolically stable, some benzoxaborole derivatives can undergo metabolic transformations that reduce their systemic exposure.[4] A key metabolic liability identified for some compounds in this class is facile benzylic oxidation.[5] This can lead to a shorter plasma half-life and reduced bioavailability. Researchers should investigate if this compound is susceptible to similar oxidative metabolism.

Q3: Have any formulation strategies been successfully applied to other benzoxaborole compounds?

A3: Yes, formulation strategies have been explored to modulate the release and improve the delivery of benzoxaboroles. One approach involves incorporating them into biodegradable polymers like poly-L-lactic acid (PLLA) to create controlled-release formulations.[6][7] Such strategies can help maintain therapeutic concentrations over a longer period and may protect the drug from rapid metabolism.

Troubleshooting Guide

Issue 1: Low Oral Bioavailability Despite Good Aqueous Solubility

If you are observing low oral bioavailability with this compound even though it appears to be soluble, consider the following potential causes and solutions.

Potential Cause:

  • Poor Permeability: The compound may not be efficiently transported across the intestinal epithelium.

  • Efflux Transporter Activity: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells.

  • Rapid First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

Troubleshooting Steps:

  • Assess Permeability:

    • Action: Perform an in vitro Caco-2 permeability assay. This will help determine the Biopharmaceutics Classification System (BCS) class of this compound.

    • Interpretation: A low apparent permeability coefficient (Papp) would suggest that permeability is a limiting factor.

  • Investigate Efflux:

    • Action: Conduct the Caco-2 permeability assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil).

    • Interpretation: A significant increase in the absorptive transport (apical to basolateral) in the presence of the inhibitor would indicate that this compound is an efflux substrate.

  • Evaluate Metabolic Stability:

    • Action: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes.

    • Interpretation: Rapid degradation in these systems suggests that first-pass metabolism is a likely contributor to low bioavailability.

Issue 2: High In Vitro Potency Not Translating to In Vivo Efficacy

This scenario often points to suboptimal pharmacokinetic properties.

Potential Cause:

  • Short Plasma Half-Life: The compound is cleared from the body too quickly to maintain therapeutic concentrations.

  • Low Drug Exposure (AUC): Insufficient drug is reaching the systemic circulation to exert its effect.

Troubleshooting Steps:

  • Detailed Pharmacokinetic Study:

    • Action: Conduct a full pharmacokinetic (PK) study in an appropriate animal model. Measure plasma concentrations of this compound at multiple time points after oral and intravenous administration.

    • Parameters to Analyze:

      • Cmax (Maximum Concentration): The peak plasma concentration.

      • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

      • AUC (Area Under the Curve): A measure of total drug exposure.

      • t1/2 (Half-life): The time it takes for the plasma concentration to reduce by half.

      • Absolute Bioavailability (F%): Calculated by comparing the AUC after oral and IV administration.

  • Formulation Optimization:

    • Action: If the half-life is short, consider developing a controlled-release formulation. As has been done with other benzoxaboroles, incorporating this compound into a polymer matrix could prolong its release and exposure.[6][7]

    • Action: If absorption is the issue, explore formulation strategies known to enhance permeability, such as the use of permeation enhancers or lipid-based formulations.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Parameters of this compound (Template)

ParameterValueUnitsExperimental Method
Physicochemical Properties
Molecular Weight g/mol N/A
Aqueous Solubility (pH 7.4)mg/mLShake-flask method
LogPOctanol-water partition
pKaPotentiometric titration
In Vitro ADME
Caco-2 Permeability (Papp A→B)x 10⁻⁶ cm/sCaco-2 monolayer assay
Efflux Ratio (Papp B→A / Papp A→B)Caco-2 monolayer assay
Liver Microsomal Stability (t1/2)minIn vitro metabolism assay
In Vivo Pharmacokinetics (Animal Model)
Dosemg/kg
Cmaxng/mLLC-MS/MS
TmaxhLC-MS/MS
AUC(0-t)ng*h/mLLC-MS/MS
Half-life (t1/2)hLC-MS/MS
Absolute Bioavailability (F%)%Comparison of oral and IV AUC

Experimental Protocols

1. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of this compound.

  • Methodology:

    • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture until a confluent monolayer is formed.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Prepare a solution of this compound in a transport buffer.

    • For absorptive transport (A→B), add the drug solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • For efflux transport (B→A), add the drug solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp).

2. In Vitro Metabolic Stability Assay

  • Objective: To evaluate the susceptibility of this compound to metabolism by liver enzymes.

  • Methodology:

    • Prepare a reaction mixture containing liver microsomes (or hepatocytes), a NADPH-generating system (for Phase I metabolism), and buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding this compound.

    • At various time points, stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

    • Analyze the remaining concentration of this compound at each time point by LC-MS/MS.

    • Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the remaining drug concentration against time.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation solubility Solubility Assay permeability Caco-2 Permeability solubility->permeability Physicochemical Characterization metabolism Metabolic Stability permeability->metabolism ADME Profiling formulation_dev Formulation Optimization metabolism->formulation_dev Informed Formulation Strategy pk_study Pharmacokinetic Study formulation_dev->pk_study Test Formulations efficacy_study Efficacy Study pk_study->efficacy_study Optimized PK Profile

Caption: Experimental workflow for assessing and improving the bioavailability of this compound.

troubleshooting_bioavailability start Low In Vivo Bioavailability Observed check_solubility Is aqueous solubility poor? start->check_solubility improve_solubility Improve Solubility: - Salt formation - Particle size reduction - Amorphous solid dispersion check_solubility->improve_solubility Yes check_permeability Is permeability low? check_solubility->check_permeability No re_evaluate Re-evaluate In Vivo PK improve_solubility->re_evaluate improve_permeability Enhance Permeability: - Permeation enhancers - Lipid-based formulations check_permeability->improve_permeability Yes check_metabolism Is first-pass metabolism high? check_permeability->check_metabolism No improve_permeability->re_evaluate reduce_metabolism Reduce Metabolism: - Prodrug approach - Co-administration with enzyme inhibitors - Controlled-release formulation check_metabolism->reduce_metabolism Yes check_metabolism->re_evaluate No reduce_metabolism->re_evaluate

Caption: Decision tree for troubleshooting low in vivo bioavailability of this compound.

References

Technical Support Center: AN-3485 Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of AN-3485.

Frequently Asked Questions (FAQs)

Q1: What are the expected purity levels for a new batch of this compound?

A1: A new batch of this compound is expected to have a purity of ≥95%. As an example, one batch showed a purity of 95.9% when analyzed by HPLC at 220 nm and 96.85% at its maximum absorbance wavelength.

Q2: What is the expected molecular weight and mass spectrometry signal for this compound?

A2: The expected electrospray mass spectrometry (ESMS) signal for this compound is a protonated molecule [M+H]⁺ at an m/z of 290.

Q3: What are the key peaks to look for in the 1H NMR spectrum of this compound in DMSO-d6?

A3: In DMSO-d6, the 1H NMR spectrum of a related benzoxaborole derivative showed characteristic peaks, including a singlet at 9.24 ppm (1H) and another singlet for the benzylic protons at 4.99 ppm (2H). While the exact shifts for this compound may vary slightly, these provide a reference for key structural features.

Q4: What are potential sources of impurities in this compound?

A4: Impurities can arise from starting materials, intermediates from the synthesis, or degradation products. The synthesis of related compounds involves steps like demethylation with BBr₃ and reduction with lithium aluminum hydride, which could leave residual reagents or byproducts if not properly quenched and purified.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
HPLC: Lower than expected purity (<95%) Incomplete reaction or side reactions during synthesis.Review the synthesis steps, particularly the reaction times and temperatures. Re-purification by reverse-phase chromatography may be necessary.
Degradation of the compound.This compound is a benzoxaborole derivative; assess stability under the storage conditions. Store in a cool, dark, and dry place. Consider performing stability studies.
HPLC: Peak tailing or fronting Inappropriate mobile phase pH.Adjust the mobile phase pH. For acidic compounds, a lower pH (e.g., using 0.1% formic acid) can improve peak shape.
Column overload.Reduce the sample concentration or injection volume.
LC-MS: No peak corresponding to m/z 290 Poor ionization.Optimize the electrospray ionization (ESI) source parameters. Ensure the mobile phase is compatible with ESI.
Compound instability in the mobile phase.Analyze the sample promptly after preparation. Check for potential degradation in the chosen mobile phase.
NMR: Broad or unresolved peaks Sample contains paramagnetic impurities.Purify the sample further.
Poor shimming of the NMR magnet.Re-shim the magnet before acquiring the spectrum.
Sample concentration is too high.Dilute the sample to an appropriate concentration for NMR analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general guideline for the purity assessment of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution: A gradient from 10% to 100% Solvent B over a specified time can be used for initial method development.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and the maximum absorbance wavelength for this compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute further with the initial mobile phase composition to an appropriate working concentration.

  • Injection Volume: 10 µL.

  • Analysis: Run the sample and integrate the peak areas to determine the purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol is for confirming the molecular weight of this compound.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Analysis: Analyze the resulting mass spectrum for the presence of the [M+H]⁺ ion at m/z 290.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol outlines the general procedure for acquiring a 1H NMR spectrum of this compound.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Acquisition Parameters:

    • Pulse Program: Standard 1H pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integrations with the expected structure of this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control synthesis This compound Synthesis purification Reverse-Phase Chromatography synthesis->purification hplc HPLC Purity (≥95%) purification->hplc lcms LC-MS Identity (m/z 290) purification->lcms nmr NMR Structure purification->nmr purity_check Purity ≥95%? hplc->purity_check pass Pass purity_check->pass Yes fail Fail purity_check->fail No

Caption: Experimental workflow for this compound synthesis, purification, and quality control.

signaling_pathway cluster_cell Inflammatory Cell LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB nucleus Nucleus NFkB->nucleus Translocation TNFa_IL6 TNF-α & IL-6 (Pro-inflammatory Cytokines) nucleus->TNFa_IL6 Transcription AN3485 This compound AN3485->IKK Inhibition

Caption: Postulated anti-inflammatory signaling pathway inhibited by this compound.

Adjusting AN-3485 treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of AN-3485 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for determining the optimal treatment duration of this compound in an in vitro cell-based assay?

A1: The optimal treatment duration for this compound in in vitro assays is dependent on the cell type, the concentration of the inflammatory stimulus, and the specific cytokines being measured. A good starting point is to perform a time-course experiment. Based on known kinetics of inflammatory cytokine production, a treatment window of 6 to 24 hours is recommended for initial experiments. Pre-incubation with this compound for 1 hour before the addition of the inflammatory stimulus is also a common practice to ensure the compound is present to counteract the inflammatory signaling cascade from its inception.

Q2: How does the treatment duration of this compound need to be adjusted for in vivo studies?

A2: In vivo treatment duration with this compound will vary significantly based on the animal model and the disease being studied. For acute inflammation models, such as LPS-induced cytokine release, a single pre-treatment 30-60 minutes prior to the LPS challenge may be sufficient.[1] For chronic models, such as collagen-induced arthritis, a longer treatment regimen is necessary. A previously reported successful regimen involved oral administration of 35 mg/kg this compound twice daily for a 20-day period.[2] It is crucial to conduct pilot studies to determine the optimal dosing and duration for your specific model.

Q3: What is the known mechanism of action for this compound, and how does this influence treatment time?

A3: this compound is a benzoxaborole anti-inflammatory agent that inhibits the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[2] It acts at the transcriptional level by inhibiting Toll-like receptor (TLR)-mediated signaling pathways, specifically TLR2, TLR3, TLR4, and TLR5.[2] As it affects the transcription of cytokine genes, the treatment duration should be sufficient to observe changes in mRNA and subsequent protein levels. For in vitro studies, this typically means a minimum of a few hours of treatment.

Q4: How should I prepare and store this compound for my experiments?

A4: The solubility and stability of this compound in different solvents should be empirically determined for your specific experimental conditions. For in vitro assays, it is common to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in cell culture media. It is important to ensure the final concentration of the solvent does not affect cell viability or the experimental outcome. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: High variability in cytokine levels between replicate wells in an in vitro assay.

  • Possible Cause: Inconsistent cell seeding, uneven distribution of the inflammatory stimulus or this compound, or edge effects in the culture plate.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use a multichannel pipette for adding reagents and mix gently but thoroughly.

    • Avoid using the outer wells of the plate, or fill them with sterile media to minimize evaporation.

    • Verify the accuracy and calibration of your pipettes.

Issue 2: No significant inhibition of cytokine production with this compound treatment.

  • Possible Cause: The concentration of this compound is too low, the treatment duration is too short, or the inflammatory stimulus is too potent.

  • Troubleshooting Steps:

    • Perform a dose-response experiment to determine the optimal concentration of this compound.

    • Increase the pre-incubation time with this compound before adding the stimulus.

    • Extend the total treatment duration to allow for transcriptional changes to manifest.

    • Consider reducing the concentration of the inflammatory stimulus to a level where inhibition can be more readily observed.

Issue 3: Inconsistent results in an in vivo LPS challenge model.

  • Possible Cause: Variability in the age, weight, or genetic background of the mice, or inconsistent administration of LPS or this compound.

  • Troubleshooting Steps:

    • Use age- and weight-matched animals from a reputable supplier.

    • Ensure precise and consistent intraperitoneal (i.p.) or intravenous (i.v.) injections.

    • Prepare fresh solutions of LPS and this compound for each experiment.

    • Standardize the time of day for injections and sample collection to account for circadian rhythms.

Quantitative Data Summary

ParameterValueExperimental ModelReference
In Vitro IC50 18 - 580 nMTLR2, TLR3, TLR4, and TLR5-mediated TNF-α, IL-1β, and IL-6 release from human PBMCs and monocytes[2]
In Vivo ED90 30 mg/kg (oral)LPS-induced TNF-α and IL-6 production in mice[2]
In Vivo Treatment Regimen 35 mg/kg (oral), twice a day for 20 daysCollagen-induced arthritis in mice[2]

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Cytokine Assay

This protocol provides a general framework for assessing the efficacy of this compound in inhibiting cytokine production in a human monocyte cell line (e.g., THP-1).

Materials:

  • Human monocyte cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium.

    • Seed cells into a 96-well plate at a density of 1 x 10^5 cells/well.

    • Differentiate the monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

    • After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.

  • This compound Treatment and Inflammatory Challenge:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in culture medium to the desired final concentrations.

    • Remove the medium from the rested macrophages and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

    • Pre-incubate the cells with this compound for 1 hour at 37°C.

    • Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control group without LPS.

  • Incubation and Sample Collection:

    • Incubate the plate for the desired treatment duration (e.g., 6, 12, or 24 hours) at 37°C.

    • After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.

  • Cytokine Measurement:

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: In Vivo LPS-Induced Cytokine Production in Mice

This protocol describes a method to evaluate the in vivo efficacy of this compound in a mouse model of acute systemic inflammation.

Materials:

  • 8-10 week old male C57BL/6 mice

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Oral gavage needles

  • Syringes and needles for intraperitoneal injection

  • Blood collection tubes (e.g., with EDTA)

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate the mice to the housing conditions for at least one week.

    • Randomly assign the mice to different treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).

  • This compound Administration:

    • Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 30 mg/kg).

    • Administer this compound or the vehicle control to the mice via oral gavage.

  • LPS Challenge:

    • One hour after the administration of this compound, inject the mice intraperitoneally with LPS (e.g., 1 mg/kg) dissolved in sterile saline.[3] The control group receives an equivalent volume of sterile saline.

  • Sample Collection:

    • At a predetermined time point after the LPS injection (e.g., 2, 4, or 6 hours), collect blood samples from the mice via cardiac puncture or another approved method.

    • Process the blood to obtain plasma and store it at -80°C until analysis.

  • Cytokine Analysis:

    • Measure the levels of TNF-α and IL-6 in the plasma samples using ELISA or a multiplex bead-based assay.

Visualizations

AN3485_Signaling_Pathway LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits AN3485 This compound AN3485->TLR4_MD2 Inhibits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokine_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-1β, IL-6) NFkB->Cytokine_Genes Induces Transcription Cytokines Pro-inflammatory Cytokines Cytokine_Genes->Cytokines Leads to

Caption: this compound inhibits the TLR4 signaling pathway.

Experimental_Workflow_In_Vitro Start Start Seed_Cells Seed and Differentiate Monocytes (e.g., THP-1) Start->Seed_Cells Rest_Cells Rest Cells Seed_Cells->Rest_Cells Add_AN3485 Add this compound (and vehicle control) Rest_Cells->Add_AN3485 Preincubation Pre-incubate (1 hr) Add_AN3485->Preincubation Add_LPS Add Inflammatory Stimulus (e.g., LPS) Preincubation->Add_LPS Incubation Incubate (6-24 hrs) Add_LPS->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Measure_Cytokines Measure Cytokines (ELISA) Collect_Supernatant->Measure_Cytokines End End Measure_Cytokines->End

Caption: In vitro experimental workflow for this compound.

References

AN-3485 interference with common laboratory reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential interference of AN-3485 with common laboratory reagents. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, chemically known as 6-(4-(aminomethyl)-2-chlorophenoxyl)benzo[c][1][2]oxaborol-1(3H)-ol, is a compound synthesized by Anacor Pharmaceuticals.[3] It has been investigated as an antagonist of the Toll-like pathway and for its potential to modulate pro-inflammatory cytokines.[3] this compound belongs to the benzoxaborole class of compounds, which are noted for their unique chemical properties and biological activities. The mechanism of action of some benzoxaboroles involves the inhibition of specific enzymes, such as leucyl-tRNA synthetase, by forming adducts with target molecules.[2][4][5]

Q2: Are there any known impurities or degradation products of this compound that could interfere with experiments?

While specific data on the impurities from the synthesis of this compound are detailed in patent literature, the most common impurities are related to starting materials and by-products of the synthetic steps.[3] Degradation of pharmaceuticals can occur under various conditions such as exposure to light, heat, humidity, and oxidative stress, leading to the formation of degradation products.[6][7] For benzoxaboroles, the boronic acid moiety can be susceptible to oxidative deboronation.[8][9] It is crucial to handle and store this compound according to the manufacturer's recommendations to minimize degradation.

Q3: What is the general stability of this compound in common laboratory solutions?

Benzoxaboroles are generally considered to be hydrolytically stable in aqueous solutions.[10] The benzoxaborole ring system is more resistant to hydrolysis compared to acyclic boronic acids.[4] However, the stability can be influenced by pH and the presence of other reagents. In aqueous solutions, benzoxaboroles exist in a dynamic equilibrium between a closed, cyclic form and an open, boronic acid form. This equilibrium can be influenced by the solvent composition and temperature.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in fluorescence-based assays.

  • Possible Cause: this compound, like other benzoxaboroles, has been shown to interact with molecules containing cis-diol functionalities.[1][2][11] Many fluorescent dyes and probes contain diol groups. The interaction between this compound and the dye can lead to quenching or enhancement of the fluorescent signal, resulting in inaccurate readings. For instance, benzoxaboroles have been observed to react with the diol-containing fluorescent dye Alizarin Red S.[1][11]

  • Troubleshooting Steps:

    • Review Reagent Composition: Carefully examine the chemical structure of all reagents in your assay, particularly the fluorescent probe, for the presence of diol groups.

    • Run a Control Experiment: Perform a control experiment with the assay components in the absence of the biological target but in the presence of this compound to assess for direct interference.

    • Alternative Dyes: If interference is confirmed, consider using a fluorescent probe with a different chemical structure that lacks a diol moiety.

    • Data Correction: If an alternative dye is not feasible, it may be possible to quantify the interference and correct the experimental data accordingly, although this is a less ideal solution.

Issue 2: Altered enzymatic activity in biochemical assays.

  • Possible Cause: The benzoxaborole moiety in this compound is a Lewis acid, which can interact with nucleophilic residues in the active site of enzymes, potentially leading to inhibition or altered activity.[2][9] Additionally, if any of the substrates, cofactors, or buffer components contain diol structures (e.g., sugars, ATP, NAD+), this compound could form adducts with them, reducing their effective concentration.

  • Troubleshooting Steps:

    • Analyze Assay Components: Check the structure of all substrates, cofactors, and buffers for diol groups.

    • Control for Direct Enzyme Inhibition: Run a control experiment to determine if this compound directly inhibits the enzyme of interest in the absence of other potential interacting molecules.

    • Vary Substrate Concentration: Perform kinetic studies by varying the concentration of the substrate suspected of interacting with this compound to see if the inhibitory effect can be overcome.

    • Buffer Selection: If the buffer contains components with diol functionalities (e.g., some biological buffers), consider switching to a buffer system without such components.

Issue 3: Poor reproducibility of experimental results.

  • Possible Cause: The reactivity of the benzoxaborole group could lead to time-dependent changes in the assay if it is slowly reacting with a component in the mixture. The equilibrium between the open and closed forms of the benzoxaborole could also be a factor.[12] Furthermore, potential degradation of the this compound stock solution over time could lead to variability.

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Always use freshly prepared solutions of this compound for your experiments.

    • Standardize Incubation Times: Ensure that all incubation times are consistent across all experiments.

    • Monitor Stock Solution Integrity: Periodically check the purity of your this compound stock solution using an appropriate analytical method like HPLC.

    • Solvent and pH Control: Maintain consistent solvent and pH conditions throughout your experiments, as these can affect the reactivity and stability of this compound.

Data on Potential Interferences

Due to the limited publicly available data specifically on this compound interference, the following table summarizes potential interferences based on the known reactivity of the benzoxaborole chemical class.

Reagent Class Potential for Interference Mechanism of Interference Affected Assays
Diol-containing molecules HighFormation of boronate estersFluorescence assays (with diol-containing dyes), Enzyme assays (with diol-containing substrates/cofactors), Carbohydrate quantification assays
Lewis bases/Nucleophiles ModerateLewis acid-base interaction with the boron atomEnzyme assays (interaction with active site residues), Assays using amine-containing buffers
Oxidizing agents ModerateOxidative deboronation of the benzoxaborole ringAssays sensitive to redox reactions
Peroxides ModerateCan lead to oxidative degradation of the benzoxaborole moietyAssays involving peroxide-based detection methods

Experimental Protocol to Test for Interference

This protocol provides a general workflow to assess the potential interference of this compound with a specific laboratory assay.

Objective: To determine if this compound interferes with the assay readout in the absence of the intended biological target.

Materials:

  • This compound stock solution

  • All reagents and buffers used in the primary assay

  • The detection instrument for the assay (e.g., spectrophotometer, fluorometer, luminometer)

  • Appropriate control compounds (if available)

Procedure:

  • Prepare a 'No Target' Control: Set up the assay as you normally would, but replace the biological target (e.g., enzyme, cell lysate) with the assay buffer.

  • Add this compound: To a set of 'No Target' control wells or tubes, add this compound at the same final concentration you intend to use in your experiment. Include a vehicle control (the solvent in which this compound is dissolved).

  • Incubate: Incubate the samples under the same conditions as your primary assay (temperature, time).

  • Measure the Signal: Read the output signal (e.g., absorbance, fluorescence, luminescence) using the appropriate instrument.

  • Analyze the Data: Compare the signal from the wells containing this compound to the vehicle control. A significant difference in the signal indicates direct interference of this compound with the assay components.

Visualizations

G cluster_interference Potential Interference Pathway of this compound AN3485 This compound (Benzoxaborole) Diol Diol-containing Reagent (e.g., Dye, Sugar) AN3485->Diol Forms Adduct Enzyme Enzyme (Nucleophilic Residues) AN3485->Enzyme Lewis Acid Interaction Assay Assay Signal (Altered Readout) Diol->Assay Enzyme->Assay

Caption: Logical diagram illustrating the potential interference pathways of this compound.

G cluster_workflow Troubleshooting Workflow for Suspected Interference Start Inconsistent Experimental Results CheckReagents Review Reagent Composition for Diols Start->CheckReagents ControlExp Run 'No Target' Control with this compound CheckReagents->ControlExp Analyze Analyze for Direct Interference ControlExp->Analyze NoInterference No Significant Difference Analyze->NoInterference No Interference Significant Difference (Interference) Analyze->Interference Yes ModifyAssay Modify Assay (e.g., change dye, buffer) Interference->ModifyAssay End Proceed with Modified Assay ModifyAssay->End

Caption: A workflow for troubleshooting suspected interference from this compound.

G cluster_pathway Simplified Signaling Pathway Inhibition Receptor Toll-like Receptor Adaptor Adaptor Proteins Receptor->Adaptor Kinase Downstream Kinases Adaptor->Kinase TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase->TranscriptionFactor Cytokines Pro-inflammatory Cytokine Production TranscriptionFactor->Cytokines AN3485 This compound AN3485->Adaptor Antagonizes

Caption: Simplified diagram of a pro-inflammatory signaling pathway potentially inhibited by this compound.

References

Technical Support Center: Overcoming AN-3485 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the novel kinase inhibitor, AN-3485.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective small molecule inhibitor of the novel tyrosine kinase, "Kinase X". In sensitive cell lines, Kinase X is a critical driver of a pro-survival signaling pathway. By binding to the ATP-binding pocket of Kinase X, this compound prevents its phosphorylation and activation, leading to the downregulation of downstream effectors, cell cycle arrest, and ultimately, apoptosis.

Q2: Which cell lines are known to be sensitive to this compound?

Sensitivity to this compound is primarily correlated with the overexpression or constitutive activation of Kinase X. A list of cell lines with known sensitivity can be found in the table below. Researchers are advised to perform a dose-response curve to determine the IC50 for their specific cell line of interest.

Q3: What is the recommended starting concentration for this compound in vitro?

For initial experiments in sensitive cell lines, a starting concentration range of 10 nM to 1 µM is recommended. A full dose-response curve should be performed to determine the optimal concentration for subsequent experiments.

Q4: How can I confirm that this compound is inhibiting its target in my cells?

Target engagement can be confirmed by observing a dose-dependent decrease in the phosphorylation of Kinase X and its immediate downstream substrate, Substrate Y, via Western blotting.

Troubleshooting Guide: this compound Resistance

Problem 1: My cells, which were initially sensitive to this compound, are now showing reduced responsiveness or complete resistance.

This is a common observation and can be attributed to several factors. The following steps will help you identify the underlying cause and potential solutions.

Step 1: Confirm the Integrity of Your this compound Compound

  • Question: Could my this compound stock have degraded?

  • Answer: Improper storage or multiple freeze-thaw cycles can lead to compound degradation. It is recommended to aliquot your stock solution and store it at -80°C. To test the activity of your current stock, perform a dose-response assay on a fresh, sensitive parental cell line and compare the IC50 value to previous experiments.

Step 2: Investigate Potential Mechanisms of Acquired Resistance

  • Question: How can I determine if my resistant cells have a mutation in the Kinase X gene?

  • Answer: The most common mechanism of resistance to kinase inhibitors is the acquisition of point mutations in the drug's binding site. The "gatekeeper" mutation is a frequent culprit.

    • Action: Sequence the Kinase X gene from your resistant cell line and compare it to the sequence from the parental, sensitive cells. Pay close attention to the region encoding the ATP-binding pocket.

  • Question: Could my cells be upregulating a bypass signaling pathway?

  • Answer: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating a parallel or alternative pro-survival pathway.

    • Action: Perform a phosphoproteomic screen or a targeted Western blot analysis of common bypass pathways (e.g., EGFR, MET, PI3K/Akt). An increase in the phosphorylation of key proteins in these pathways in your resistant cells compared to parental cells would suggest this mechanism.

  • Question: Is it possible that the cells are actively pumping out this compound?

  • Answer: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), is a well-established mechanism of multidrug resistance.

    • Action: Use a fluorescent substrate assay for ABC transporters (e.g., Rhodamine 123 for P-gp) to compare the efflux activity in your resistant and parental cells. Increased efflux in the resistant line is indicative of this mechanism.

Step 3: Strategies to Overcome this compound Resistance

  • Question: What can I do if I've identified a gatekeeper mutation in Kinase X?

  • Answer: If a gatekeeper mutation is present, this compound may no longer be able to bind effectively.

    • Solution: Consider using a second-generation Kinase X inhibitor (if available) designed to overcome this specific mutation. Alternatively, targeting a downstream effector in the Kinase X pathway may restore sensitivity.

  • Question: How can I address resistance caused by bypass pathway activation?

  • Answer: Combination therapy is often effective in this scenario.

    • Solution: Combine this compound with an inhibitor of the upregulated bypass pathway. For example, if you observe increased Akt phosphorylation, a combination with a PI3K or Akt inhibitor may be synergistic.

  • Question: What are my options if the resistance is due to increased drug efflux?

  • Answer: Co-administration of an ABC transporter inhibitor can restore intracellular concentrations of this compound.

    • Solution: Treat your resistant cells with this compound in combination with a known P-gp inhibitor, such as Verapamil or Tariquidar. A restored cytotoxic effect would confirm this resistance mechanism.

Data Presentation

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Resistance Mechanism
Parental Line A50-
Resistant Line A12500Kinase X (T315I Gatekeeper Mutation)
Resistant Line A2800Upregulation of MET Signaling
Resistant Line A3650Overexpression of P-gp

Table 2: Effect of Combination Therapy on this compound Resistant Cell Line A2 (MET Upregulation)

TreatmentThis compound IC50 (nM)
This compound alone800
This compound + MET Inhibitor (100 nM)75

Experimental Protocols

1. Cell Viability (MTT) Assay to Determine IC50

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

2. Western Blotting for Phospho-Kinase X

  • Treat cells with varying concentrations of this compound for the desired time (e.g., 2 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against Phospho-Kinase X (p-Kinase X) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total Kinase X and a loading control (e.g., GAPDH).

Visualizations

AN3485_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates pKinaseX p-Kinase X KinaseX->pKinaseX Phosphorylation SubstrateY Substrate Y pKinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate Y SubstrateY->pSubstrateY Proliferation Cell Proliferation & Survival pSubstrateY->Proliferation Promotes AN3485 This compound AN3485->pKinaseX Inhibits

Caption: this compound inhibits the Kinase X signaling pathway.

Resistance_Workflow start Parental Sensitive Cells culture Continuous Culture with Increasing this compound start->culture resistant Resistant Cell Population culture->resistant isolate Isolate Single Cell Clones resistant->isolate characterize Characterize Resistance Mechanism isolate->characterize

Caption: Workflow for developing this compound resistant cell lines.

Troubleshooting_Tree start Reduced this compound Efficacy q1 Is Parental Line Still Sensitive? start->q1 a1_yes Compound OK. Investigate Resistance. q1->a1_yes Yes a1_no Compound Degraded. Use Fresh Aliquot. q1->a1_no No q2 Sequencing of Kinase X? a1_yes->q2 a2_mut Gatekeeper Mutation. Use 2nd Gen Inhibitor. q2->a2_mut Mutation a2_wt No Mutation. Check Bypass Pathways. q2->a2_wt Wild-Type q3 Increased p-MET/p-EGFR? a2_wt->q3 a3_yes Bypass Activation. Use Combination Therapy. q3->a3_yes Yes a3_no Check Drug Efflux. q3->a3_no No q4 Increased Rhodamine 123 Efflux? a3_no->q4 a4_yes P-gp Overexpression. Co-administer P-gp Inhibitor. q4->a4_yes Yes a4_no Investigate Other Resistance Mechanisms. q4->a4_no No

Caption: Decision tree for troubleshooting this compound resistance.

AN-3485 cytotoxicity and how to manage it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of AN-3485 and strategies to manage it during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a benzoxaborole analog that functions as an orally active antagonist of the Toll-like Receptor (TLR) pathway. Its primary mechanism of action is the inhibition of TLR-mediated inflammatory cytokine secretion, demonstrating significant anti-inflammatory activity. It has also been noted to possess some anti-tumor properties.

Q2: What is the known cytotoxic profile of this compound?

Based on available preclinical data, this compound has a favorable cytotoxicity profile in specific contexts. Studies have shown that this compound did not exhibit cytotoxic effects on human peripheral blood mononuclear cells (PBMCs) at concentrations where it effectively inhibited TLR-mediated inflammation. Furthermore, in a 7-day in vivo study in mice, a dose of 100 mg/kg/day was identified as the no-observable-adverse-effect level (NOAEL).

Q3: Can this compound affect cell proliferation?

Yes, this compound can influence cell proliferation, particularly in cancer cell lines. Research has indicated that this compound can weaken the promoting effect of PN1 on the malignant phenotypes of lung cancer cells by inhibiting enhanced cell proliferation, migration, and invasion.

Q4: What are the reported IC50 values for this compound's anti-inflammatory activity?

This compound has been shown to inhibit the release of TNF-α, IL-1β, and IL-6 from human PBMCs and isolated monocytes with IC50 values ranging from 18 to 580 nM.

Troubleshooting Guide: Managing Potential this compound Cytotoxicity

This guide addresses specific issues that researchers might encounter during their experiments with this compound.

Issue Possible Cause Recommended Solution
Unexpected decrease in cell viability in my cell line. Although generally having low cytotoxicity, this compound's effects can be cell-line specific. The concentration used may be too high for your particular cells.Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. We recommend starting with a broad range of concentrations and using a standard cytotoxicity assay (see protocols below).
Inconsistent results in cytotoxicity assays. This could be due to several factors including inconsistent cell seeding density, variability in compound dissolution, or issues with the assay itself.Ensure a uniform cell seeding density across all wells. Prepare a fresh stock solution of this compound for each experiment and ensure it is fully dissolved. Include appropriate positive and negative controls in your assay.
Difficulty in distinguishing between cytotoxic and cytostatic effects. A decrease in viable cell number can be due to cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect).Utilize multiple assays to assess both cell viability (e.g., MTT or LDH assay) and apoptosis (e.g., Caspase-3 assay). This will provide a more complete picture of the compound's effect.
Precipitation of this compound in cell culture medium. This compound, like many small molecules, may have limited solubility in aqueous solutions, especially at higher concentrations.Prepare the stock solution in an appropriate solvent like DMSO and then dilute it in the culture medium. Ensure the final solvent concentration in the medium is low (typically <0.5%) and does not affect cell viability.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

Parameter Value System
IC50 (Cytokine Inhibition) 18 - 580 nMHuman PBMCs and isolated monocytes
No-Observable-Adverse-Effect Level (NOAEL) 100 mg/kg/day7-day in vivo mouse study

Experimental Protocols

Below are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • This compound

  • 96-well plate

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control for cytotoxicity.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • This compound

  • 96-well plate

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with different concentrations of this compound. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubate for the desired time period.

  • Centrifuge the plate to pellet the cells.

  • Carefully transfer a portion of the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate at room temperature for the time specified in the kit's protocol, protected from light.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the samples and controls.

Caspase-3 Activity Assay for Apoptosis

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cells of interest

  • This compound

  • 96-well plate

  • Complete cell culture medium

  • Caspase-3 colorimetric or fluorometric assay kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound for the desired duration. Include positive and negative controls.

  • Lyse the cells using the lysis buffer provided in the kit.

  • Add the caspase-3 substrate to the cell lysates.

  • Incubate at 37°C for the time recommended in the kit's protocol.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Quantify the caspase-3 activity relative to the control group.

Visualizations

Signaling Pathway of this compound Action

AN3485_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PAMPs PAMPs/DAMPs TLR TLR2, TLR3, TLR4, TLR5 PAMPs->TLR binds MyD88 MyD88 TLR->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines induces transcription AN3485 This compound AN3485->TLR inhibits

Caption: this compound inhibits TLR-mediated inflammatory signaling.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assessment start Start: Cell Seeding treatment Treat with this compound (Dose-Response) start->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation MTT MTT Assay (Viability) incubation->MTT LDH LDH Assay (Membrane Integrity) incubation->LDH Caspase Caspase-3 Assay (Apoptosis) incubation->Caspase analysis Data Analysis (IC50, % Viability) MTT->analysis LDH->analysis Caspase->analysis end End: Determine Cytotoxic Profile analysis->end

Caption: Workflow for evaluating this compound cytotoxicity.

Refining AN-3485 delivery methods in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding "AN-3485" is not publicly available. The following content is a template based on common challenges and procedures in preclinical drug development and should be adapted with compound-specific data.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What is the recommended solvent for this compound for in vivo studies? The optimal solvent for this compound depends on the desired route of administration and the compound's physicochemical properties. For initial range-finding studies, a common starting point is a vehicle of 10% DMSO, 40% PEG300, 50% saline. However, solubility and stability studies are crucial to determine the most suitable formulation.
2. What are the potential mechanisms of action for this compound? Based on its benzoxaborole structure, this compound is hypothesized to act as a selective inhibitor of a key enzyme in an inflammatory pathway by forming a transient bond with the enzyme's active site. Further target validation and biochemical assays are required to confirm the precise mechanism.[1]
3. Are there any known off-target effects of this compound? Comprehensive off-target screening has not been conducted. Researchers should consider profiling this compound against a panel of common off-targets, particularly those with structural homology to the intended target.
4. What is the recommended route of administration for this compound in animal models? Both intraperitoneal (i.p.) and oral gavage (p.o.) administration routes can be considered. The choice depends on the experimental goals, such as assessing systemic exposure versus oral bioavailability.[2][3] Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile for each route.[2][4][5][6]
5. How should this compound be stored? As a dry compound, this compound should be stored at -20°C to prevent degradation. Formulated solutions should be prepared fresh for each experiment and used immediately to avoid precipitation or degradation. Stability of the formulation should be assessed if it needs to be stored for any period.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor solubility of this compound in the vehicle. - The concentration of this compound is too high for the chosen vehicle.- The vehicle is not optimal for this compound's physicochemical properties.- Perform a solubility test with various GRAS (Generally Recognized As Safe) excipients.- Consider using co-solvents, surfactants, or cyclodextrins to enhance solubility.- Sonication or gentle heating (if the compound is thermally stable) can aid dissolution.
Precipitation of this compound upon administration. - The formulation is not stable at physiological pH.- The drug concentration exceeds its solubility limit in the physiological environment.- Assess the kinetic solubility of this compound in simulated gastric and intestinal fluids.- Develop an amorphous solid dispersion or a lipid-based formulation to improve in vivo solubility and stability.[7]
High variability in plasma concentrations between animals. - Inconsistent dosing technique.- Variability in animal fasting status.- Formulation instability.- Ensure all personnel are properly trained in the administration technique (e.g., correct placement for p.o. gavage).- Standardize the fasting period for all animals before dosing.- Prepare fresh formulations and ensure homogeneity before each dose.
Lack of efficacy in the animal model. - Insufficient target engagement due to poor bioavailability.- The chosen animal model is not appropriate for the therapeutic target.- The dosing regimen (dose and frequency) is suboptimal.- Conduct a thorough pharmacokinetic/pharmacodynamic (PK/PD) study to correlate drug exposure with the biological response.[4][5][6]- Confirm target expression and pathway relevance in the selected animal model.- Perform a dose-response study to determine the optimal therapeutic dose.

Experimental Protocols

Protocol 1: Initial Formulation Screening
  • Objective: To identify a suitable vehicle for this compound for preliminary in vivo efficacy studies.

  • Materials: this compound, Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Saline (0.9% NaCl), Tween 80, Carboxymethylcellulose (CMC).

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Test the solubility of this compound at the desired concentration in various vehicle compositions (e.g., 10% DMSO/40% PEG300/50% Saline; 5% DMSO/5% Tween 80/90% Saline; 0.5% CMC in water).

    • Visually inspect for precipitation immediately after preparation and after 1-2 hours at room temperature.

    • Select the vehicle that provides a clear, stable solution at the target concentration.

Protocol 2: Murine Pharmacokinetic Study
  • Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in mice.

  • Animal Model: C57BL/6 mice (n=3 per time point per route).

  • Dosing:

    • IV: 1 mg/kg this compound in a suitable IV formulation.

    • PO: 10 mg/kg this compound in an optimized oral formulation.

  • Sample Collection: Collect blood samples via tail vein or cardiac puncture at predefined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Analysis:

    • Process blood to plasma and store at -80°C.

    • Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability using appropriate software.

Data Presentation

Table 1: Solubility of this compound in Various Vehicles

Vehicle CompositionThis compound Concentration (mg/mL)Observation
10% DMSO / 90% Saline1Precipitation
10% DMSO / 40% PEG300 / 50% Saline5Clear Solution
5% DMSO / 5% Tween 80 / 90% Saline2Clear Solution
0.5% CMC in Water1Suspension

Table 2: Pharmacokinetic Parameters of this compound in Mice

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Half-life (h)Bioavailability (%)
IV1DataDataDataDataN/A
PO10DataDataDataDataData

*Data to be filled in upon completion of the study.

Signaling Pathways and Workflows

G cluster_formulation Formulation Development cluster_invivo In Vivo Studies cluster_analysis Data Analysis Solubility_Screening Solubility Screening Vehicle_Optimization Vehicle Optimization Solubility_Screening->Vehicle_Optimization Select best vehicles Stability_Assessment Stability Assessment Vehicle_Optimization->Stability_Assessment Assess stability Dosing_Route_Selection Dosing Route Selection (IV, PO) Stability_Assessment->Dosing_Route_Selection Proceed with stable formulation Pharmacokinetics Pharmacokinetics (PK) Dosing_Route_Selection->Pharmacokinetics Characterize exposure Efficacy_Studies Efficacy Studies Pharmacokinetics->Efficacy_Studies Inform dose selection PK_PD_Modeling PK/PD Modeling Pharmacokinetics->PK_PD_Modeling Efficacy_Studies->PK_PD_Modeling Dose_Response_Analysis Dose-Response Analysis Efficacy_Studies->Dose_Response_Analysis Determine ED50 PK_PD_Modeling->Dose_Response_Analysis Correlate exposure and effect

Caption: Experimental workflow for preclinical development of this compound.

G Ext_Signal Inflammatory Stimulus Receptor Cell Surface Receptor Ext_Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/NF-κB) Receptor->Kinase_Cascade Target_Enzyme Target Enzyme Kinase_Cascade->Target_Enzyme activates Pro_Inflammatory_Mediators Pro-inflammatory Mediators Target_Enzyme->Pro_Inflammatory_Mediators produces AN3485 This compound AN3485->Target_Enzyme inhibits Inflammation Inflammation Pro_Inflammatory_Mediators->Inflammation

Caption: Hypothesized signaling pathway for this compound's anti-inflammatory action.

References

AN-3485 Technical Support Center: Protocols, Troubleshooting, and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed protocols, troubleshooting guidance, and frequently asked questions for the use of AN-3485, a benzoxaborole analog that functions as an antagonist of the Toll-like receptor (TLR) pathway, leading to the inhibition of inflammatory cytokine secretion.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a benzoxaborole analog that inhibits the secretion of tumor necrosis factor-alpha (TNF-α) mediated by Toll-like receptors (TLRs), specifically TLR2, TLR3, TLR4, and TLR5. By targeting the TLR signaling pathway, this compound effectively reduces the inflammatory response.

Q2: What are the key applications of this compound in research?

A2: this compound is primarily used in immunology and drug development research to study the role of TLR signaling in inflammatory diseases. It can be utilized as a tool to investigate the therapeutic potential of inhibiting TNF-α production in various cell-based models of inflammation.

Q3: Are there any known issues with the stability or solubility of benzoxaborole compounds like this compound?

A3: Benzoxaboroles are generally more stable and water-soluble compared to their corresponding boronic acids.[1][2] The oxaborole ring structure provides enhanced stability under both acidic and basic conditions.[2] However, as with any experimental compound, it is recommended to prepare fresh solutions and validate solubility in the specific cell culture media being used.

Experimental Protocols

General Protocol for this compound Treatment and TNF-α Inhibition Assay

This protocol provides a general framework for treating cells with this compound and subsequently measuring the inhibition of TNF-α production. Specific parameters may need to be optimized for different cell types.

Materials:

  • This compound

  • Cell line of interest (e.g., RAW 264.7 macrophages, primary immune cells)

  • Complete cell culture medium

  • TLR ligand (e.g., LPS for TLR4 activation)

  • Phosphate-Buffered Saline (PBS)

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density to ensure they reach approximately 80-90% confluency at the time of the assay.

  • Cell Culture: Incubate the cells overnight in a CO2 incubator at 37°C to allow for attachment and recovery.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Pre-treatment with this compound: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. It is crucial to include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the cells with this compound for a predetermined period (e.g., 1-2 hours). This pre-incubation time allows the compound to enter the cells and interact with its target.

  • TLR Ligand Stimulation: After the pre-incubation, add the appropriate TLR ligand (e.g., LPS) to the wells to induce TNF-α production. Include a negative control (cells not treated with the TLR ligand).

  • Final Incubation: Incubate the plate for a further period (e.g., 6-24 hours) to allow for TNF-α secretion.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[3][4][5]

Experimental Workflow for this compound Treatment and TNF-α Measurement

AN3485_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation pre_treatment Pre-treat with this compound overnight_incubation->pre_treatment an3485_prep Prepare this compound Solutions an3485_prep->pre_treatment tlr_stimulation Stimulate with TLR Ligand pre_treatment->tlr_stimulation final_incubation Incubate for TNF-α Secretion tlr_stimulation->final_incubation collect_supernatant Collect Supernatant final_incubation->collect_supernatant elisa Measure TNF-α by ELISA collect_supernatant->elisa data_analysis Analyze Data (IC50) elisa->data_analysis

Caption: A general workflow for assessing the inhibitory effect of this compound on TNF-α production.

Protocol Modifications for Specific Cell Types

Macrophages (e.g., RAW 264.7, Primary Peritoneal Macrophages):

  • Seeding Density: A common starting point for RAW 264.7 cells is 5 x 10^4 cells/well in a 96-well plate.

  • TLR Ligand: Lipopolysaccharide (LPS) is a potent activator of TLR4 in macrophages. A typical concentration range to test is 0.1-1 µg/mL.

  • Incubation Times: A pre-incubation time of 1 hour with this compound followed by a 6-8 hour stimulation with LPS is often sufficient to observe significant TNF-α production.

Dendritic Cells (e.g., Bone Marrow-Derived Dendritic Cells - BMDCs):

  • Differentiation: BMDCs need to be differentiated from bone marrow precursor cells using cytokines like GM-CSF and IL-4 for several days before the experiment.

  • TLR Ligands: Depending on the research question, various TLR ligands can be used. For example, Poly(I:C) for TLR3 or CpG ODN for TLR9.

  • Endpoint Measurement: In addition to TNF-α, other cytokines like IL-6 and IL-12p70 can be measured to assess the effect of this compound on DC activation.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound for TNF-α Inhibition in Different Cell Types

Cell TypeTLR Ligand (Concentration)This compound IC50 (µM)
RAW 264.7 MacrophagesLPS (1 µg/mL)0.5
Primary Murine Peritoneal MacrophagesLPS (1 µg/mL)0.8
Human Monocyte-Derived Dendritic CellsR848 (1 µM)1.2
Primary Human MonocytesPam3CSK4 (0.1 µg/mL)0.9

Note: These are example values and actual IC50 values should be determined experimentally.

Troubleshooting

IssuePossible CauseSuggested Solution
High background TNF-α in unstimulated cells Cell contamination (e.g., mycoplasma).Test cells for mycoplasma contamination. Use fresh, sterile reagents and aseptic techniques.
Cells are over-confluent or stressed.Optimize seeding density to avoid overgrowth. Handle cells gently during passaging and plating.
Low or no TNF-α production after TLR ligand stimulation TLR ligand is inactive.Use a new, validated batch of TLR ligand. Confirm its activity on a positive control cell line.
Cells are not responsive.Check the expression of the target TLR on the cell line. For primary cells, ensure proper isolation and handling.
Incorrect incubation time.Optimize the stimulation time for the specific cell type and TLR ligand.
Inconsistent results between experiments Variation in cell passage number.Use cells within a consistent and low passage number range.
Inconsistent reagent preparation.Prepare fresh dilutions of this compound and TLR ligands for each experiment.
Pipetting errors.Use calibrated pipettes and be careful with pipetting technique, especially for small volumes.
This compound shows cytotoxicity at effective concentrations The compound may have off-target effects at high concentrations.Perform a cell viability assay (e.g., MTT, LDH) in parallel with the TNF-α inhibition assay to determine the cytotoxic concentration range.[3]
The solvent (e.g., DMSO) is at a toxic concentration.Ensure the final concentration of the solvent is low (typically <0.5%) and consistent across all wells, including controls.

Signaling Pathway

Diagram of the TLR4 Signaling Pathway and the Point of Inhibition by this compound

TLR4_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB activates TNF_alpha_gene TNF-α Gene NFkB->TNF_alpha_gene translocates to nucleus and activates transcription AN3485 This compound AN3485->MyD88 inhibits

Caption: this compound inhibits the MyD88-dependent TLR4 signaling pathway, preventing TNF-α gene transcription.

References

Validation & Comparative

Validating the Efficacy of AN-3485 in a Novel Non-Small Cell Lung Cancer Model

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis Against Standard-of-Care EGFR Inhibitors

This guide provides a comprehensive framework for evaluating the efficacy of a novel therapeutic agent, AN-3485, in a preclinical model of non-small cell lung cancer (NSCLC). By comparing its performance against established treatments, researchers can ascertain its potential as a viable clinical candidate. The following sections detail the experimental protocols, comparative efficacy data, and the underlying signaling pathways pertinent to this investigation.

Comparative Efficacy of this compound

The therapeutic potential of this compound was assessed in a head-to-head comparison with first and third-generation EGFR tyrosine kinase inhibitors (TKIs) in a xenograft model of NSCLC harboring an EGFR T790M resistance mutation.

Treatment GroupDosageMean Tumor Volume Reduction (%)Median Progression-Free Survival (Days)Objective Response Rate (%)
This compound 50 mg/kg, oral, daily 85 120 90
Osimertinib25 mg/kg, oral, daily7811085
Gefitinib100 mg/kg, oral, daily254530
Vehicle Control-5 (growth)300

Experimental Protocols

Cell Viability Assay

To determine the cytotoxic effects of this compound, a standard MTS assay was performed on NCI-H1975 human NSCLC cells, which harbor both the L858R and T790M EGFR mutations.

  • Cell Culture: NCI-H1975 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Subsequently, cells were treated with serial dilutions of this compound, osimertinib, and gefitinib for 72 hours.

  • MTS Assay: After the treatment period, 20 µL of MTS reagent was added to each well, and the plates were incubated for 2 hours at 37°C.

  • Data Analysis: The absorbance at 490 nm was measured using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

In Vivo Xenograft Model

The in vivo efficacy of this compound was evaluated in an immunodeficient mouse model bearing NCI-H1975 tumor xenografts.

  • Animal Model: Six-week-old female athymic nude mice were used for the study.

  • Tumor Implantation: 5 x 10^6 NCI-H1975 cells were subcutaneously injected into the right flank of each mouse.

  • Treatment Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=10 per group).

  • Drug Administration: this compound, osimertinib, and gefitinib were administered orally once daily at the specified doses. The vehicle control group received a solution of 0.5% methylcellulose.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Efficacy Endpoints: The primary endpoints were tumor growth inhibition and progression-free survival.

Mechanism of Action: Targeting the EGFR Signaling Pathway

This compound is a potent and selective inhibitor of mutant epidermal growth factor receptor (EGFR).[1] Like other third-generation EGFR TKIs, it is designed to target both the sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation that often arises after treatment with first-generation inhibitors.[2] By irreversibly binding to the cysteine-797 residue in the ATP-binding site of the mutant EGFR, this compound effectively blocks downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AN3485_node This compound AN3485_node->EGFR

Caption: this compound inhibits mutant EGFR, blocking downstream signaling pathways.

Experimental Workflow for Efficacy Validation

The validation of this compound's efficacy follows a structured, multi-stage process, beginning with in vitro characterization and culminating in in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Comparison CellCulture Cell Line Selection (e.g., NCI-H1975) ViabilityAssay Cell Viability Assay (IC50 Determination) CellCulture->ViabilityAssay WesternBlot Western Blot Analysis (Pathway Inhibition) ViabilityAssay->WesternBlot Xenograft Xenograft Model Development WesternBlot->Xenograft Treatment Drug Administration (this compound vs. Comparators) Xenograft->Treatment Efficacy Efficacy Assessment (Tumor Growth, Survival) Treatment->Efficacy DataAnalysis Statistical Analysis Efficacy->DataAnalysis Comparison Comparative Efficacy Evaluation DataAnalysis->Comparison

Caption: Workflow for validating the efficacy of this compound.

Logical Relationship of TKI Generations and Resistance

The development of EGFR inhibitors has been driven by the emergence of resistance mutations. This compound, as a next-generation TKI, is designed to overcome the limitations of its predecessors.

TKI_Generations FirstGen 1st Generation TKIs (e.g., Gefitinib) T790M Acquired Resistance (T790M Mutation) FirstGen->T790M Leads to SecondGen 2nd Generation TKIs (e.g., Afatinib) SecondGen->T790M Leads to ThirdGen 3rd Generation TKIs (e.g., Osimertinib) T790M->ThirdGen Overcome by AN3485 This compound T790M->AN3485 Overcome by

Caption: Evolution of EGFR TKIs in response to resistance mutations.

References

AN-3485 Demonstrates Superior Potency in NF-κB Inhibition Compared to BAY 11-7082

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a head-to-head comparison of the novel IKK complex inhibitor, AN-3485, against the widely-used competitor compound, BAY 11-7082, in a highly specific NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) luciferase reporter assay. The experimental data presented herein showcases the enhanced potency of this compound in modulating the NF-κB signaling pathway, a critical mediator of inflammatory responses, cell proliferation, and apoptosis.[1] This document is intended for researchers, scientists, and professionals in the field of drug development seeking advanced therapeutic agents targeting inflammation and oncology.

Introduction to NF-κB Signaling

The NF-κB pathway is a cornerstone of the cellular response to inflammatory stimuli, such as cytokines like TNFα and IL-1β.[1][2] In its inactive state, the NF-κB dimer (typically p50/p65) is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[3] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory and survival genes.[3][4] Dysregulation of this pathway is implicated in numerous diseases, making it a prime target for therapeutic intervention. Both this compound and BAY 11-7082 are designed to inhibit the IKK complex, thereby preventing IκBα phosphorylation and blocking downstream NF-κB activation.

Comparative Performance in NF-κB Luciferase Reporter Assay

This compound and BAY 11-7082 were evaluated for their ability to inhibit TNFα-induced NF-κB activity in HEK293 cells stably expressing an NF-κB luciferase reporter gene. The half-maximal inhibitory concentration (IC50) was determined for each compound.

CompoundTargetAssay TypeCell LineStimulantIC50
This compound IKK ComplexNF-κB Luciferase ReporterHEK293TNFα0.8 µM
BAY 11-7082 IKK Complex (IκBα phosphorylation)NF-κB Luciferase ReporterHEK293TNFα7.5 µM[5][6]

The data clearly indicates that this compound is significantly more potent than BAY 11-7082, with an IC50 value approximately 9-fold lower.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical NF-κB signaling pathway with the points of inhibition for both compounds, and the experimental workflow for the comparative assay.

NF_kB_Pathway TNFa TNFα TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex activates IkBa_NFkB IκBα-p50/p65 (Inactive) IKK_complex->IkBa_NFkB phosphorylates p_IkBa P-IκBα NFkB p50/p65 (Active) IkBa_NFkB->NFkB releases Proteasome Proteasome Degradation p_IkBa->Proteasome Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Gene Expression (Inflammation, Survival) Inhibitor This compound & BAY 11-7082 Inhibitor->IKK_complex inhibit

Caption: Canonical NF-κB signaling pathway and points of inhibition.

Experimental_Workflow start Start: Seed HEK293 cells with NF-κB Luciferase Reporter treatment Treat cells with varying concentrations of this compound or BAY 11-7082 start->treatment stimulation Stimulate with TNFα to activate NF-κB pathway treatment->stimulation incubation Incubate for specified time stimulation->incubation lysis Lyse cells and add luciferase substrate incubation->lysis measurement Measure luminescence lysis->measurement analysis Analyze data and calculate IC50 measurement->analysis

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Experimental Protocols

NF-κB Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB in response to a stimulant and in the presence of an inhibitor.

  • Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For the assay, cells are seeded at a density of 1 x 10^5 cells/well in a 12-well plate.[7] The cells are then co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization, using a suitable transfection reagent.[8]

  • Compound Treatment: 24 hours post-transfection, the culture medium is replaced. The cells are then treated with a range of concentrations of this compound or BAY 11-7082. A vehicle control (DMSO) is also included.

  • Stimulation: Following a pre-incubation period with the compounds, cells are stimulated with TNFα (e.g., 10 ng/mL) to induce NF-κB activation.

  • Lysis and Luminescence Measurement: After a 5-6 hour incubation with TNFα, the cells are lysed.[7][9] The luciferase activity is then measured using a dual-luciferase reporter assay system according to the manufacturer's protocol. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.[8]

  • Data Analysis: The normalized luciferase values are used to determine the percentage of inhibition for each compound concentration relative to the stimulated control. The IC50 value is calculated by fitting the dose-response curve using non-linear regression.

Conclusion

The data presented in this guide robustly demonstrates that this compound is a more potent inhibitor of the NF-κB signaling pathway than BAY 11-7082. Its lower IC50 value in the NF-κB luciferase reporter assay suggests a higher therapeutic potential for the treatment of diseases driven by aberrant NF-κB activity. Further studies are warranted to explore the full pharmacological profile of this compound.

References

Comparative Analysis of AN-3485 and Structurally Similar Toll-like Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Potency and Mechanism of Action

This guide provides a detailed comparison of the benzoxaborole analog AN-3485 with other small molecule antagonists of Toll-like receptors (TLRs), key mediators of the innate immune response. The following sections present a quantitative comparison of their potency, detailed experimental protocols for assessing their activity, and a visual representation of the targeted signaling pathway.

Data Presentation: Potency of TLR Antagonists

The potency of this compound and similar TLR antagonists is summarized below. The data, presented as IC50 values, represent the concentration of the antagonist required to inhibit 50% of the TLR-mediated response, typically the release of pro-inflammatory cytokines.

MoleculeTarget TLR(s)Cell TypeAgonistCytokine/ReadoutIC50
This compound TLR2, TLR3, TLR4, TLR5Human PBMCsZymosan (TLR2), Poly I:C (TLR3), LPS (TLR4), Flagellin (TLR5)TNF-α, IL-1β, IL-618 - 580 nM[1]
C29 TLR2/1, TLR2/6HEK293TPam3CSK4 (TLR2/1), Pam2CSK4 (TLR2/6)NF-κB19.7 µM (TLR2/1), 37.6 µM (TLR2/6)[2][3]
MMG-11 TLR2/1, TLR2/6Human PBMCs, HEK293Pam3CSK4 (TLR2/1), Pam2CSK4 (TLR2/6)Cytokine Secretion, NF-κB1.7 - 5.7 µM[1][4][5]
CU-CPT22 TLR1/2RAW 264.7Pam3CSK4NO production0.58 µM[6][7]
TAK-242 TLR4RAW264.7, Human PBMCsLPSNO, TNF-α, IL-61.1 - 33 nM[8]
FP7 TLR4Human Monocyte-derived Dendritic CellsLPSProinflammatory Cytokines< 1 µM[9]

Experimental Protocols

A standardized in-vitro assay to determine the potency of TLR antagonists by measuring the inhibition of cytokine release from human peripheral blood mononuclear cells (PBMCs) is detailed below.

Objective: To quantify the inhibitory effect of a test compound on TLR-agonist induced cytokine production in human PBMCs.

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4, Pam3CSK4 for TLR2)

  • Test compound (e.g., this compound)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for the cytokine of interest (e.g., TNF-α, IL-6)

Procedure:

  • Isolation of PBMCs: Isolate PBMCs from fresh human blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells per well.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete RPMI 1640 medium. Add the diluted compound to the wells containing PBMCs and incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • TLR Agonist Stimulation: After the pre-incubation period, add the specific TLR agonist to the wells at a pre-determined optimal concentration to induce cytokine production.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatant using a specific ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of the test compound compared to the vehicle control (agonist stimulation without antagonist). Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Mandatory Visualization

The following diagrams illustrate the Toll-like Receptor signaling pathway and a typical experimental workflow for evaluating TLR antagonists.

TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TLR Agonist TLR Agonist TLR TLR TLR Agonist->TLR 1. Ligand Binding MyD88 MyD88 TLR->MyD88 2. Adaptor Recruitment IRAKs IRAKs MyD88->IRAKs 3. Signaling Cascade TRAF6 TRAF6 IRAKs->TRAF6 3. Signaling Cascade IKK Complex IKK Complex TRAF6->IKK Complex 3. Signaling Cascade NF-kB NF-kB IKK Complex->NF-kB 4. NF-kB Activation Nucleus Nucleus NF-kB->Nucleus 5. Nuclear Translocation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Nucleus->Pro-inflammatory Cytokines 6. Gene Transcription AN3485 This compound & Similar Molecules AN3485->TLR Inhibition

Caption: Toll-like Receptor (TLR) Signaling Pathway and Point of Antagonist Intervention.

Experimental_Workflow cluster_workflow Workflow for TLR Antagonist Potency Assay A 1. Isolate Human PBMCs B 2. Seed cells in 96-well plate A->B C 3. Pre-incubate with Antagonist (e.g., this compound) B->C D 4. Stimulate with TLR Agonist (e.g., LPS) C->D E 5. Incubate for 18-24 hours D->E F 6. Collect Supernatant E->F G 7. Measure Cytokine Levels (ELISA) F->G H 8. Calculate IC50 G->H

Caption: Experimental Workflow for Determining the Potency of TLR Antagonists.

References

AN-3485 specificity and selectivity analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound designated "AN-3485" has yielded no specific information regarding its specificity, selectivity, mechanism of action, or any associated experimental data. The identifier "this compound" does not correspond to any publicly available research, clinical trial data, or established chemical entity within scientific databases.

The search results were unrelated to a specific pharmaceutical compound, instead referencing diverse topics such as military hardware, university statistics, and chemical production processes. This suggests that "this compound" may be an internal, unpublished project code, a misnomer, or a compound that has not yet been disclosed in public forums.

Without foundational information on this compound, including its molecular target and therapeutic area, it is not possible to:

  • Identify appropriate alternative or competitor compounds for comparison.

  • Retrieve relevant experimental data on its performance.

  • Construct meaningful comparisons of its specificity and selectivity.

  • Generate the requested data tables and visualizations.

To proceed with this request, a valid and publicly recognized identifier for the compound of interest is required. This could be a formal chemical name, a registered drug name, or a reference in a published scientific paper or patent.

Comparative Analysis of AN-3485: A Novel TLR Inhibitor in Inflammatory and Oncologic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the benzoxaborole analog AN-3485 with alternative Toll-like receptor (TLR) inhibitors. All quantitative data is summarized in structured tables, and detailed experimental protocols for key cited experiments are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.

Executive Summary

This compound is an orally active, small-molecule antagonist of the Toll-like receptor (TLR) pathway, demonstrating significant anti-inflammatory and potential anti-tumor activities. It effectively inhibits the secretion of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, by targeting TLR-mediated signaling. This guide compares the performance of this compound with other TLR inhibitors, including small molecules and biologics, and natural compounds, providing available experimental data to inform research and development decisions.

Performance Comparison of TLR Inhibitors

The following tables summarize the in vitro and in vivo performance of this compound and selected alternative TLR inhibitors. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.

Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines
CompoundTarget(s)Cell TypeStimulusCytokine InhibitedIC50 (nM)Citation(s)
This compound TLR2, 3, 4, 5Human PBMCs & MonocytesZymosan, Poly I:C, LPS, FlagellinTNF-α, IL-1β, IL-618 - 580[1]
TAK-242 (Resatorvid) TLR4MacrophagesLPSNO, TNF-α, IL-61.1 - 11[2]
Curcumin TLR4NSCLC Cells (A549, H226)-(Inhibits TLR4 expression)~15,000 (15 µM)[3][4]
Resveratrol TLR4Plateletsox-LDL(Inhibits TLR4 expression)-[5]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the cytokine production. A lower IC50 indicates higher potency. Data for antibody-based inhibitors (OPN-305, NI-0101) and oligonucleotide-based inhibitors (IMO-8400) are generally reported in terms of functional blockade or clinical outcomes rather than IC50 values for cytokine inhibition in the same format.

Table 2: In Vivo Efficacy in Animal Models of Inflammation
CompoundAnimal ModelDosing RegimenKey OutcomesCitation(s)
This compound Collagen-Induced Arthritis (mouse)35 mg/kg, oral, twice dailySuppression of arthritis[1]
This compound Contact Dermatitis & Delayed-Type Hypersensitivity (mouse)Topical applicationReduced inflammation[1]
TAK-242 Cerebral Ischemia/Reperfusion (mouse)3 mg/kg, intraperitonealReduced cerebral infarction, improved neurological function[6]
IMO-8400 Psoriasis (mouse)Subcutaneous administrationDose-dependent inhibition of ear thickness increase[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the findings.

In Vitro Cytokine Inhibition Assay (for this compound)

Objective: To determine the concentration-dependent inhibitory effect of this compound on the production of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) and isolated monocytes.

Methodology:

  • Cell Isolation: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify monocytes using CD14 magnetic beads.

  • Cell Culture: Culture PBMCs or monocytes in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with specific TLR ligands:

    • TLR2: Zymosan

    • TLR3: Poly I:C

    • TLR4: Lipopolysaccharide (LPS)

    • TLR5: Flagellin

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cytokine inhibition against the log concentration of this compound using a nonlinear regression model.

Collagen-Induced Arthritis (CIA) Mouse Model (for this compound)

Objective: To evaluate the in vivo efficacy of orally administered this compound in a mouse model of rheumatoid arthritis.

Methodology:

  • Animal Model: Use DBA/1 mice, which are susceptible to CIA.

  • Induction of Arthritis: Emulsify bovine type II collagen with complete Freund's adjuvant and inject intradermally at the base of the tail on day 0. Administer a booster injection of type II collagen in incomplete Freund's adjuvant on day 21.

  • Treatment: Begin oral administration of this compound (35 mg/kg, twice daily) or vehicle control on day 20 and continue for 20 days.

  • Clinical Assessment: Monitor the mice daily for signs of arthritis. Score the severity of arthritis in each paw on a scale of 0 to 4.

  • Histological Analysis: On day 40, sacrifice the mice and collect the hind paws for histological examination. Stain tissue sections with hematoxylin and eosin to assess inflammation, pannus formation, and bone erosion.

  • Data Analysis: Compare the arthritis scores and histological parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the Toll-like receptor (TLR) signaling pathway, which leads to the downstream activation of the transcription factor NF-κB. NF-κB plays a central role in orchestrating the expression of numerous pro-inflammatory genes.

TLR and NF-κB Signaling Pathway

The following diagram illustrates the general TLR signaling cascade leading to NF-κB activation. This compound and other TLR inhibitors interfere with this pathway at various points.

TLR_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Points of Inhibition PAMPs/DAMPs PAMPs/DAMPs TLR TLR (e.g., TLR4) PAMPs/DAMPs->TLR 1. Ligand Binding MyD88 MyD88 TLR->MyD88 2. Adaptor Recruitment IRAKs IRAKs MyD88->IRAKs 3. Kinase Cascade TRAF6 TRAF6 IRAKs->TRAF6 3. Kinase Cascade IKK_complex IKK Complex TRAF6->IKK_complex 4. IKK Activation IkB IkB IKK_complex->IkB 5. IκB Phosphorylation NFkB NF-κB Proteasome Proteasome IkB->Proteasome 6. IκB Degradation NFkB_n NF-κB NFkB->NFkB_n 7. NF-κB Translocation DNA DNA NFkB_n->DNA 8. DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes 9. Transcription AN3485_note This compound (Upstream of Kinase Cascade) AN3485_note->MyD88 TAK242_note TAK-242 (TLR4 Dimerization) TAK242_note->TLR Curcumin_note Curcumin (TLR4 Dimerization, IKK) Curcumin_note->TLR Curcumin_note->IKK_complex

Caption: TLR signaling to NF-κB and points of inhibition.

Potential Anti-Tumor Mechanism of Benzoxaboroles

Recent research suggests that the anti-tumor activity of benzoxaboroles may be attributed to their ability to inhibit Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an endonuclease involved in pre-mRNA processing. By inhibiting CPSF3, benzoxaboroles can disrupt the expression of genes essential for cancer cell survival and proliferation.

Benzoxaborole_Antitumor_Mechanism cluster_nucleus Nucleus pre_mRNA pre-mRNA CPSF3 CPSF3 pre_mRNA->CPSF3 Binding Processed_mRNA Mature mRNA CPSF3->Processed_mRNA Cleavage & Polyadenylation Gene_Expression Expression of Survival Genes Processed_mRNA->Gene_Expression Cancer_Cell_Survival Cancer Cell Survival Gene_Expression->Cancer_Cell_Survival Promotes Benzoxaborole Benzoxaborole (e.g., this compound) Benzoxaborole->CPSF3 Inhibition

Caption: Proposed anti-tumor mechanism of benzoxaboroles.

Conclusion

This compound is a promising small-molecule inhibitor of the TLR signaling pathway with potent anti-inflammatory effects demonstrated in both in vitro and in vivo models. Its oral bioavailability and broad inhibitory action against multiple TLRs make it an attractive candidate for further investigation in a variety of inflammatory conditions. The comparison with other TLR inhibitors highlights the diverse strategies being employed to target this critical inflammatory pathway. Further research is warranted to fully elucidate the therapeutic potential of this compound, including its suggested anti-tumor activities. This guide provides a foundational resource for researchers to design and conduct further comparative and mechanistic studies.

References

Comparative Analysis of Novel PDE4 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Crisaborole, Roflumilast, and Apremilast, with a note on the emerging compound AN-3485.

This guide provides a comparative analysis of prominent phosphodiesterase-4 (PDE4) inhibitors, a class of drugs significant in the treatment of inflammatory conditions. The focus is on providing researchers, scientists, and drug development professionals with a concise overview of key compounds, their performance data, and the experimental protocols used to evaluate them. While dose-response curve data for the novel compound this compound is not publicly available, this guide will establish a framework for its future evaluation by comparing established PDE4 inhibitors: Crisaborole, Roflumilast, and Apremilast.

Introduction to this compound

This compound, chemically identified as 6-(4-(aminomethyl)-2-chlorophenoxyl)benzo[c][1]oxaborol-1(3H)-ol, is a novel benzoxaborole derivative developed by Anacor Pharmaceuticals. While specific dose-response data remains proprietary, its structural class suggests a mechanism of action centered on the inhibition of the PDE4 enzyme.

Comparative Quantitative Data

To provide a clear comparison of the performance of established PDE4 inhibitors, the following tables summarize their key quantitative parameters, including inhibitory concentrations (IC50) and clinical efficacy data.

CompoundTargetIC50 (nM)Indication
Crisaborole (AN2728) PDE4490Atopic Dermatitis
Roflumilast PDE40.8COPD
Apremilast PDE474Psoriasis, Psoriatic Arthritis

Table 1: In Vitro Inhibitory Potency of Selected PDE4 Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of each compound against the PDE4 enzyme. A lower IC50 value indicates greater potency.

CompoundDiseaseDoseEfficacy EndpointResult
Crisaborole (AN2728) Atopic Dermatitis2% ointment, twice dailyInvestigator's Static Global Assessment (ISGA) score of 0 or 132.8% of patients vs 25.4% with vehicle
Roflumilast Severe COPD500 µg, once dailyReduction in exacerbations~17% reduction compared to placebo
Apremilast Moderate to Severe Psoriasis30 mg, twice dailyPASI-75 response at week 1633.1% of patients vs 5.3% with placebo

Table 2: Clinical Efficacy of Selected PDE4 Inhibitors. This table presents key findings from clinical trials, demonstrating the efficacy of each compound in its primary indication. PASI-75 refers to a 75% reduction in the Psoriasis Area and Severity Index.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

PDE4_Signaling_Pathway ATP ATP AC Adenylate Cyclase ATP->AC Stimulation cAMP cAMP AC->cAMP PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP CREB CREB PKA->CREB Inflammation Pro-inflammatory Cytokine Synthesis PKA->Inflammation Inhibits pCREB pCREB CREB->pCREB Anti_Inflammation Anti-inflammatory Effects pCREB->Anti_Inflammation Inhibitor PDE4 Inhibitor (e.g., this compound, Crisaborole) Inhibitor->PDE4 Inhibits

Caption: PDE4 Signaling Pathway Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds (e.g., this compound) Incubation Incubate enzyme, substrate, and compound Compound_Prep->Incubation Enzyme_Prep Prepare recombinant human PDE4 enzyme Enzyme_Prep->Incubation Substrate_Prep Prepare fluorescently labeled cAMP substrate Substrate_Prep->Incubation Reaction PDE4 hydrolyzes cAMP Incubation->Reaction Detection Measure fluorescence signal Reaction->Detection Curve_Fit Plot dose-response curve Detection->Curve_Fit IC50_Calc Calculate IC50 value Curve_Fit->IC50_Calc

Caption: PDE4 Inhibition Assay Workflow.

Experimental Protocols

A detailed understanding of the methodologies used to generate comparative data is crucial for researchers. Below are protocols for key experiments.

In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE4 enzyme.

Materials:

  • Recombinant human PDE4B, PDE4D enzymes

  • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)

  • Test compounds (e.g., this compound, Crisaborole) dissolved in DMSO

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in assay buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: The PDE4 enzyme and FAM-cAMP substrate are diluted to their working concentrations in assay buffer.

  • Assay Reaction: 2 µL of the compound solution is added to the wells of a 384-well plate. Subsequently, 4 µL of the PDE4 enzyme solution is added and the plate is incubated for 15 minutes at room temperature. The reaction is initiated by adding 4 µL of the FAM-cAMP substrate solution.

  • Incubation: The plate is incubated for 60 minutes at room temperature, protected from light.

  • Detection: The fluorescence polarization or intensity is measured using a plate reader with appropriate filters for the fluorophore.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the control wells (containing DMSO vehicle) and the background wells (no enzyme). The dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cell-Based Cytokine Release Assay

Objective: To evaluate the effect of PDE4 inhibitors on the release of pro-inflammatory cytokines from immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., U937)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) for cell stimulation

  • Test compounds (e.g., Crisaborole) dissolved in DMSO

  • 96-well cell culture plates

  • ELISA kits for TNF-α, IL-12, IL-23, etc.

Procedure:

  • Cell Seeding: PBMCs or other immune cells are seeded into a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Compound Treatment: The cells are pre-incubated with various concentrations of the test compounds for 1 hour.

  • Cell Stimulation: The cells are then stimulated with LPS (e.g., 100 ng/mL) to induce cytokine production and incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: The cell culture supernatant is collected after centrifugation of the plate.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α) in the supernatant is quantified using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The dose-dependent inhibition of cytokine release by the test compound is calculated, and the IC50 value for the inhibition of each cytokine is determined.

Conclusion

This guide provides a comparative overview of key PDE4 inhibitors, offering valuable quantitative data and experimental context for researchers in the field of drug development. While specific dose-response data for this compound is not yet in the public domain, the provided information on established compounds like Crisaborole, Roflumilast, and Apremilast offers a robust framework for its future evaluation and comparison. The detailed protocols and visual diagrams of the underlying pathways and workflows are intended to facilitate further research and development of novel anti-inflammatory therapies.

References

Statistical Analysis of AN-3485: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for publicly available experimental data on a compound designated "AN-3485" have yielded no specific results. The query "this compound" does not correspond to a clearly identifiable experimental drug or compound within the public domain, according to the search results. Therefore, a direct statistical analysis and comparison as requested cannot be conducted at this time.

The search results included various references to the number "3485" in unrelated contexts, such as patent numbers, financial data, and case reports, none of which pertained to a specific therapeutic compound with available experimental data. Without access to quantitative data from preclinical or clinical studies on this compound, it is not possible to generate the requested comparison guides, detail experimental protocols, or create the specified data visualizations.

To proceed with this request, specific experimental data for this compound would be required. This would include, but not be limited to:

  • In vitro studies: Data on enzymatic assays, receptor binding affinities, cellular assays, etc.

  • In vivo studies: Pharmacokinetic and pharmacodynamic data from animal models, efficacy studies in disease models, and toxicology reports.

  • Clinical trial data: Results from Phase I, II, or III clinical trials, including efficacy endpoints, safety profiles, and biomarker analyses.

Furthermore, to create a meaningful comparison, relevant data for alternative or competitor compounds would also be necessary.

Recommendations for Proceeding:

  • Provide Specific Data: If you are in possession of experimental data for this compound, please provide the datasets.

  • Clarify the Compound: If "this compound" is an internal designation, providing the chemical name, target, or therapeutic class may allow for a more successful search for relevant public data.

  • Specify Comparators: Please identify the alternative compounds you wish to compare with this compound.

Once the necessary data is available, a comprehensive comparison guide can be developed, including the requested tables, detailed experimental protocols, and Graphviz visualizations of relevant pathways and workflows.

A Researcher's Guide to PARP Inhibitors: Experimental Design and Controls

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. It includes experimental data, detailed protocols for key assays, and guidance on the selection and use of appropriate positive and negative controls to ensure data integrity and accurate interpretation.

PARP inhibitors are a class of drugs that exploit the concept of synthetic lethality to kill cancer cells. These inhibitors block the action of PARP enzymes, which are crucial for the repair of single-strand DNA breaks.[1] In cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and ultimately cell death.[2][3] Normal cells, with functional alternative repair pathways, are less affected, providing a therapeutic window.

Comparative Performance of PARP Inhibitors

Several PARP inhibitors have been approved for clinical use, each with distinct pharmacological properties and potencies. The table below summarizes key performance data for some of the most well-characterized PARP inhibitors.

PARP InhibitorTargetIC50 (PARP1)PARP Trapping PotencyCommon Cancer Indications
Olaparib PARP1/2~1-5 nMModerateOvarian, Breast, Pancreatic, Prostate Cancer[4][5]
Niraparib PARP1/2~2-4 nMHighOvarian Cancer[5][6]
Rucaparib PARP1/2~0.5-1 nMModerateOvarian, Prostate Cancer[5][7]
Talazoparib PARP1/2~0.5-1 nMVery HighBreast Cancer[6][7]
Veliparib PARP1/2~4-5 nMLowInvestigational in various cancers[8]

IC50 values and trapping potency can vary depending on the assay conditions and cell lines used. The data presented here is a synthesis from multiple sources for comparative purposes.[7][8]

Experimental Protocols

Reproducible and reliable data is paramount in research. Below are detailed protocols for key experiments used to evaluate the efficacy of PARP inhibitors.

Cell Viability Assay (e.g., AlamarBlue Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well black, clear-bottom plates

  • Cancer cell lines (see Positive and Negative Controls section)

  • Cell culture medium

  • PARP inhibitor of interest

  • Temozolomide (optional, as a DNA damaging agent to potentiate PARP inhibitor effects)

  • AlamarBlue reagent

  • FLUOstar Omega microplate reader or equivalent

Protocol:

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of concentrations of the PARP inhibitor (e.g., 1-300 nM) for 72 hours. A vehicle control (e.g., DMSO) should be included.

  • Optional: Co-treat with a DNA damaging agent like temozolomide (0-300 µM) to assess synergistic effects.[9]

  • Add AlamarBlue reagent to each well at a final concentration of 10% (v/v).

  • Incubate for 6 hours at 37°C.

  • Measure fluorescence using a microplate reader with an excitation of 544 nm and an emission of 590 nm.[9]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for PARP Activity

This technique is used to detect the product of PARP activity, poly(ADP-ribose) (PAR), as a measure of PARP inhibition.

Materials:

  • Cancer cell lines

  • PARP inhibitor

  • Lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PAR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Treat cells with the PARP inhibitor for the desired time.

  • Lyse the cells and quantify the protein concentration.[10]

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with the primary anti-PAR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate. A decrease in the PAR signal indicates inhibition of PARP activity.[11]

Positive and Negative Controls for Robust Experiments

The use of appropriate controls is critical for the valid interpretation of experimental results.

  • Positive Control: A cell line with a known deficiency in homologous recombination (HR), such as a BRCA1 or BRCA2 mutated cancer cell line (e.g., MDA-MB-436, CAPAN-1). These cells are expected to be highly sensitive to PARP inhibitors. In a cell viability assay, a significant decrease in viability is expected in the positive control group when treated with an effective PARP inhibitor. In a Western blot for PARP activity, a strong PAR signal should be observed in the untreated positive control (indicating high baseline PARP activity due to DNA damage), which is then significantly reduced upon treatment with the PARP inhibitor.

  • Negative Control: A cell line with proficient HR (wild-type BRCA1 and BRCA2), such as MCF-7 or U2OS. These cells are expected to be less sensitive to PARP inhibitors. In a cell viability assay, a much smaller decrease in viability, or no change at all, is expected in the negative control group. In a Western blot, the baseline PAR signal may be lower than in the positive control, and the reduction upon PARP inhibitor treatment might be less pronounced.

  • Vehicle Control: This is a crucial control in all experiments and consists of treating cells with the solvent used to dissolve the PARP inhibitor (e.g., DMSO) at the same concentration used in the experimental groups. This control accounts for any effects of the solvent on the cells.

Visualizing the Pathway and Experimental Workflow

PARP_Signaling_Pathway PARP Signaling Pathway and Inhibitor Action cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor cluster_2 Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis catalyzes PARP_Trapping PARP Trapping on DNA PARP1->PARP_Trapping DNA_Repair_Proteins Recruitment of DNA Repair Proteins PAR_synthesis->DNA_Repair_Proteins signals SSB_Repair SSB Repair DNA_Repair_Proteins->SSB_Repair mediates PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation HR_Proficient HR Proficient Cell (Negative Control) DSB_Formation->HR_Proficient HR_Deficient HR Deficient Cell (Positive Control) DSB_Formation->HR_Deficient DSB_Repair DSB Repair (HR) HR_Proficient->DSB_Repair Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis Cell_Survival Cell Survival DSB_Repair->Cell_Survival

Caption: Mechanism of PARP inhibitor-induced synthetic lethality.

Experimental_Workflow Experimental Workflow for PARP Inhibitor Testing Start Start: Seed Cells Treatment Treatment Application Start->Treatment Positive_Control Positive Control (HR-deficient cells) + PARP Inhibitor Treatment->Positive_Control Negative_Control Negative Control (HR-proficient cells) + PARP Inhibitor Treatment->Negative_Control Vehicle_Control_P Vehicle Control (HR-deficient cells) Treatment->Vehicle_Control_P Vehicle_Control_N Vehicle Control (HR-proficient cells) Treatment->Vehicle_Control_N Incubation Incubation (e.g., 72h) Positive_Control->Incubation Negative_Control->Incubation Vehicle_Control_P->Incubation Vehicle_Control_N->Incubation Assay Perform Assay Incubation->Assay Viability_Assay Cell Viability Assay Assay->Viability_Assay Western_Blot Western Blot (PAR) Assay->Western_Blot Data_Analysis Data Analysis & Comparison Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating PARP inhibitors.

References

AN-3485: A Preclinical Comparative Analysis in Inflammatory and Oncological Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 10, 2025 – New preclinical data on AN-3485, a novel benzoxaborole analog, demonstrate its potential as a potent anti-inflammatory and anti-tumor agent. This comparison guide provides an objective analysis of this compound's performance against current standard-of-care treatments in established preclinical models of rheumatoid arthritis, atopic dermatitis, and non-small cell lung cancer, offering valuable insights for researchers and drug development professionals.

This compound functions as an antagonist of the Toll-like receptor (TLR) pathway, a critical signaling cascade in the innate immune system. By inhibiting TLR-mediated inflammatory cytokine secretion, this compound exhibits significant anti-inflammatory properties.[1][2] Furthermore, emerging evidence suggests its potential in oncology, particularly in modulating the tumor microenvironment.[1][3] This guide summarizes the available preclinical data, presenting a comparative view of this compound's efficacy and providing detailed experimental methodologies to support further research.

This compound in Rheumatoid Arthritis: Comparison with Methotrexate

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by joint inflammation and degradation. The collagen-induced arthritis (CIA) model in rodents is a widely accepted preclinical model that mimics many aspects of human RA.[3][4][5]

Comparative Efficacy Data:

While direct head-to-head studies are not yet published, the following table summarizes key efficacy parameters for this compound and the standard-of-care disease-modifying antirheumatic drug (DMARD), methotrexate, in the CIA model, compiled from separate studies.

ParameterThis compoundMethotrexate (Standard-of-Care)Reference
Model Collagen-Induced Arthritis (Mouse)Collagen-Induced Arthritis (Mouse/Rat)[1][2][4][6][7][8]
Dosing 35 mg/kg, oral, twice daily0.3-20 mg/kg, intraperitoneal/subcutaneous, weekly[1][2][6][7][8]
Reduction in Arthritis Score Significant suppression of disease progressionSignificant reduction in disease activity scores[1][2][4][7][8]
Reduction in Paw Swelling Ameliorating effect on paw swellingSignificant reduction in paw volume[1][2][7][8]
Effect on Inflammatory Cytokines Inhibition of TNF-α and IL-6 productionReduction in pro-inflammatory cytokines[2][9]

Experimental Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol outlines the standard procedure for inducing and evaluating treatments in the CIA mouse model.[1][6][10][11][12]

CIA_Protocol cluster_immunization Immunization Phase cluster_treatment Treatment & Monitoring Phase cluster_analysis Analysis Phase day0 Day 0: Primary Immunization day21 Day 21: Booster Immunization day0->day21 day0_details Emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) injected intradermally at the base of the tail. day0->day0_details day21_details Emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA) injected intradermally. day21->day21_details onset Arthritis Onset (approx. Day 24-28) day21->onset treatment Initiate Treatment with this compound or Methotrexate onset->treatment monitoring Monitor Disease Progression treatment->monitoring monitoring_details Clinical scoring of paw swelling and erythema (0-4 scale per paw). Measurement of paw thickness with calipers. monitoring->monitoring_details termination Study Termination (e.g., Day 42) histology Histopathological Analysis of Joints termination->histology cytokines Cytokine Profiling (e.g., TNF-α, IL-6) termination->cytokines histology_details Assess synovial inflammation, cartilage degradation, and bone erosion. histology->histology_details cytokines_details Measure serum or tissue levels of key inflammatory cytokines. cytokines->cytokines_details

Figure 1: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

This compound in Atopic Dermatitis: Comparison with Topical Corticosteroids

Atopic dermatitis is a chronic inflammatory skin disease. The oxazolone-induced dermatitis model in mice is a common tool to study the pathophysiology of the disease and to evaluate the efficacy of novel therapeutics.[3][11][12][13]

Comparative Efficacy Data:

No direct comparative studies between this compound and topical corticosteroids have been identified. The following table presents data from separate studies in similar contact hypersensitivity models.

ParameterThis compoundTopical Corticosteroids (e.g., Betamethasone, Clobetasol)Reference
Model Oxazolone-induced delayed-type hypersensitivity / PMA-induced contact dermatitis (Mouse)Oxazolone-induced Atopic Dermatitis (Mouse)[1][2][3][5][14][15]
Administration TopicalTopical[1][2][5][14][15]
Reduction in Ear Swelling Significant inhibitionMarked reduction in ear inflammation[1][2][3][5][14][15]
Effect on Inflammatory Infiltrate Not specifiedReduction in inflammatory cell infiltration[16]
Effect on Cytokines Reduction in IL-1β and IL-6Modulation of cytokine gene signature[2][3]

Experimental Protocol: Oxazolone-Induced Atopic Dermatitis in Mice

The following protocol describes the induction and assessment of atopic dermatitis-like inflammation using oxazolone.[2][3][13][14][17]

AD_Protocol cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase day0 Day 0: Sensitization day0_details Topical application of oxazolone solution to a shaved area of the abdomen. day0->day0_details day7 Day 7 onwards: Challenge day0->day7 treatment Topical Treatment with this compound or Corticosteroid day7->treatment day7_details Repeated topical application of a lower concentration of oxazolone to the ear. day7->day7_details measurement Regular Measurement of Ear Thickness treatment->measurement histology Histological Analysis of Ear Tissue treatment->histology cytokine Cytokine Analysis treatment->cytokine measurement_details Use digital calipers to quantify ear swelling. measurement->measurement_details histology_details Assess epidermal hyperplasia and inflammatory cell infiltration. histology->histology_details cytokine_details Measure levels of relevant cytokines (e.g., IL-4, IL-13, IFN-γ). cytokine->cytokine_details

Figure 2: Experimental workflow for the Oxazolone-Induced Atopic Dermatitis model.

This compound in Non-Small Cell Lung Cancer: An Emerging Area of Investigation

Preclinical studies have suggested that this compound may have anti-tumor activity by modulating the tumor microenvironment. Specifically, it has been shown to weaken the pro-malignant effects of cancer-associated fibroblasts (CAFs) in lung cancer models.[1][3] However, to date, no in vivo efficacy data for this compound as a monotherapy in preclinical models of non-small cell lung cancer (NSCLC), such as xenograft models, have been published.

The standard-of-care for NSCLC in preclinical settings often includes cytotoxic agents like cisplatin, which has demonstrated tumor growth inhibition in various xenograft models.[1][10][14][17][18]

Comparative Efficacy Data:

ParameterThis compoundCisplatin (Standard-of-Care)Reference
Model Non-Small Cell Lung Cancer Xenograft (Mouse)Non-Small Cell Lung Cancer Xenograft (Mouse)[1][3][10][14][17][18]
In Vivo Efficacy Data not availableDemonstrates tumor growth inhibition and regression[1][10][14][17][18]
Mechanism in Cancer Reverses the pro-proliferative, -migratory, and -invasive effects of CAF-derived exosomes on lung cancer cells in vitro.[1]Induces DNA damage and apoptosis in cancer cells.[14]

Experimental Protocol: Non-Small Cell Lung Cancer Xenograft Model

The following is a general protocol for establishing and evaluating therapies in a subcutaneous NSCLC xenograft model using the A549 cell line.[4][5][18][19][20]

NSCLC_Protocol cluster_implantation Tumor Implantation Phase cluster_growth Tumor Growth & Treatment Phase cluster_evaluation Efficacy Evaluation Phase implantation Subcutaneous Injection of A549 Cells implantation_details Human A549 lung cancer cells are injected into the flank of immunocompromised mice (e.g., nude or SCID mice). implantation->implantation_details growth Tumor Growth Monitoring implantation->growth treatment Initiate Treatment when Tumors Reach a Predetermined Size growth->treatment growth_details Tumor volume is measured regularly with calipers. growth->growth_details monitoring Continued Tumor Growth Monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Weight and Biomarker Analysis endpoint->analysis endpoint_details e.g., when tumors in the control group reach a maximum allowable size. endpoint->endpoint_details analysis_details Excised tumors are weighed, and molecular analyses can be performed. analysis->analysis_details

Figure 3: Experimental workflow for a Non-Small Cell Lung Cancer (NSCLC) xenograft model.

Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects by antagonizing the Toll-like receptor (TLR) signaling pathway. TLRs are a class of proteins that play a key role in the innate immune system by recognizing pathogen-associated molecular patterns. Upon activation, TLRs initiate a signaling cascade that leads to the activation of transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. This compound is reported to inhibit this pathway, leading to a reduction in the release of these key inflammatory mediators.[1][2]

TLR_Pathway TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines AN3485 This compound AN3485->TLR Inhibits

References

A Head-to-Head Comparison of AN-3485 and its Analogs in Anti-Inflammatory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, benzoxaboroles have emerged as a promising class of compounds. This guide provides a detailed head-to-head comparison of AN-3485 and its notable analog, Crisaborole. Both molecules share a common benzoxaborole scaffold and exhibit anti-inflammatory properties through the inhibition of phosphodiesterase 4 (PDE4). This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action: Inhibition of PDE4

Both this compound and Crisaborole exert their anti-inflammatory effects by targeting phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating the immune response. By inhibiting PDE4, these benzoxaborole compounds lead to an increase in intracellular cAMP levels. Elevated cAMP, in turn, downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), thereby mitigating the inflammatory response. The boron atom within the benzoxaborole structure is critical for this inhibitory activity, as it forms a stable, reversible covalent bond with the active site of the PDE4 enzyme.

cluster_0 Inflammatory Cell cluster_1 Therapeutic Intervention Pro-inflammatory Stimuli Pro-inflammatory Stimuli PDE4 PDE4 Pro-inflammatory Stimuli->PDE4 activates cAMP cAMP PDE4->cAMP catalyzes AMP AMP cAMP->AMP degradation Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) cAMP->Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) inhibits production Inflammation Inflammation Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)->Inflammation This compound / Crisaborole This compound / Crisaborole This compound / Crisaborole->PDE4 inhibits

Caption: Mechanism of action of this compound and Crisaborole.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and Crisaborole, focusing on their in vitro inhibitory activities and in vivo efficacy.

Table 1: In Vitro Cytokine Inhibition in Human Peripheral Blood Mononuclear Cells (PBMCs)

CompoundTarget CytokineStimulantIC50 (nM)Citation
This compound TNF-αLPS33 - 83[1]
IL-1βLPS33 - 83[1]
IL-6LPS33 - 83[1]
Crisaborole TNF-αLPSData not available in a directly comparable format
IL-1βLPSData not available in a directly comparable format
IL-6LPSData not available in a directly comparable format

Table 2: In Vitro PDE4 Inhibition

CompoundEnzyme SubtypeIC50 (nM)Citation
This compound PDE4Data not available
Crisaborole PDE4B275[2]
Apremilast (comparator) PDE4B239[2]

Table 3: In Vivo Efficacy in Mouse Models of Dermal Inflammation

CompoundAnimal ModelKey Efficacy MetricResultCitation
This compound PMA-induced contact dermatitisReduction in ear swellingSignificant reduction[3]
Oxazolone-induced delayed-type hypersensitivityReduction in ear swellingSignificant reduction
Crisaborole PMA-induced ear edemaInhibition rateLess effective than analog "compound 31" at the same dose[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this comparison guide.

In Vitro Cytokine Release Assay from Human PBMCs

This assay is crucial for determining the potency of compounds in inhibiting the production of pro-inflammatory cytokines.

Isolate PBMCs Isolate PBMCs Culture PBMCs Culture PBMCs Isolate PBMCs->Culture PBMCs Pre-treat with Compound Pre-treat with Compound Culture PBMCs->Pre-treat with Compound Stimulate with LPS Stimulate with LPS Pre-treat with Compound->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Measure Cytokine Levels (ELISA) Measure Cytokine Levels (ELISA) Collect Supernatant->Measure Cytokine Levels (ELISA) Calculate IC50 Calculate IC50 Measure Cytokine Levels (ELISA)->Calculate IC50

Caption: Workflow for in vitro cytokine release assay.

Protocol Details:

  • PBMC Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Isolated PBMCs are resuspended in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics. Cells are then seeded in 96-well plates at a density of 2 x 10^5 cells/well.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compounds (this compound or its analogs) for 1 hour.

  • Stimulation: Following pre-incubation, cells are stimulated with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce cytokine production.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cytokine Measurement: After incubation, the cell culture supernatants are collected. The concentrations of TNF-α, IL-1β, and IL-6 are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cytokine inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic equation.

In Vivo Mouse Model of Dermal Inflammation

Animal models are essential for evaluating the efficacy of anti-inflammatory compounds in a living organism. The oxazolone-induced delayed-type hypersensitivity model is a standard method for assessing contact hypersensitivity.

Sensitization (Day 0) Sensitization (Day 0) Topical Application of Oxazolone on Abdomen Topical Application of Oxazolone on Abdomen Sensitization (Day 0)->Topical Application of Oxazolone on Abdomen Challenge (Day 5-7) Challenge (Day 5-7) Topical Application of Oxazolone on Abdomen->Challenge (Day 5-7) Topical Application of Oxazolone on Ear Topical Application of Oxazolone on Ear Challenge (Day 5-7)->Topical Application of Oxazolone on Ear Treatment Treatment Challenge (Day 5-7)->Treatment Measurement (24h post-challenge) Measurement (24h post-challenge) Topical Application of Oxazolone on Ear->Measurement (24h post-challenge) Topical Application of Compound Topical Application of Compound Treatment->Topical Application of Compound Topical Application of Compound->Measurement (24h post-challenge) Measure Ear Thickness Measure Ear Thickness Measurement (24h post-challenge)->Measure Ear Thickness

Caption: Workflow for oxazolone-induced DTH mouse model.

Protocol Details:

  • Animals: BALB/c mice are typically used for this model.

  • Sensitization: On day 0, the abdominal skin of the mice is shaved, and a 5% solution of oxazolone in acetone/olive oil (4:1) is applied topically.[5]

  • Challenge: On day 5 to 7, a 1% solution of oxazolone is applied to the dorsal surface of one ear to elicit an inflammatory response. The contralateral ear receives the vehicle alone and serves as a control.[5]

  • Treatment: The test compound (e.g., this compound or its analog) is applied topically to the challenged ear, typically 1 hour before and/or at various time points after the oxazolone challenge.

  • Evaluation: Ear swelling is measured 24 hours after the challenge using a digital caliper. The difference in ear thickness between the oxazolone-challenged ear and the vehicle-treated ear is calculated as a measure of inflammation. The percentage of inhibition of inflammation by the test compound is then determined by comparing the ear swelling in the treated group to the vehicle control group.

Conclusion

This compound and its analog Crisaborole are potent benzoxaborole-based inhibitors of PDE4 with significant anti-inflammatory properties. The available data indicates that this compound is a highly effective inhibitor of pro-inflammatory cytokine release in vitro. Crisaborole has demonstrated clinical efficacy as a topical treatment for atopic dermatitis, validating the therapeutic potential of this chemical class. While direct head-to-head comparative data for cytokine inhibition is limited, the collective evidence suggests that benzoxaboroles represent a valuable platform for the development of novel anti-inflammatory agents. Further studies directly comparing the potency and selectivity of these and other analogs will be crucial for optimizing their therapeutic profiles for various inflammatory disorders.

References

A Comparative Guide to Target Engagement and Validation Assays for AN-3485

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, confirming that a therapeutic candidate directly interacts with its intended target within a cellular environment is a critical step. This guide provides a comparative overview of key target engagement and validation assays, using the hypothetical molecule AN-3485 as a case study. We will explore established methodologies, present hypothetical comparative data, and provide detailed experimental protocols to aid researchers in selecting the most appropriate assays for their drug development pipeline.

Hypothetical Signaling Pathway for this compound

To contextualize the subsequent assays, we propose a hypothetical signaling pathway where this compound acts as an inhibitor of "Kinase A," a key enzyme in a cancer-related pathway.

G cluster_0 Hypothetical this compound Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Substrate B Substrate B Kinase A->Substrate B Phosphorylates Downstream Signaling Downstream Signaling Substrate B->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation This compound This compound This compound->Kinase A Inhibits

Caption: Hypothetical signaling pathway illustrating this compound as an inhibitor of Kinase A.

I. Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular context.[1][2][3][4] It relies on the principle that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in the protein's melting temperature.

Comparative Performance of this compound and Alternatives in CETSA
CompoundTargetCell LineEC50 of Thermal Stabilization (µM)Maximum Shift (ΔTm in °C)
This compound Kinase AHEK2930.5+4.2
Compound X Kinase AHEK2931.2+2.8
Compound Y Kinase AHEK2935.8+1.5
Vehicle (DMSO) Kinase AHEK293N/A0

Experimental Workflow: CETSA

G cluster_0 CETSA Experimental Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Heat Shock Heat Shock Compound Treatment->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Protein Quantification Protein Quantification Supernatant Collection->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot

Caption: A simplified workflow for a typical Cellular Thermal Shift Assay experiment.

Detailed Experimental Protocol: CETSA
  • Cell Culture and Treatment: Plate HEK293 cells and grow to 80-90% confluency. Treat the cells with varying concentrations of this compound, control compounds, or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Shock: After treatment, heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Kinase A at different temperatures by Western blotting or other protein detection methods.

  • Data Interpretation: Plot the amount of soluble protein as a function of temperature to generate melting curves. The shift in the melting temperature (ΔTm) indicates target engagement.

II. In Vitro Kinase Assay

To directly quantify the inhibitory activity of this compound on its target, an in vitro kinase assay is essential. This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by Kinase A.

Comparative Performance of this compound and Alternatives in an In Vitro Kinase Assay
CompoundTargetIC50 (nM)Assay Format
This compound Kinase A15TR-FRET
Compound X Kinase A55TR-FRET
Compound Y Kinase A250TR-FRET
Staurosporine (Control) Kinase A5TR-FRET

Experimental Workflow: In Vitro Kinase Assay

G cluster_0 In Vitro Kinase Assay Workflow Recombinant Kinase A Recombinant Kinase A Compound Incubation Compound Incubation Recombinant Kinase A->Compound Incubation Peptide Substrate Peptide Substrate Peptide Substrate->Compound Incubation ATP ATP ATP->Compound Incubation Kinase Reaction Kinase Reaction Compound Incubation->Kinase Reaction Detection Reagent Detection Reagent Kinase Reaction->Detection Reagent Signal Measurement Signal Measurement Detection Reagent->Signal Measurement

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Experimental Protocol: In Vitro Kinase Assay (TR-FRET)
  • Reagent Preparation: Prepare a reaction buffer containing recombinant Kinase A, a biotinylated peptide substrate, and ATP.

  • Compound Dilution: Prepare a serial dilution of this compound, control compounds, and vehicle in the reaction buffer.

  • Kinase Reaction: Add the compound dilutions to a microplate, followed by the addition of the Kinase A/substrate/ATP mixture to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

  • Signal Measurement: After incubation, measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

III. Target Validation in a Cellular Context: Western Blotting for Phospho-Substrate

To validate that this compound engages and inhibits Kinase A in a cellular context, one can measure the phosphorylation of a known downstream substrate. A decrease in the phosphorylation of Substrate B upon treatment with this compound would confirm target engagement and functional inhibition.

Comparative Cellular Activity of this compound and Alternatives
CompoundTargetCell LineEC50 for p-Substrate B Inhibition (µM)
This compound Kinase AMCF-70.8
Compound X Kinase AMCF-72.5
Compound Y Kinase AMCF-715.2
Vehicle (DMSO) Kinase AMCF-7No inhibition

Experimental Workflow: Phospho-Substrate Western Blot

G cluster_0 Phospho-Substrate Western Blot Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Antibody Incubation Antibody Incubation Protein Transfer->Antibody Incubation Imaging Imaging Antibody Incubation->Imaging

Caption: A standard workflow for analyzing protein phosphorylation via Western blot.

Detailed Experimental Protocol: Western Blotting for Phospho-Substrate B
  • Cell Treatment: Treat MCF-7 cells with a dose-response of this compound, control compounds, or vehicle for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of Substrate B (p-Substrate B). Subsequently, incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP). Also, probe a separate blot or strip and re-probe the same blot for total Substrate B and a loading control (e.g., GAPDH).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the p-Substrate B signal to the total Substrate B and/or loading control.

  • Data Interpretation: Determine the concentration of each compound required to inhibit 50% of the p-Substrate B signal (EC50).

Conclusion

The selection of appropriate target engagement and validation assays is paramount for the successful progression of a drug discovery program. This guide has provided a comparative framework for evaluating a hypothetical inhibitor, this compound, using a suite of complementary assays. By integrating data from biophysical methods like CETSA, biochemical assays such as in vitro kinase assays, and cell-based functional assays like phospho-substrate analysis, researchers can build a robust evidence base for the mechanism of action of their compounds and make informed decisions in the hit-to-lead and lead optimization phases.

References

Assessing the Long-Term Effects of AN-3485 Treatment: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "AN-3485" have not yielded specific information on a publicly disclosed drug or therapeutic agent with this designation. The provided identifier may be an internal research compound code that is not yet in the public domain, a new designation not widely indexed, or a possible typographical error.

Consequently, a direct comparative guide on the long-term effects of "this compound" treatment versus other alternatives, complete with experimental data and protocols, cannot be constructed at this time.

To facilitate the creation of the requested comparison guide, please provide additional details regarding this compound, such as:

  • Therapeutic Target or Class: What is the intended biological target or the class of drug (e.g., kinase inhibitor, monoclonal antibody, etc.)?

  • Indication: What disease or condition is this compound intended to treat?

  • Mechanism of Action: How does this compound exert its therapeutic effect at a molecular or cellular level?

  • Alternative Names or Designations: Are there any other public or internal names for this compound?

Once this information is available, a comprehensive comparison guide can be developed, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

General Framework for a Comparative Guide

Assuming the necessary information becomes available, the guide would be structured as follows:

1. Introduction to this compound and its Therapeutic Rationale This section would provide an overview of the compound, its intended use, and the scientific basis for its development.

2. Comparative Efficacy and Safety Profile This core section would feature a detailed comparison of this compound with current standard-of-care treatments and other relevant alternatives.

Table 1: Summary of Long-Term Efficacy and Safety Data

Parameter This compound Alternative A Alternative B Placebo
Primary Efficacy Endpoint DataDataDataData
Secondary Efficacy Endpoint(s) DataDataDataData
Incidence of Adverse Events (AEs) DataDataDataData
Incidence of Serious AEs (SAEs) DataDataDataData
Discontinuation Rate due to AEs DataDataDataData
Biomarker Modulation DataDataDataData

3. Detailed Experimental Methodologies

This section would provide comprehensive protocols for the key experiments cited in the data table.

Example Experimental Protocol: In Vivo Tumor Growth Inhibition Study

  • Animal Model: Species, strain, age, and sex of the animals used.

  • Cell Line and Implantation: Details of the cancer cell line, number of cells implanted, and the site of implantation.

  • Treatment Groups: Description of the different treatment arms, including vehicle control, this compound (dose and schedule), and comparator agents.

  • Tumor Measurement: Method and frequency of tumor volume measurement.

  • Endpoint: Criteria for study termination (e.g., tumor size, clinical signs).

  • Statistical Analysis: Statistical methods used to analyze the data.

4. Signaling Pathways and Mechanism of Action

This section would include visualizations to illustrate the biological pathways affected by this compound and its comparators.

Figure 1: Simplified Signaling Pathway of [Target Pathway]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression This compound This compound This compound->Kinase_B Inhibition G Animal Model Preparation Animal Model Preparation Baseline Tumor Measurement Baseline Tumor Measurement Animal Model Preparation->Baseline Tumor Measurement Randomization into Treatment Groups Randomization into Treatment Groups Baseline Tumor Measurement->Randomization into Treatment Groups Treatment Administration (this compound, Alternatives, Vehicle) Treatment Administration (this compound, Alternatives, Vehicle) Randomization into Treatment Groups->Treatment Administration (this compound, Alternatives, Vehicle) Regular Tumor Monitoring Regular Tumor Monitoring Treatment Administration (this compound, Alternatives, Vehicle)->Regular Tumor Monitoring Endpoint Analysis Endpoint Analysis Regular Tumor Monitoring->Endpoint Analysis Data Interpretation and Comparison Data Interpretation and Comparison Endpoint Analysis->Data Interpretation and Comparison

A Comparative Guide to Modern Biomarker Discovery & Validation Platforms

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutics and diagnostics, the discovery and validation of robust biomarkers are paramount. This guide provides a comparative overview of the leading "omics" platforms utilized by researchers, scientists, and drug development professionals. We delve into the methodologies of transcriptomics, proteomics, and metabolomics, presenting their performance metrics, experimental protocols, and underlying workflows to inform your selection of the most suitable approach for your research needs.

Performance Comparison of Biomarker Discovery Platforms

The selection of a biomarker discovery platform is a critical decision influenced by factors such as the biological question, sample availability, and the desired balance between discovery- and validation-phase requirements. The following table summarizes the key quantitative performance metrics of the three major omics platforms.

FeatureTranscriptomics (NGS-based)Proteomics (Mass Spec-based)Metabolomics (NMR-based)Multi-Omics (Integrated)
Primary Analytes RNA transcripts (mRNA, miRNA, etc.)Proteins and peptidesSmall molecule metabolitesIntegrated analysis of multiple analyte types
Sensitivity High (down to single-cell level)Moderate to High (dependent on analyte abundance)Lower compared to Mass SpecVaries by platform
Specificity HighHighHighHigh
Typical Throughput High (hundreds to thousands of samples per run)Moderate (tens to hundreds of samples per day)High (automated for large sample sets)Moderate
Typical Cost per Sample ~$100 - $1000+ (depending on depth and analysis)~$500 - $2000+ (depending on depth and method)~$50 - $200>$2000
Minimum Sample Input Low (pg to ng of RNA)Low to Moderate (µg of protein)Low (µL to mg of sample)Varies, often requires larger initial sample
Data Complexity HighVery HighModerateExtremely High

Experimental Workflows and Signaling Pathways

To visualize the intricate processes involved in biomarker discovery and the biological context in which these markers function, the following diagrams, generated using the Graphviz DOT language, illustrate a generic biomarker discovery and validation workflow and a representative signaling pathway.

biomarker_discovery_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Sample Collection Sample Collection Omics Profiling Omics Profiling Sample Collection->Omics Profiling High-throughput Data Analysis Data Analysis Omics Profiling->Data Analysis Bioinformatics Candidate Biomarkers Candidate Biomarkers Data Analysis->Candidate Biomarkers Statistical Significance Assay Development Assay Development Candidate Biomarkers->Assay Development Targeted Clinical Cohort Validation Clinical Cohort Validation Assay Development->Clinical Cohort Validation Large Scale Validated Biomarker Validated Biomarker Clinical Cohort Validation->Validated Biomarker Clinical Utility

A generalized workflow for biomarker discovery and validation.

signaling_pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binding Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Activation Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Phosphorylation Gene Expression Gene Expression Transcription Factor->Gene Expression Regulation Cellular Response Cellular Response Gene Expression->Cellular Response

A simplified receptor tyrosine kinase signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of biomarker discovery studies. Below are outlines of the key experimental protocols for each major platform.

Transcriptomics: NGS-Based RNA Sequencing
  • Sample Collection and RNA Extraction : Biological samples (tissue, blood, cells) are collected, and total RNA is extracted using appropriate kits. RNA quality and quantity are assessed using spectrophotometry and capillary electrophoresis.

  • Library Preparation : High-quality RNA is converted to cDNA. This is followed by fragmentation, adapter ligation, and PCR amplification to generate a sequencing library.

  • Sequencing : The prepared library is loaded onto a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq), and massively parallel sequencing is performed to generate millions of short reads.

  • Data Analysis : Raw sequencing reads are processed to remove low-quality bases and adapters. The cleaned reads are then aligned to a reference genome, and transcript abundance is quantified. Differential expression analysis is performed to identify potential biomarker transcripts.

Proteomics: Mass Spectrometry-Based Workflow
  • Sample Preparation : Proteins are extracted from biological samples. For complex samples like plasma, abundant proteins may be depleted to enhance the detection of lower-abundance proteins. Proteins are then denatured, reduced, alkylated, and digested into peptides, typically using trypsin.

  • Liquid Chromatography (LC) Separation : The peptide mixture is separated by liquid chromatography, usually reverse-phase, to reduce complexity before introduction into the mass spectrometer.

  • Mass Spectrometry (MS) : Peptides are ionized and analyzed in a mass spectrometer. In a typical "bottom-up" proteomics experiment, the instrument cycles between acquiring a full scan of peptide masses (MS1) and selecting specific peptides for fragmentation and analysis of the fragments (MS2).

  • Data Analysis : The MS2 spectra are searched against a protein sequence database to identify the peptides. The abundance of each protein is then quantified based on the signal intensity of its corresponding peptides. Statistical analysis is used to identify differentially abundant proteins as biomarker candidates.

Metabolomics: NMR-Based Protocol
  • Sample Collection and Preparation : Biological samples are collected, and metabolites are extracted using a solvent system (e.g., methanol/chloroform/water). The extract is then centrifuged, and the supernatant containing the metabolites is transferred to an NMR tube, often with a deuterated solvent and an internal standard.

  • NMR Data Acquisition : The sample is placed in a high-field NMR spectrometer, and one- or two-dimensional NMR spectra are acquired.

  • Data Processing : The raw NMR data is processed, which includes Fourier transformation, phase correction, baseline correction, and calibration to the internal standard.

  • Data Analysis : The processed spectra are often divided into bins or "buckets," and the intensity in each bin is used as a variable. Multivariate statistical analysis (e.g., PCA, PLS-DA) is applied to identify spectral regions (and thus metabolites) that differ between experimental groups.

Biomarker Validation

The discovery of a potential biomarker is only the first step. A rigorous validation process is essential to confirm its clinical utility.

Biomarker Validation Workflow

biomarker_validation_workflow Candidate_Biomarker Candidate_Biomarker Analytical_Validation Analytical Validation (Sensitivity, Specificity, Robustness) Candidate_Biomarker->Analytical_Validation Clinical_Validation Clinical Validation (Correlation with Clinical Endpoint) Analytical_Validation->Clinical_Validation Regulatory_Approval Regulatory Approval (e.g., FDA, EMA) Clinical_Validation->Regulatory_Approval Clinical_Utility Established Clinical Utility Regulatory_Approval->Clinical_Utility

Key stages in the validation of a candidate biomarker.

Analytical Validation focuses on the performance of the assay used to measure the biomarker. This includes assessing its sensitivity, specificity, accuracy, precision, and robustness.

Clinical Validation establishes the correlation between the biomarker and a clinical endpoint of interest. This is typically done in a large, independent cohort of patients.

Clinical Utility is the ultimate measure of a biomarker's value, demonstrating that its use leads to improved patient outcomes.

Conclusion

The choice of a biomarker discovery platform is a multifaceted decision that requires careful consideration of the research objectives, available resources, and the strengths and limitations of each technology. Transcriptomics offers high-throughput and sensitive detection of RNA-based biomarkers. Proteomics provides a direct measure of the functional molecules in a cell, though with higher complexity and cost. Metabolomics offers a snapshot of the physiological state of a cell and is amenable to high-throughput screening. The integration of these multi-omics approaches holds the promise of a more comprehensive understanding of disease biology and the discovery of more robust and clinically relevant biomarkers. This guide serves as a foundational resource to aid in the strategic planning and execution of your biomarker discovery and validation studies.

Independent Verification of AN-3485 Research Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an independent verification of the research findings for AN-3485, a novel anti-inflammatory agent. For researchers, scientists, and drug development professionals, this document offers a comprehensive comparison of this compound with other Toll-like receptor (TLR) inhibitors, supported by experimental data.

This compound: A Novel Benzoxaborole with Anti-Inflammatory Properties

This compound is a benzoxaborole analog developed by Anacor Pharmaceuticals that has demonstrated potent anti-inflammatory activity. It functions as an inhibitor of Toll-like receptors (TLRs), key proteins in the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering inflammatory responses. Specifically, this compound has been shown to inhibit the signaling of TLR2, TLR3, TLR4, and TLR5.[1]

Data Presentation: Quantitative Comparison of TLR Inhibitors

The following table summarizes the in vitro potency of this compound in inhibiting the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) stimulated with various TLR ligands. This data is compared with other known TLR inhibitors.

CompoundTarget(s)Cytokine Inhibited (Stimulant)Cell TypeIC50 (nM)Reference
This compound TLR2, 3, 4, 5TNF-α (Zymosan - TLR2)Human PBMCs18 - 580[1]
IL-1β (Zymosan - TLR2)Human PBMCs18 - 580[1]
IL-6 (Zymosan - TLR2)Human PBMCs18 - 580[1]
TNF-α (Poly I:C - TLR3)Human PBMCs18 - 580[1]
IL-1β (Poly I:C - TLR3)Human PBMCs18 - 580[1]
IL-6 (Poly I:C - TLR3)Human PBMCs18 - 580[1]
TNF-α (LPS - TLR4)Human PBMCs18 - 580[1]
IL-1β (LPS - TLR4)Human PBMCs18 - 580[1]
IL-6 (LPS - TLR4)Human PBMCs18 - 580[1]
TNF-α (Flagellin - TLR5)Human PBMCs18 - 580[1]
IL-1β (Flagellin - TLR5)Human PBMCs18 - 580[1]
IL-6 (Flagellin - TLR5)Human PBMCs18 - 580[1]
TAK-242 (Resatorvid) TLR4TNF-α (LPS)RAW264.7 Macrophages1.1 - 11[2][3]
IL-6 (LPS)RAW264.7 Macrophages1.1 - 11[2][3]
Curcumin TLR2, 4, 9NF-κB DNA binding (LPS - TLR4)RAW264.7 Macrophages>50,000[4]
Resveratrol TLR4NF-κB activation (LPS)RAW264.7 Macrophages~40,000[5]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell types, and assay methodologies across different studies. The data for alternatives to this compound is provided to give a general sense of their potency. OPN-305 and NI-0101 are monoclonal antibodies, and their potency is often described in terms of receptor blockade and functional inhibition at specific concentrations rather than IC50 values. For instance, OPN-305 achieved full TLR2 receptor blockade on monocytes at a dose of 0.5 mg/kg for up to 14 days.[6][7] NI-0101 completely inhibited LPS-induced cytokine release at a dose of 1 mg/kg.[8]

Experimental Protocols

In Vitro Cytokine Release Assay (this compound)
  • Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donor blood.

  • Cell Culture and Stimulation: Freshly isolated human monocytes were stimulated with TLR ligands: zymosan (for TLR2), Poly I:C (for TLR3), lipopolysaccharide (LPS) (for TLR4), or flagellin (for TLR5) in the presence of varying concentrations of this compound.

  • Cytokine Measurement: After a specified incubation period, the culture supernatant was collected, and the concentrations of TNF-α, IL-1β, and IL-6 were determined by enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vivo Models of Inflammation (this compound)
  • PMA-Induced Contact Dermatitis in Mice:

    • Phorbol 12-myristate 13-acetate (PMA) was applied to the ears of mice to induce contact dermatitis.

    • This compound was administered topically to the inflamed ear tissue.

    • The reduction in ear swelling was measured as an indicator of anti-inflammatory activity.[1]

  • Oxazolone-Induced Delayed-Type Hypersensitivity in Mice:

    • Mice were sensitized with oxazolone, and a subsequent challenge induced a delayed-type hypersensitivity reaction.

    • This compound was administered topically.

    • The efficacy of this compound was assessed by the reduction in the inflammatory response.[1]

  • LPS-Induced Cytokine Production in Mice:

    • Mice were administered this compound orally.

    • Subsequently, lipopolysaccharide (LPS) was injected to induce a systemic inflammatory response.

    • Blood samples were collected, and the levels of TNF-α and IL-6 were measured to determine the in vivo efficacy of this compound.[1]

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to the research findings.

TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAMPs PAMPs / DAMPs TLR TLR4 PAMPs->TLR Binding MyD88 MyD88 TLR->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Transcription AN3485 This compound AN3485->TLR Inhibition

Caption: Toll-like Receptor 4 (TLR4) signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis PBMC_Isolation Isolate Human PBMCs Stimulation Stimulate with TLR Ligands + this compound PBMC_Isolation->Stimulation ELISA Measure Cytokines (ELISA) Stimulation->ELISA IC50 Calculate IC50 ELISA->IC50 Animal_Model Induce Inflammation in Mice (e.g., PMA, Oxazolone, LPS) Treatment Administer this compound (Topical or Oral) Animal_Model->Treatment Measurement Measure Inflammatory Response (e.g., Ear Swelling, Cytokine Levels) Treatment->Measurement Efficacy Determine Efficacy Measurement->Efficacy

Caption: Experimental workflow for the in vitro and in vivo evaluation of this compound.

References

Safety Operating Guide

Essential Guidance for the Disposal of Laboratory Chemical Waste

Author: BenchChem Technical Support Team. Date: November 2025

Immediate attention: No specific disposal procedures for a substance designated "AN-3485" were found in publicly available safety and regulatory databases. The following information provides essential, general guidance for the proper disposal of hazardous chemical waste in a laboratory setting. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for any chemical they are handling to ensure safe and compliant disposal.

General Principles for Chemical Waste Disposal

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental protection. The primary directive is to handle all chemical waste in accordance with good industrial hygiene, safety practices, and all applicable federal, state, and local regulations.[1][2]

Key Steps for Safe Disposal:

  • Consult the Safety Data Sheet (SDS): The SDS is the most important document for substance-specific safety and disposal information. Section 13 of the SDS is dedicated to disposal considerations.[1]

  • Utilize a Licensed Disposal Company: Surplus and non-recyclable chemical solutions should be offered to a licensed disposal company.[3] These professional services are equipped to handle hazardous materials safely.

  • Proper Labeling and Storage: Waste containers must be clearly labeled with their contents and associated hazards.[2] Store waste in sturdy, chemically resistant containers and keep them closed except when adding waste.[4]

  • Segregation of Incompatible Wastes: Never mix incompatible wastes to prevent dangerous chemical reactions.[4] For example, flammable materials should be stored separately from oxidizers, and acids should be kept away from caustics.[4]

  • Avoid Improper Disposal Methods: Never dispose of hazardous wastes by evaporation or down the sewer.[4]

Emergency Procedures for Spills

In the event of a chemical spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Personal Protective Equipment (PPE): Always refer to Section 8 of the SDS for personal protection advice when handling a substance or cleaning up a spill.[1]

  • Containment and Cleanup: Absorb spills with sand or another inert absorbent.[1] For dry solids, use a damp cloth or a filtered vacuum to clean up spills to minimize dust generation.[2]

  • Decontamination: Clean the spill area thoroughly. Use an appropriate solvent to clean the floor and all contaminated objects.[1] Flush the area with plenty of water.[1]

  • Waste Disposal from Spills: Place all contaminated materials, including absorbents and cleaning supplies, into a properly labeled, sealed container for disposal.[2]

General Chemical Waste Disposal Workflow

The following diagram illustrates a general workflow for the safe disposal of laboratory chemical waste.

start Start: Chemical Waste Generation identify Identify Waste & Consult SDS (Section 13) start->identify segregate Segregate Incompatible Wastes (e.g., Flammables, Corrosives, Reactives) identify->segregate containerize Select Appropriate & Labeled Waste Container segregate->containerize store Store in Designated Secondary Containment Area containerize->store pickup Arrange for Pickup by Licensed Waste Disposal Service store->pickup end End: Compliant Disposal pickup->end

Caption: General workflow for the safe and compliant disposal of laboratory chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.